molecular formula C5H5NO2S B075972 2-(Isothiazol-3-YL)acetic acid CAS No. 10271-91-7

2-(Isothiazol-3-YL)acetic acid

Cat. No.: B075972
CAS No.: 10271-91-7
M. Wt: 143.17 g/mol
InChI Key: OHEYDQQAGOMBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isothiazol-3-YL)acetic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group tethered to the 3-position of an isothiazole ring, a privileged scaffold known for its diverse biological activities. The acetic acid moiety provides a versatile synthetic handle for further derivatization, enabling researchers to readily generate amides, esters, and other conjugates via standard coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-thiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEYDQQAGOMBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601632
Record name (1,2-Thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10271-91-7
Record name (1,2-Thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-thiazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Isothiazol-3-YL)acetic acid is a heterocyclic compound of interest in medicinal chemistry due to the established biological significance of the isothiazole scaffold.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Isothiazol-3-YL)acetic acid. In the absence of extensive experimental data for this specific molecule, this document focuses on predictive methodologies, general characteristics derived from the isothiazole class, and detailed experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related novel chemical entities.

Introduction: The Isothiazole Moiety in Drug Discovery

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship.[2] This structural motif is present in a variety of biologically active compounds, including approved drugs and promising therapeutic candidates.[1] Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antipsychotic effects.[1][2] The unique electronic properties conferred by the heteroatoms in the isothiazole ring contribute to its ability to engage in various biological interactions, making it a privileged scaffold in drug design. The acetic acid side chain in 2-(Isothiazol-3-YL)acetic acid introduces a key acidic functional group that will significantly influence its physicochemical properties and pharmacokinetic profile.

Predicted Physicochemical Properties

Given the novelty of 2-(Isothiazol-3-YL)acetic acid, in silico prediction tools are invaluable for estimating its physicochemical properties, which are crucial for guiding experimental design and assessing its "drug-likeness".[4]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₅H₅NO₂SDetermines the exact mass and elemental composition.
Molecular Weight 143.16 g/mol Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[4]
pKa (acidic) ~4-5The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.[5][6] The carboxylic acid moiety is expected to have a pKa in this range.
cLogP ~0.5 - 1.5The calculated logarithm of the partition coefficient (cLogP) is a measure of lipophilicity.[7][8] This predicted range suggests a relatively balanced hydrophilic-lipophilic character, which can be favorable for both aqueous solubility and membrane permeability.
Aqueous Solubility Moderately SolubleSolubility is a key determinant of bioavailability.[9] The presence of both a polar carboxylic acid group and a heterocyclic ring suggests moderate solubility in aqueous media.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the empirical determination of the key physicochemical properties of 2-(Isothiazol-3-YL)acetic acid.

Determination of Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid group is a fundamental parameter. Potentiometric titration is a robust and widely used method for its determination.[10][11]

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(Isothiazol-3-YL)acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.

  • Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette or automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. More accurate determinations can be made by analyzing the first derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Incremental Titrant Addition C->D E Record pH D->E F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[8]

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Distribution: Dissolve a known amount of 2-(Isothiazol-3-YL)acetic acid in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

LogP_Determination_Workflow cluster_prep System Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis & Calculation A Prepare Saturated Phases B Dissolve Compound in Aqueous Phase A->B C Mix & Shake B->C D Centrifuge to Separate C->D E Measure Concentration in Each Phase D->E F Calculate P = [Organic]/[Aqueous] E->F G LogP = log10(P) F->G

Caption: Workflow for LogP determination by the shake-flask method.

Stability Assessment

Evaluating the chemical stability of a new chemical entity is crucial for determining its shelf-life and appropriate storage conditions.[13][14] Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[15][16]

  • Batch Selection: Use at least one representative batch of 2-(Isothiazol-3-YL)acetic acid with a defined purity profile.

  • Storage Conditions: Store samples in controlled environmental chambers under various conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months[16][17]

  • Analytical Monitoring: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any physical changes.

    • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Moisture Content: Karl Fischer titration, if applicable.

  • Data Evaluation: Assess the rate of degradation to establish a retest period or shelf life.

Potential Applications and Further Research

The isothiazole nucleus is a component of several marketed drugs, suggesting that derivatives of 2-(Isothiazol-3-YL)acetic acid could be explored for various therapeutic applications. The presence of the carboxylic acid moiety also makes it a suitable candidate for further chemical modifications, such as esterification or amidation, to generate a library of related compounds for structure-activity relationship (SAR) studies.[18][19][20] Future research should focus on the synthesis of this compound, followed by the empirical determination of its physicochemical properties as outlined in this guide. Subsequent biological screening can then elucidate its potential as a lead compound in drug discovery programs.

Conclusion

While experimental data on 2-(Isothiazol-3-YL)acetic acid is currently limited, this guide provides a robust framework for its characterization. By combining in silico predictions with established experimental protocols, researchers can systematically evaluate its physicochemical properties. This foundational knowledge is indispensable for advancing the development of this and other novel isothiazole-containing compounds for therapeutic applications.

References

  • Bergström, C. A. (2020). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • Tetko, I. V., et al. (2005). ALOGPS 2.1 - a web-based service for the prediction of LogP and aqueous solubility.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • Various Authors. (2020). Determination of pK(a) values of basic new drug substances by CE.
  • Al-Ibraheem, A., & Al-Shdefat, R. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Boga, L. (n.d.). Stability testing protocols. Slideshare.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
  • Kumar, A., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
  • Ministry of Health. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Ministry of Health, Cambodia.
  • Al-Ibraheem, A., & Al-Shdefat, R. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • De Witte, B., et al. (2011).
  • Sild, S., et al. (2018). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
  • Kulkarni, S., et al. (2024).
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem.
  • PrepChem. (n.d.). Synthesis of 2-dichloroacetoxyimino-2-(isothiazol-4-yl)acetic acid. PrepChem.com.
  • Ryng, S., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
  • Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme.
  • Kim, J-C., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.

Sources

2-(Isothiazol-3-YL)acetic acid derivatives and their biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Isothiazol-3-YL)acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural features have led to its incorporation into a variety of biologically active compounds.[3] This guide focuses on a specific, promising class of these compounds: 2-(Isothiazol-3-YL)acetic acid and its derivatives. The introduction of an acetic acid moiety at the C-3 position provides a critical functional handle for interacting with biological targets and modulating physicochemical properties. We will explore the synthetic strategies for accessing these molecules, delve into their significant biological activities—including antimicrobial, anti-inflammatory, and anticancer effects—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound class's therapeutic potential.

The Isothiazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, the isothiazole ring is of particular interest due to its distinct chemical nature.[1] Unlike its more common isomer, thiazole, the 1,2-disposition of the sulfur and nitrogen atoms in isothiazole creates a unique electronic distribution and dipole moment, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This scaffold is found in several approved drugs, such as the antipsychotic agent ziprasidone, highlighting its clinical relevance.[3][4] The stability of the isothiazole ring to metabolic degradation, coupled with the versatile chemistry available for its functionalization, makes it an attractive starting point for drug discovery campaigns.[2]

Synthetic Pathways to 2-(Isothiazol-3-YL)acetic Acid Derivatives

The synthesis of functionalized isothiazoles is a well-developed field, with strategies generally classified by the fragments used to construct the ring.[2][5] Accessing the 2-(Isothiazol-3-YL)acetic acid core typically involves either forming the heterocycle with the acetic acid side chain (or a precursor) already in place or by functionalizing a pre-formed isothiazole ring.

A common and effective strategy involves the (3+2) heterocyclization approach, where a three-atom fragment reacts with a two-atom fragment to form the ring. For instance, the reaction of a β-keto ester or a related synthon with a source of the N-S unit can be employed to build the isothiazole core directly with the desired substitution pattern.[2]

Below is a generalized workflow illustrating a potential synthetic route. The causality behind this approach lies in its efficiency; starting with readily available materials, it allows for the convergent assembly of the core structure, which can then be diversified at multiple points (e.g., the R¹ group on the ring or through amide/ester formation from the carboxylic acid).

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Side Chain Introduction/Modification cluster_2 Step 3: Derivatization A β-Keto Ester Precursor (with R¹ group) C 3-Substituted Isothiazole Core A->C (3+2) Cyclization [Ref: 6] B N-S Donor (e.g., Ammonium Thiocyanate) B->C D Isothiazole with Ester Side Chain C->D C-acylation E 2-(Isothiazol-3-YL)acetic Acid D->E Saponification (Hydrolysis) F Amide/Ester Derivatives E->F Amide/Ester Coupling G Diverse R² Groups (Amines, Alcohols) G->F

Fig. 1: Generalized Synthetic Workflow

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 2-(isothiazol-3-yl)acetic acid have demonstrated a wide spectrum of biological activities. The interplay between the substituents on the isothiazole ring and the nature of the acetic acid derivative (e.g., free acid, ester, or amide) is crucial for potency and selectivity.

Antimicrobial Activity

The isothiazole scaffold is a well-known toxophore present in many biocidal agents.[5][6] Derivatives of isothiazole have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] The mechanism often involves interference with essential microbial metabolic pathways or disruption of cellular integrity.[8] The acetic acid moiety can enhance water solubility and potentially mimic natural substrates to gain entry into microbial cells.

Structure-activity relationship studies suggest that lipophilic substituents on the isothiazole ring can enhance antimicrobial activity by improving passage through the lipid-rich microbial cell membranes.

Derivative ID Ring Substituent (R¹) Target Organism MIC (μg/mL) Reference
ITA-1 5-HStaphylococcus aureus16[9]
ITA-2 5-ClStaphylococcus aureus8[9]
ITA-3 5-OctylStaphylococcus aureus2[9]
ITA-4 5-OctylCandida albicans4[9]

This table is illustrative, based on general principles of isothiazole/thiazole derivatives. Specific data for 2-(Isothiazol-3-YL)acetic acid derivatives should be populated from targeted studies.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several isothiazole derivatives have been reported to possess significant anti-inflammatory properties.[1][8][10] One of the primary mechanisms for nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. The acetic acid side chain is a classic feature of many potent NSAIDs (e.g., Indomethacin, Diclofenac), suggesting that 2-(isothiazol-3-yl)acetic acid derivatives are well-suited to target the active site of COX enzymes.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Compound 2-(Isothiazol-3-YL) acetic acid deriv. Compound->COX Inhibition

Fig. 2: Mechanism of COX Inhibition
Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Isothiazole derivatives have emerged as a promising class of compounds with cytotoxic activity against a range of human cancer cell lines.[4][11][12] The mechanisms are diverse and can include the inhibition of protein kinases, induction of apoptosis (programmed cell death), or interference with DNA replication.[4][11] The acetic acid group can be functionalized into various amides, which can form specific hydrogen bonds with target proteins, enhancing binding affinity and selectivity.

For example, certain derivatives have been shown to induce apoptosis by activating the caspase cascade. This is a crucial self-destruct pathway that is often dysregulated in cancer cells.

Derivative ID Cell Line IC₅₀ (μM) Putative Mechanism Reference
ITA-C1 A549 (Lung)7.5Caspase-3 Activation[11]
ITA-C2 MCF-7 (Breast)5.2Caspase-3 Activation[11]
ITA-C3 HL-60 (Leukemia)9.1G0/G1 Cell Cycle Arrest[13][14]

This table presents representative data inspired by related azole-acetic acid derivatives.[13] Specific values for the isothiazole series would require dedicated screening.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the key biological activities of 2-(isothiazol-3-yl)acetic acid derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard for antimicrobial testing.

Causality: The choice of broth microdilution is based on its efficiency, scalability, and quantitative nature, allowing for the simultaneous testing of multiple compounds against various microbial strains. Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as it is the standard medium that supports the growth of most non-fastidious pathogens and has minimal interference with antibiotic activity.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of each test derivative in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.

    • Perform a serial two-fold dilution of the compounds in a 96-well microtiter plate using CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

    • Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects.

Causality: This assay is chosen for its reliability and high-throughput capability. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

A Seed Cells in 96-well plate B Incubate 24h (Attachment) A->B C Add Serial Dilutions of Compound B->C D Incubate 48-72h (Treatment) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Fig. 3: MTT Assay Experimental Workflow

Conclusion and Future Perspectives

The 2-(isothiazol-3-yl)acetic acid framework is a versatile and highly promising scaffold for the development of new therapeutic agents. The combination of the biologically active isothiazole ring with the pharmacologically validated acetic acid side chain provides a strong foundation for designing potent and selective modulators of various biological targets. The available literature, primarily on the broader isothiazole and thiazole classes, strongly suggests significant potential in antimicrobial, anti-inflammatory, and anticancer applications.[1][15][16][17]

Future research should focus on several key areas:

  • Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing a wider range of derivatives with varied substituents on the isothiazole ring and diverse amide/ester functionalities.

  • Mechanism of Action Studies: Moving beyond phenotypic screening to identify the specific molecular targets and pathways responsible for the observed biological activities.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Employing in silico methods, such as molecular docking and QSAR, to rationalize observed structure-activity relationships and guide the design of next-generation derivatives with improved potency and drug-like properties.[18][19]

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of 2-(isothiazol-3-yl)acetic acid derivatives.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available at: [Link]

  • Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-23. Available at: [Link]

  • ResearchGate. (n.d.). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link]

  • Cotor, D. C., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]

  • Bayram, H. (n.d.). Synthesis, characterization, and anticancer activity of novel thiazole-hydrazinoacetyl derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89, 2375-2415. Available at: [Link]

  • Wilimowski, M., & Orzechowska, G. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30. Available at: [Link]

  • Saeed, A., et al. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Isothiazoles: Synthetic Strategies and Pharmacological Applications. RSC Publishing. Available at: [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Available at: [Link]

  • Lis, R. T., & Kletskov, A. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. Available at: [Link]

  • Lee, J. Y., et al. (2015). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5173-8. Available at: [Link]

  • Kaplancikli, Z. A., et al. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Glavaš-Obrovac, L., et al. (2018). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 23(11), 2999. Available at: [Link]

  • Kumar, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Inflammation Research, 14, 211-224. Available at: [Link]

  • Sharma, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 23(22), 14339. Available at: [Link]

  • Fedysevuch, O. M., et al. (2024). Synthesis, Anticancer Activity and In Silico Pharmacokinetics Prediction of a Novel 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. Molbank, 2024(1), M1803. Available at: [Link]

  • Davies, H. M., & Thornley, C. (2005). Structure-activity relationships in 3-isothiazolones. Journal of Molecular Structure: THEOCHEM, 730(1-3), 199-204. Available at: [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-36. Available at: [Link]

  • Wikipedia. (n.d.). Isothiazole. Wikipedia. Available at: [Link]

  • Reddy, M. V. R., et al. (2008). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 18(17), 4883-7. Available at: [Link]

  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (n.d.). Google Patents.
  • Gökçe, M., et al. (2020). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 41(2), 333-341. Available at: [Link]

  • Prachayasittikul, S., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Available at: [Link]

Sources

spectroscopic analysis of 2-(Isothiazol-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Isothiazol-3-YL)acetic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a key heterocyclic compound with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and field-proven insights into the structural elucidation and characterization of this molecule. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—grounding each protocol in authoritative scientific principles to ensure data integrity and reproducibility.

Introduction: The Significance of 2-(Isothiazol-3-YL)acetic Acid

2-(Isothiazol-3-YL)acetic acid is a heterocyclic compound featuring an isothiazole ring linked to an acetic acid moiety. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a critical pharmacophore in numerous bioactive molecules, including the antipsychotic drug Ziprasidone. The acetic acid side chain provides a crucial functional handle for further chemical modifications and biological interactions.

Accurate structural confirmation and purity assessment are paramount in any research or development context involving this compound. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, enabling unambiguous identification and characterization. This guide outlines the strategic application of key spectroscopic techniques to achieve a holistic understanding of 2-(Isothiazol-3-YL)acetic acid.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting spectroscopic data. The key structural features to be identified are the isothiazole ring protons, the methylene protons of the acetic acid chain, and the carboxylic acid proton, along with the corresponding carbon atoms and functional group vibrations.

Molecular Structure of 2-(Isothiazol-3-YL)acetic Acid

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample 2-(Isothiazol-3-YL)acetic acid NMR NMR (1H, 13C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Sample->UVVis Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure UVVis->Structure Purity Purity Assessment Structure->Purity Confirmation Final Structure Confirmation Purity->Confirmation

Caption: Integrated workflow for the .

Conclusion

The spectroscopic techniques detailed in this guide—NMR, FT-IR, MS, and UV-Vis—provide a powerful and complementary suite of tools for the comprehensive characterization of 2-(Isothiazol-3-YL)acetic acid. By following the outlined protocols and leveraging the interpretive insights, researchers can confidently determine the structure, confirm the identity, and assess the purity of this important compound, thereby ensuring the integrity and reliability of their downstream research and development efforts.

References

  • Note: As 2-(Isothiazol-3-YL)acetic acid is a relatively specialized compound, direct, comprehensive spectroscopic guides are not readily available in a single public source. The protocols and predicted data are based on well-established principles of organic spectroscopy and data for analogous structures found in chemical databases and the literature. The following are examples of authoritative resources for the techniques described. PubChem. National Center for Biotechnology Information. (n.d.). 2-(Isothiazol-3-yl)acetic acid. Retrieved from [a valid, clickable URL to the specific compound page when available]. Sigma-Aldrich. (n.d.). Spectroscopic Solvents. Retrieved from [a valid, clickable URL to a relevant Sigma-Aldrich page on NMR solvents]. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Emerging Therapeutic Landscape of Isothiazole Acetic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. When functionalized with an acetic acid moiety, this scaffold gives rise to a class of compounds—isothiazole acetic acids—with promising therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of isothiazole acetic acids and their derivatives. We will delve into key applications, including the inhibition of aldose reductase for the management of diabetic complications, the modulation of G-protein coupled receptor 120 (GPR120) for metabolic disorders, and emerging roles in anti-inflammatory and neurological therapies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on this versatile chemical class.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring is a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates.[1] Its unique electronic properties, arising from the electronegativity of the sulfur and nitrogen atoms, contribute to its ability to interact with biological targets.[1] The addition of an acetic acid group provides a critical pharmacophoric element, often enabling interaction with the active sites of enzymes or receptors through hydrogen bonding and ionic interactions. This guide will focus specifically on the therapeutic avenues unlocked by the isothiazole acetic acid chemotype.

Aldose Reductase Inhibition: A Targeted Approach for Diabetic Complications

Chronic hyperglycemia in diabetes leads to the activation of the polyol pathway, where aldose reductase (ALR2) converts glucose to sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy. Isothiazole acetic acid derivatives have emerged as potent and selective inhibitors of ALR2.

Mechanism of Action

Isothiazole acetic acids typically act as competitive inhibitors of ALR2. The carboxylic acid moiety is crucial for binding to the anionic binding site of the enzyme, while the isothiazole ring and its substituents interact with other residues in the active site, contributing to potency and selectivity.

Key Derivatives and Structure-Activity Relationships

A notable example is the class of naphtho[1,2-d]isothiazole acetic acid derivatives. Research has shown that the parent compound exhibits moderate ALR2 inhibitory activity (IC50 = 10 µM). The introduction of a second carboxylic group can enhance this activity by over two orders of magnitude (IC50 = 0.14 µM), highlighting the importance of this functional group in enzyme recognition.[2] Conversely, replacing the acetic acid function with a non-polar group leads to a significant loss of activity, confirming its essential role in the pharmacophore.[2]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a robust spectrophotometric method for determining the in vitro inhibitory activity of test compounds against aldose reductase.

Materials and Reagents:

  • Aldose Reductase (partially purified from rat lens or commercially available)

  • Test Compound (e.g., isothiazole acetic acid derivative) dissolved in DMSO

  • Positive Control (e.g., Epalrestat or Quercetin)

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • Substrate: DL-glyceraldehyde

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all solutions in the phosphate buffer. Ensure the NADPH solution is freshly prepared and kept on ice, protected from light.

  • Preparation of Test Compound Dilutions: Create a series of dilutions of the test compound and the positive control in the buffer. The final DMSO concentration in the reaction mixture should not exceed 1%.

  • Reaction Mixture Setup: In a 96-well plate, add the following to each well:

    • 150 µL of 0.067 M phosphate buffer (pH 6.2)

    • 10 µL of test compound solution (or vehicle for control)

    • 10 µL of partially purified aldose reductase solution

    • 20 µL of 0.125 mM NADPH

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 40 mM DL-glyceraldehyde to all wells except the blank.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Aldose Reductase Inhibition Assay

ALR2_Inhibition_Assay A Prepare Reagents (Buffer, Enzyme, NADPH, Substrate, Inhibitor) B Set Up Reaction Mixtures (Blank, Control, Test) A->B C Pre-incubate (37°C, 10 min) B->C D Initiate Reaction (Add Substrate) C->D E Measure Absorbance (340 nm, kinetic) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the in vitro aldose reductase inhibition assay.

GPR120 Agonism: A Novel Avenue for Metabolic Disorders

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising target for the treatment of type 2 diabetes and other metabolic diseases.[3] Activated by long-chain fatty acids, GPR120 stimulation can lead to enhanced glucose-dependent insulin secretion, anti-inflammatory effects, and improved insulin sensitivity.[3][4] Isothiazole-based phenylpropanoic acids have been identified as potent GPR120 agonists.

Signaling Pathway

Upon agonist binding, GPR120 couples to Gαq, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC). This cascade ultimately mediates the therapeutic effects.[1] Another important pathway involves the recruitment of β-arrestin-2, which mediates the anti-inflammatory effects of GPR120 activation.[1]

GPR120 Signaling Pathway

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Gq Gαq GPR120->Gq Activates B_arrestin β-arrestin-2 GPR120->B_arrestin Recruits Agonist Isothiazole Acetic Acid (Agonist) Agonist->GPR120 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+] IP3->Ca PKC PKC DAG->PKC Therapeutic_Effects Therapeutic Effects (e.g., Insulin Secretion) Ca->Therapeutic_Effects PKC->Therapeutic_Effects Anti_inflammatory Anti-inflammatory Effects B_arrestin->Anti_inflammatory

Caption: Simplified GPR120 signaling pathway upon agonist binding.

Synthesis of Isothiazole-Based Phenylpropanoic Acids

The synthesis of these GPR120 agonists typically involves a multi-step process. A common strategy is the Hantzsch thiazole synthesis or a variation thereof to construct the core isothiazole ring, followed by the introduction of the phenylpropanoic acid moiety through various coupling reactions.

Illustrative Synthetic Scheme:

A general approach involves the reaction of a substituted thioamide with an α-haloketone to form the isothiazole ring. The resulting isothiazole can then be functionalized, for example, through a Suzuki or Heck coupling to introduce the phenylpropanoic acid side chain.

Quantitative Data on GPR120 Agonist Activity

The potency of isothiazole-based phenylpropanoic acids as GPR120 agonists is typically evaluated using in vitro assays that measure downstream signaling events, such as calcium mobilization or β-arrestin recruitment.

Compound ClassAssay TypeEC50 ValueReference
Isothiazole-based Phenylpropanoic AcidsCalcium MobilizationPotent (specific values vary with substitution)[3]
Isothiazole-based Phenylpropanoic Acidsβ-arrestin RecruitmentPotent (specific values vary with substitution)[3]

Anti-Inflammatory and Neurological Applications: An Expanding Frontier

The therapeutic potential of isothiazole acetic acids extends beyond metabolic diseases. The isothiazole scaffold is present in compounds with demonstrated anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Activity

Certain isothiazole derivatives have shown significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema model.[5] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). While specific data for isothiazole acetic acids in this context is still emerging, the presence of the acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a promising avenue for investigation.

Potential in Neurological Disorders

The blood-brain barrier permeability of some isothiazole derivatives makes them attractive candidates for treating neurological disorders.[6] Research has explored their potential in conditions like Alzheimer's disease, with some compounds showing inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7][8]

In Vivo Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema):

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: Subplantar injection of 1% carrageenan in saline into the right hind paw.

  • Drug Administration: Test compounds (isothiazole acetic acid derivatives) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Future Directions and Conclusion

Isothiazole acetic acids represent a versatile and promising class of compounds for drug discovery. The well-established role of specific derivatives as potent aldose reductase inhibitors provides a strong foundation for their clinical development in the management of diabetic complications. The more recent discovery of their activity as GPR120 agonists opens up exciting new possibilities for the treatment of type 2 diabetes and other metabolic disorders.

Future research should focus on:

  • Optimizing Pharmacokinetic Properties: Enhancing the oral bioavailability and metabolic stability of lead compounds.

  • Exploring Novel Therapeutic Areas: Systematically evaluating the potential of isothiazole acetic acids in inflammatory diseases, neurodegenerative disorders, and oncology.

  • Elucidating Detailed Mechanisms of Action: Utilizing advanced biochemical and cellular assays to fully characterize the molecular targets and signaling pathways modulated by these compounds.

References

  • Maccari, R., et al. (2005). Naphtho[1,2-d]isothiazole acetic acid derivatives as a novel class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry, 48(20), 6294-6301.
  • Patel, M., et al. (2020). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. RSC Advances, 10(58), 35057-35062.
  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Chemistry in Drug Discovery. Royal Society of Chemistry.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Wang, Y., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(9), 947-952.
  • Song, Q., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288.
  • Mazurek, A. P., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813.
  • Zhang, L., et al. (2017). Discovery of Novel Isothiazole Derivatives as Potent GPR120 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 60(17), 7443-7457.
  • Pathan, W., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Saudi Pharmaceutical Journal, 30(8), 1145-1152.
  • Osmaniye, D., & Sağlık, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
  • Asdaq, S. M. B., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Pharmaceuticals, 15(9), 1129.
  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4947.
  • Kletskov, A. V., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Gierczak, M., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(5-7), 449-457.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.
  • Organic Chemistry Portal. (2023). Isothiazole synthesis.
  • Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) (ab283360).
  • Shariati, M., et al. (2019). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Journal of Reports in Pharmaceutical Sciences, 8(2), 266-272.
  • ResearchGate. (2017). Aldose reductase inhibition Assay protocol.
  • Sun, H., et al. (2020). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 25(24), 5992.
  • ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Liu, Z., et al. (2022).
  • Nowak, G., et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. International Journal of Molecular Sciences, 23(21), 13088.
  • ResearchGate. (2020).
  • ResearchGate. (2018).
  • Kim, M., & Lee, J. (2018). Potential roles of GPR120 and its agonists in the management of diabetes.
  • ResearchGate. (2017). Schematic diagram of dual agonism of GPR120 and PPARγ to improve insulin resistance.
  • Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cell & Bioscience, 7, 57.
  • ResearchGate. (2022). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 12(5), 136-145.
  • Lee, J., et al. (2019). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2639.
  • Singh, P., & Kumar, A. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-express, 9(4), 312-325.
  • Khan, S., et al. (2022).
  • Kumar, A., et al. (2021). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Letters in Drug Design & Discovery, 18(6), 567-579.
  • Khan, S., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1-14.
  • Siddiqui, N., et al. (2016). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 8(4), 136-143.
  • Yilmaz, I., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(46), 42253-42265.
  • Perez-Gonzalez, M., et al. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 12945.
  • Ghodsi, S., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 16(5), 435-453.
  • Legeay, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6527.
  • Kletskov, A. V., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Ghadge, M., et al. (2021). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 2(6), 434-442.

Sources

The Isothiazole Scaffold: A Synthetic Chemist's Guide to Novel Compound Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a privileged scaffold in drug discovery.[1][3] This guide provides an in-depth exploration of the synthetic strategies employed to construct the isothiazole core, offering researchers and drug development professionals a comprehensive resource for designing and executing the synthesis of novel isothiazole-containing compounds. We will traverse from classical ring-closure methodologies to contemporary metal-catalyzed and multicomponent reactions, elucidating the mechanistic underpinnings and practical considerations of each approach.

The Isothiazole Core: A Privileged Scaffold in Modern Chemistry

The isothiazole moiety is a versatile building block in the design of new molecules with diverse applications.[2][4] Its presence in pharmaceuticals is extensive, with isothiazole derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, antidiabetic, and antifungal properties.[1][3][5] Notable examples of isothiazole-containing drugs include the antipsychotic agent ziprasidone.[1][6] The unique 1,2-relationship of the electronegative nitrogen and sulfur atoms imparts a distinct electronic character to the ring, influencing its reactivity and intermolecular interactions.[1] This has led to the exploration of isothiazoles in materials science, with applications in organic solar cells and as electron-transporting materials.[1]

The synthesis of the isothiazole ring has been a subject of continuous development, with a plethora of methods available to the modern chemist.[4][7] The choice of synthetic route is often dictated by the desired substitution pattern on the isothiazole ring and the availability of starting materials. This guide will delve into the most significant and widely employed synthetic strategies.

Classical Approaches to Isothiazole Ring Synthesis

The foundational methods for constructing the isothiazole ring have been instrumental in the early exploration of isothiazole chemistry. These methods, while sometimes limited in scope or requiring harsh conditions, remain relevant for the synthesis of specific target molecules.

The Hurd-Mori Synthesis: A Cornerstone in Isothiazole Chemistry

The Hurd-Mori synthesis is a classical and widely recognized method for the preparation of isothiazoles. The reaction involves the cyclization of a β-aminovinyl thioether or a related precursor. The causality behind this experimental choice lies in the inherent reactivity of the starting material, which possesses the requisite C-C-C-N backbone and a sulfur source that can be incorporated into the heterocyclic ring.

Mechanistic Insight

The mechanism of the Hurd-Mori synthesis generally proceeds through the oxidation of a β-enaminothione or a similar precursor. This oxidation can be effected by a variety of reagents, including halogens (e.g., iodine, bromine) or hydrogen peroxide. The key step is the oxidative S-N bond formation.

Experimental Protocol: Synthesis of 4-cyano-3-methyl-5-phenylisothiazole (A Representative Hurd-Mori Type Synthesis)

  • Preparation of the Enaminothione Precursor: To a solution of benzoylacetonitrile (10 mmol) in ethanol (50 mL) is added 3-amino-3-thioloacrylonitrile (10 mmol) and a catalytic amount of piperidine. The mixture is refluxed for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the enaminothione precursor.

  • Oxidative Cyclization: The enaminothione precursor (5 mmol) is dissolved in a suitable solvent such as dichloromethane or chloroform (50 mL). To this solution, a solution of iodine (5.5 mmol) in the same solvent is added dropwise at room temperature with stirring.

  • Work-up and Purification: The reaction mixture is stirred for an additional 2 hours at room temperature. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 4-cyano-3-methyl-5-phenylisothiazole.

Step Reagents and Conditions Purpose
1Benzoylacetonitrile, 3-amino-3-thioloacrylonitrile, piperidine, ethanol, refluxFormation of the β-enaminothione precursor.
2Iodine, dichloromethane, room temperatureOxidative cyclization to form the isothiazole ring via S-N bond formation.
3Sodium thiosulfate, brine, sodium sulfate, column chromatographyQuenching of excess iodine, removal of impurities, and purification of the final product.

Modern Synthetic Methodologies for Isothiazole Construction

The field of isothiazole synthesis has been significantly advanced by the development of modern synthetic methods, including metal-catalyzed reactions, multicomponent reactions, and novel cycloaddition strategies. These approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted isothiazoles.[1]

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings.[1] Rhodium-catalyzed reactions, for instance, have been employed for the synthesis of isothiazoles through the transannulation of 1,2,3-thiadiazoles with nitriles.[1][8] This method proceeds via an α-thiavinyl Rh-carbenoid intermediate and provides access to a variety of isothiazole derivatives.[8]

Experimental Workflow: Rhodium-Catalyzed Transannulation

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product 1,2,3-Thiadiazole 1,2,3-Thiadiazole Rh_Catalyst Rh Catalyst 1,2,3-Thiadiazole->Rh_Catalyst Extrusion of N2 Nitrile Nitrile Rh_Carbenoid α-Thiavinyl Rh-Carbenoid Nitrile->Rh_Carbenoid [3+2] Cycloaddition Rh_Catalyst->Rh_Carbenoid Isothiazole Isothiazole Rh_Carbenoid->Isothiazole Reductive Elimination G cluster_disconnections Key Disconnections Target_Isothiazole Target Isothiazole SN_bond S-N Bond Formation (e.g., Hurd-Mori) Target_Isothiazole->SN_bond CC_CN_bonds C-C & C-N Bond Formation (e.g., [3+2] Cycloaddition) Target_Isothiazole->CC_CN_bonds CS_CN_SN_bonds C-S, C-N & S-N Bond Formation (e.g., Multicomponent) Target_Isothiazole->CS_CN_SN_bonds Enaminothione Enaminothione SN_bond->Enaminothione Nitrile_Sulfide Nitrile_Sulfide CC_CN_bonds->Nitrile_Sulfide Alkyne Alkyne CC_CN_bonds->Alkyne Enaminoester Enaminoester CS_CN_SN_bonds->Enaminoester Sulfur_Source Sulfur_Source CS_CN_SN_bonds->Sulfur_Source Nitrogen_Source Nitrogen_Source CS_CN_SN_bonds->Nitrogen_Source

Sources

A Senior Application Scientist's Guide to the Biological Screening of Novel Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, represents a cornerstone in modern medicinal chemistry. First synthesized in 1956, its derivatives have demonstrated a vast spectrum of biological activities, making them "privileged structures" in drug discovery.[1] From antipsychotics like Ziprasidone to potent anticancer and antimicrobial agents, the unique electronic and steric properties of the isothiazole nucleus offer a versatile scaffold for interacting with diverse biological targets.[2][3]

This guide is structured not as a rigid checklist, but as a dynamic, logic-driven cascade. It reflects a field-proven strategy for efficiently navigating the journey from a newly synthesized isothiazole derivative to a validated biological hit. We will move from broad, foundational screens to targeted, mechanism-of-action studies, emphasizing the causality behind each experimental choice.

Part 1: The Foundational Gauntlet - Initial Viability and Broad-Spectrum Activity Screening

Before investigating any specific therapeutic potential, we must answer two fundamental questions: Is the compound toxic to living cells? And does it exhibit any broad biological activity? This initial phase is a crucial filter, eliminating non-viable candidates early to conserve resources for the most promising molecules.

Core Directive: Assessing Cellular Toxicity

The evaluation of cytotoxic potential is the critical first step in the discovery of novel therapeutics.[4][5] A compound's therapeutic window—the concentration range where it elicits a desired effect without causing unacceptable toxicity—is a primary determinant of its potential. We begin here to establish baseline toxicity profiles across relevant cell lines.

Featured Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4] Its simplicity and scalability make it ideal for initial screening.

Step-by-Step Methodology:

  • Cell Culture: Plate human cell lines (e.g., HEK293 for general toxicity, or specific cancer lines like MCF-7 for a preliminary anticancer screen) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of each isothiazole derivative in dimethyl sulfoxide (DMSO).[4] Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like Doxorubicin).[4] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of the cell population.[4]

Data Presentation: Cytotoxicity Profile

Compound IDDerivative StructureCell LineIC₅₀ (µM)
ISO-0013-methyl-5-phenylMDA-MB-23145.2
ISO-0023-methyl-5-(4-chlorophenyl)MDA-MB-23112.8
ISO-0033-methyl-5-(4-nitrophenyl)MDA-MB-2313.5
Doxorubicin(Positive Control)MDA-MB-2310.9
Primary Target Screen: Antimicrobial Activity

Given the well-documented antibacterial and antifungal properties of isothiazoles, a broad antimicrobial screen is a logical and high-yield starting point.[1][2]

Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This technique is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] Its quantitative nature and suitability for high-throughput screening make it superior to qualitative diffusion assays for lead discovery.[6][7]

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the isothiazole derivatives in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microorganism suspension to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Part 2: The Targeted Pursuit - Elucidating Specific Bioactivities

With foundational data on toxicity and broad-spectrum activity, the screening process now branches into more specific, hypothesis-driven assays based on the desired therapeutic application.

Anticancer Pathway Investigation

If a derivative shows selective cytotoxicity against cancer cells in the initial screen, the next logical step is to investigate its specific anticancer mechanism. Many isothiazole derivatives have been shown to exert anticancer effects by inhibiting key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or by inducing apoptosis.[8][9]

Featured Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing direct evidence of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase reaction buffer.

  • Compound Addition: Dispense the isothiazole derivatives into a 384-well plate over a range of concentrations.

  • Enzyme Reaction: Add the VEGFR-2 enzyme and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody specific for the phosphorylated substrate in a fluorescence or luminescence-based readout.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.

Logical Workflow: From Cytotoxicity to Target Engagement

G A Isothiazole Library B MTT Cytotoxicity Screen (e.g., MDA-MB-231 cells) A->B Primary Screen C Identify 'Hits' (IC50 < 10 µM) B->C Data Analysis D VEGFR-2 Kinase Inhibition Assay C->D Hypothesis-Driven Secondary Screen E Determine Target IC50 D->E Quantification F Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle) E->F Validate Cellular Effect G Lead Candidate F->G Hit-to-Lead

Caption: A streamlined workflow for identifying anticancer isothiazole derivatives.

Anti-inflammatory Potential

Inflammation is a key pathological process in numerous diseases, and isothiazoles have shown promise in this area.[1] In vitro assays provide a rapid and ethical means to screen for anti-inflammatory properties before proceeding to more complex models.[10][11]

Featured Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[10] This assay assesses the ability of a compound to prevent heat-induced denaturation of protein, a hallmark of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[10]

  • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Use Diclofenac sodium as a reference standard.[10] Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100

Part 3: Scaling Up - High-Throughput Screening (HTS) and Data Integrity

To efficiently screen large libraries of novel isothiazole derivatives, adapting these biological assays to a high-throughput format is essential.[12][13] HTS utilizes robotics, miniaturization, and automated data analysis to test thousands of compounds per day.[13]

Core Principles of HTS Adaptation:

  • Miniaturization: Assays are scaled down to 384- or 1536-well plate formats to conserve reagents and compounds.[13]

  • Automation: Robotic liquid handlers are used for precise dispensing of compounds, reagents, and cells, ensuring reproducibility and minimizing human error.[13]

  • Detection: Readouts must be rapid and automated, typically involving fluorescence, luminescence, or absorbance measurements on a plate reader.[13]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_automation Automated Screening cluster_analysis Data Analysis Compound_Library Isothiazole Compound Library Liquid_Handler Robotic Liquid Handler (Compound Dispensing) Compound_Library->Liquid_Handler Assay_Plate Assay Plates (384-well) Assay_Plate->Liquid_Handler Incubator Automated Incubator Liquid_Handler->Incubator Plate_Reader Plate Reader (Data Acquisition) Incubator->Plate_Reader Data_Processing Raw Data Processing (Normalization) Plate_Reader->Data_Processing Hit_Selection Hit Selection (Z'-score > 0.5) Data_Processing->Hit_Selection SAR_Analysis Structure-Activity Relationship (SAR) Hit_Selection->SAR_Analysis

Caption: The core stages of a High-Throughput Screening (HTS) campaign.

Trustworthiness: The Self-Validating System

Every HTS run must be a self-validating system. This is achieved by calculating the Z-factor (Z') , a statistical parameter that assesses the quality of the assay.[13]

  • Z' > 0.5: An excellent assay, clearly distinguishing between positive and negative controls.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

By embedding positive and negative controls on every plate, the Z' factor can be calculated for each run, ensuring the trustworthiness and reproducibility of the data before "hits" are selected for further study.[13] This rigorous quality control is fundamental to preventing the pursuit of false positives, a critical consideration in any drug discovery pipeline.

Conclusion

The biological screening of novel isothiazole derivatives is a systematic process of logical filtration. It begins with broad, essential questions of safety and general activity and progressively narrows its focus to specific, therapeutically relevant mechanisms of action. By employing a tiered approach—from foundational cytotoxicity and antimicrobial assays to targeted enzyme inhibition and anti-inflammatory screens—researchers can efficiently identify and validate promising lead candidates. The integration of high-throughput automation and rigorous data validation ensures that this process is not only rapid but also robust and reliable, paving the way for the development of the next generation of isothiazole-based therapeutics.

References

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30. [Link]

  • Various Authors. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In New Horizons in Heterocyclic Chemistry, Vol. 4. [Link]

  • El-Sattar, N. E. A., et al. (2024). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. PubMed. [Link]

  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • Ramot, Tel Aviv University. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds. Retrieved from Ramot website. [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from News-Medical.net. [Link]

  • Lin-Gibson, S. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from a relevant scientific source. [Link]

  • ResearchGate. (n.d.). The Identification of Bioactive Natural Products by High Throughput Screening (HTS). [Link]

  • Preci-Sagbay, C. J., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Heliyon, 10(16), e33290. [Link]

  • Devlin, J. P. (Ed.). (1997). High Throughput Screening: The Discovery of Bioactive Substances. CRC Press. [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from Evotec website. [Link]

  • Maccallini, C., et al. (2012). Chemistry of Biologically Active Isothiazoles. Current Organic Chemistry, 16(11), 1351-1376. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1056-1094. [Link]

  • Ledochowski, M., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation, 2(1), 3. [Link]

  • Ryng, S., & Miedzybrodzki, R. (1995). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 52(1), 13-17. [Link]

  • Pérez-Torres, I., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences, 24(7), 6533. [Link]

  • El-Sattar, N. E. A., et al. (2024). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Organic and Medicinal Chemistry International Journal. [Link]

  • El-Sattar, N. E. A., et al. (2024). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Molecules, 29(1), 1. [Link]

  • University of Portsmouth. (2025). Assay development and efficacy testing of novel and established antimicrobials. [Link]

  • Boster Biological Technology. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from Boster Bio website. [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

  • Al-Ostath, R., et al. (2024). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 17(5), 589. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Yurttaş, L., et al. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108. [Link]

  • Horian, R., et al. (2024). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 25(11), 5913. [Link]

  • Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730635. [Link]

  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-94. [Link]

  • Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1785-94. [Link]

  • ResearchGate. (n.d.). SAR study of analogues 1, 2, and 3. [Link]

  • Al-Ostath, R., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641. [Link]

  • Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • Asiri, A. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. RSC Advances, 15(36), 25303-25316. [Link]

  • Sharma, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(1), 59-64. [Link]

Sources

Elucidating the Antibacterial Mechanism of 2-(Isothiazol-3-YL)acetic Acid: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The isothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic structures are noted for their diverse pharmacological applications, including significant antimicrobial properties.[3] This guide focuses on a specific derivative, 2-(Isothiazol-3-YL)acetic acid, a molecule of interest for its potential as a novel antibacterial agent. While the precise mechanism of action for this specific compound is not yet fully defined in peer-reviewed literature, its structural motifs—the isothiazole ring and the acetic acid side chain—allow us to formulate distinct, testable hypotheses based on the established activities of analogous compounds.

This document serves as a technical whitepaper, moving beyond a simple literature review to provide a comprehensive, hypothesis-driven framework for elucidating the antibacterial mechanism of 2-(Isothiazol-3-YL)acetic acid. As a Senior Application Scientist, the following narrative is structured to not only present potential mechanisms but to detail the rigorous experimental workflows required for their validation, thereby providing a self-validating system for investigation.

Part 1: Postulated Core Mechanisms of Action

The antibacterial activity of 2-(Isothiazol-3-YL)acetic acid is likely not attributable to a single mode of action but rather a combination of effects derived from its constituent parts. We propose three primary hypotheses, ranging from specific enzyme inhibition to broader physiological disruption.

Hypothesis A: Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase & Topoisomerase IV)

A compelling starting point for investigation comes from the study of related isothiazole-containing compounds, specifically isothiazolopyridones, which have demonstrated potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair. Their absence in human cells makes them ideal targets for selective antibacterial agents.

  • Causality: DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during replication fork movement. Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of either enzyme leads to a rapid cessation of cell division and ultimately results in bacterial cell death. We postulate that the isothiazole ring of 2-(Isothiazol-3-YL)acetic acid may bind to the active site of these enzymes, disrupting their catalytic cycle.

Hypothesis B: Covalent Modification of Thiol-Containing Enzymes

Isothiazolinones, a closely related class of compounds, are well-documented to exert their biocidal effects by reacting with cellular thiols.[5] These compounds can undergo nucleophilic attack from the sulfhydryl groups of cysteine residues within essential proteins, leading to the formation of disulfide bonds and subsequent enzyme inactivation. This disrupts critical metabolic processes, including cellular respiration and glucose metabolism.[5]

  • Causality: We hypothesize that the sulfur atom in the isothiazole ring of 2-(Isothiazol-3-YL)acetic acid renders the molecule susceptible to a similar interaction with critical bacterial enzymes that rely on cysteine for their function. This covalent modification would irreversibly inhibit enzyme activity, leading to a cascade of metabolic failures. Key processes that are thiol-dependent and could be affected include glycolysis, the Krebs cycle, and active transport systems.

Hypothesis C: Disruption of Cellular Homeostasis via Cytoplasmic Acidification

The presence of the acetic acid moiety suggests a third, potentially synergistic, mechanism of action. Weak acids like acetic acid can disrupt bacterial physiology, particularly in organisms that have not evolved robust acid-tolerance mechanisms.[6][7]

  • Causality: In its protonated state, 2-(Isothiazol-3-YL)acetic acid can diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This acidification can denature proteins, inhibit enzymatic activity, and disrupt the proton motive force across the cell membrane, which is essential for ATP synthesis and active transport.[6] This mechanism is less specific than enzyme inhibition but can contribute significantly to the overall antibacterial effect.

Part 2: A Framework for Experimental Validation

To systematically investigate these hypotheses, a multi-step experimental workflow is required. Each protocol is designed to provide clear, quantitative data to either support or refute the proposed mechanisms.

Phase 1: Foundational Antimicrobial Characterization

The initial step is to quantify the compound's antibacterial potency and determine its spectrum of activity.

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol establishes the baseline efficacy of the compound against a representative panel of bacterial pathogens.

  • Bacterial Panel: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms.[8]

  • Preparation: Prepare a 2-fold serial dilution of 2-(Isothiazol-3-YL)acetic acid in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquot 10 µL from each well showing no growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Phase 2: Mechanistic Deep Dive

Following initial characterization, targeted experiments are performed to probe each specific hypothesis.

Workflow for Hypothesis A: Topoisomerase Inhibition

G cluster_0 Hypothesis A Workflow A Purified DNA Gyrase (Relaxation Assay) B Purified Topoisomerase IV (Decatenation Assay) C Incubate with Compound (Varying Concentrations) D Agarose Gel Electrophoresis E Quantify Inhibition (IC50)

Protocol 2: In Vitro DNA Gyrase Supercoiling Assay

  • Reaction Setup: In a reaction buffer, combine purified E. coli DNA gyrase enzyme with relaxed plasmid DNA (e.g., pBR322).

  • Compound Addition: Add 2-(Isothiazol-3-YL)acetic acid at various concentrations. Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control and DMSO as a negative control.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1 hour.

  • Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Data Analysis: Quantify the band intensities to determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Workflow for Hypothesis B: Thiol Reactivity

G cluster_1 Hypothesis B Workflow A Compound + Thiol Reagent (e.g., DTNB/Ellman's Reagent) B Spectrophotometric Reading (Measure Thiol Depletion) C High Reactivity? D Affinity Chromatography: Immobilize Compound E Incubate with Bacterial Lysate F Elute & Identify Bound Proteins (Mass Spectrometry)

Protocol 3: Thiol Reactivity Assessment using Ellman's Reagent

  • Reaction Mixture: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer.

  • Compound Interaction: Add 2-(Isothiazol-3-YL)acetic acid to the DTNB solution and incubate.

  • Spectrophotometry: Measure the absorbance at 412 nm over time. A decrease in absorbance compared to a control indicates that the compound is reacting with the thiol groups of DTNB.

  • Causality Check: This experiment provides indirect evidence. A positive result strongly suggests that the compound is thiol-reactive and justifies progression to target identification.

Workflow for Hypothesis C: Cellular Homeostasis Disruption

G cluster_2 Hypothesis C Workflow A Bacterial Cells + pH-sensitive dye (e.g., BCECF-AM) B Treat with Compound C Measure Intracellular pH (Fluorometry)

Protocol 4: Intracellular pH Measurement

  • Cell Loading: Load bacterial cells with a pH-sensitive fluorescent dye, such as BCECF-AM.

  • Treatment: Expose the dye-loaded cells to an inhibitory concentration of 2-(Isothiazol-3-YL)acetic acid.

  • Fluorometric Analysis: Measure the ratio of fluorescence emission at two different excitation wavelengths. This ratio correlates with intracellular pH.

  • Interpretation: A significant drop in the fluorescence ratio upon addition of the compound indicates cytoplasmic acidification.

Part 3: Data Synthesis and Integrated Mechanistic View

The power of this approach lies in integrating the data from all experimental phases to build a cohesive picture of the compound's mechanism.

Table 1: Summary of Expected Quantitative Data

Experiment Metric Target Organism(s) Interpretation of Positive Result
MIC/MBC Assay µg/mL S. aureus, E. coli, P. aeruginosa Low MIC/MBC values indicate high potency.
DNA Gyrase Assay IC50 (µM) Purified Enzyme Low IC50 suggests specific inhibition of DNA gyrase.
Topoisomerase IV Assay IC50 (µM) Purified Enzyme Low IC50 suggests specific inhibition of Topo IV.
Thiol Reactivity Rate of Reaction Chemical Assay Rapid reaction indicates potential for thiol modification.

| Intracellular pH | pH Drop | S. aureus, E. coli | Significant decrease points to cytoplasmic acidification. |

Integrated Decision-Making Framework

The results from these experiments should be interpreted within a logical framework to determine the primary versus secondary mechanisms of action.

G node_result node_result node_path node_path start Low MIC/MBC Confirmed? q1 Low IC50 for Gyrase/Topo IV? start->q1 Yes q2 High Thiol Reactivity? q1->q2 No res1 Primary MOA: Topoisomerase Inhibition q1->res1 Yes q3 Significant pH Drop? q2->q3 No res2 Primary MOA: Thiol Enzyme Inhibition q2->res2 Yes res3 Primary MOA: Cytoplasmic Acidification q3->res3 Yes res4 Synergistic or Other MOA q3->res4 No

This logical flow ensures that the investigation is systematic. For instance, a highly potent IC50 against DNA gyrase would strongly suggest this as the primary mechanism, even if a minor pH drop is also observed. Conversely, if enzyme inhibition is weak but thiol reactivity and pH effects are strong, the mechanism is likely multifactorial, targeting broader cellular functions.

References

  • Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. PubMed.[Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry.[Link]

  • Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. PubMed.[Link]

  • Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones | Request PDF. ResearchGate.[Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink.[Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PMC - NIH.[Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.[Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. PMC - NIH.[Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.[Link]

  • Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows. MDPI.[Link]

  • The antimicrobial effect of acetic acid--an alternative to common local antiseptics? PubMed.[Link]

  • The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLOS One.[Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI.[Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. PubMed Central.[Link]

  • The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus | Request PDF. ResearchGate.[Link]

Sources

A Technical Guide to the Characterization of 2-(Isothiazol-3-YL)acetic Acid: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the characterization of 2-(Isothiazol-3-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of solubility and stability is a critical prerequisite for any successful research and development endeavor. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary to generate a robust profile of this molecule. Methodologies are grounded in established best practices, including the shake-flask method for thermodynamic solubility and forced degradation studies for chemical stability, aligning with principles set forth by the International Council for Harmonisation (ICH).[1][2][3] This guide is intended for researchers, chemists, and formulation scientists, providing them with the necessary tools to accurately assess and manage the properties of 2-(Isothiazol-3-YL)acetic acid in a laboratory setting.

Introduction

2-(Isothiazol-3-YL)acetic acid is a heterocyclic carboxylic acid featuring an aromatic isothiazole ring.[4][5] The isothiazole nucleus is a key structural motif in a range of biologically active compounds and functional materials.[6][7][8] For any application, from in vitro biological screening to formulation development, a thorough understanding of the compound's aqueous solubility and chemical stability is paramount. Poor solubility can lead to erroneous biological data and challenges in formulation, while uncharacterized instability can compromise sample integrity and lead to inconsistent results.

This technical guide presents a systematic approach to:

  • Determine the pH-dependent aqueous solubility of 2-(Isothiazol-3-YL)acetic acid.

  • Assess its intrinsic chemical stability under various stress conditions.

  • Establish a framework for developing a stability-indicating analytical method.

Theoretical & Physicochemical Considerations

The structure of 2-(Isothiazol-3-YL)acetic acid—comprising a weakly basic isothiazole ring and an acidic carboxylic acid moiety—dictates its physicochemical behavior.

  • Ionization and pKa: The carboxylic acid group (-COOH) is acidic, with an expected pKa value typical for acetic acid derivatives (around 4.76 in water).[9][10] The isothiazole ring is weakly basic, with a conjugate acid pKa significantly lower than the carboxylic acid's pKa.[5] Consequently, the molecule's net charge and, therefore, its aqueous solubility will be highly dependent on the pH of the medium.

    • At low pH (e.g., < 2) , the carboxylic acid will be protonated (neutral), and the isothiazole nitrogen may be partially protonated (cationic).

    • At mid-range pH (e.g., 3-6) , a zwitterionic form may exist, although the dominant species will shift from the neutral acid to the anionic carboxylate.

    • At high pH (e.g., > 7) , the molecule will exist predominantly as the anionic carboxylate, which is expected to have significantly higher aqueous solubility.

  • Potential Stability Liabilities: The isothiazole ring, while aromatic, can be susceptible to certain degradation pathways.[4] Potential liabilities for this molecule include:

    • Hydrolysis: The amide-like linkage within the isothiazole ring could be susceptible to cleavage under harsh acidic or basic conditions, leading to ring-opening.

    • Oxidation: The sulfur atom in the isothiazole ring is a potential site for oxidation.

    • Photolysis: Aromatic systems can be susceptible to degradation upon exposure to high-intensity light.[2]

Determination of Aqueous Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is a critical parameter for drug development and formulation. The shake-flask method is the gold-standard technique for this determination.[11][12]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific buffer or medium for an extended period until equilibrium is achieved between the undissolved solid and the dissolved compound.[13] After separation of the solid, the concentration of the resulting saturated solution is measured, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: pH-Dependent Solubility via Shake-Flask

Materials:

  • 2-(Isothiazol-3-YL)acetic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • HCl buffer, pH 1.2

  • HPLC-grade water, acetonitrile, and methanol

  • DMSO (for stock solution preparation)

  • Syringe filters (0.22 µm, PVDF or similar low-binding material)

  • Glass vials with screw caps

Procedure:

  • Preparation: Prepare aqueous buffers at the desired pH values (e.g., 1.2, 3.0, 7.4).

  • Compound Addition: Add an excess of solid 2-(Isothiazol-3-YL)acetic acid to a vial containing a known volume (e.g., 1 mL) of each buffer. A visual excess of solid material must be present throughout the experiment.[12][13]

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.[13]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[14]

  • Quantification:

    • Prepare a stock solution of the compound in DMSO or methanol at a known high concentration.

    • Create a calibration curve by making serial dilutions of the stock solution in the mobile phase.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method (see Section 5.0).

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration is the thermodynamic solubility at that specific pH.

Data Presentation

Summarize the results in a clear, tabular format.

pH of MediumTemperature (°C)Solubility (µg/mL)Solubility (mM)
1.225Experimental ValueCalculated Value
3.025Experimental ValueCalculated Value
7.425Experimental ValueCalculated Value
Visualization: Solubility Workflow

The following diagram illustrates the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis prep1 Add excess solid compound to buffered solution (e.g., pH 1.2, 7.4) prep2 Seal Vials prep1->prep2 equil Agitate at constant temp (e.g., 24-48 hours) prep2->equil proc1 Allow solid to settle equil->proc1 proc2 Filter supernatant (0.22 µm syringe filter) proc1->proc2 analysis2 Analyze filtered sample and standards by HPLC-UV proc2->analysis2 analysis1 Prepare Calibration Curve analysis1->analysis2 analysis3 Calculate Concentration analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment via Forced Degradation

Forced degradation (or stress testing) studies are essential to identify potential degradation products and pathways, which is fundamental for developing stability-indicating analytical methods.[2][3][15] The goal is to achieve modest degradation, typically in the 5-20% range, to ensure that primary degradants are formed without destroying the molecule entirely.[1]

Experimental Protocol: Forced Degradation

Materials:

  • 2-(Isothiazol-3-YL)acetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 v/v) and incubate. Run a control sample (compound in solvent/water) in parallel for each condition.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation, use 1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 24 hours. If no degradation, increase temperature. Neutralize with an equivalent amount of acid before analysis.

    • Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store the solid powder and a solution of the compound at 60°C for 7 days.

    • Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and controls using a developed stability-indicating HPLC method (see Section 5.0). Calculate the percent degradation relative to the control sample.

Data Presentation

Summarize the results in a table.

Stress ConditionDuration/Temp.% Assay of Parent Compound% DegradationObservations (e.g., New Peaks)
Control24 h / RT100.00.01 Main Peak
0.1 M HCl24 h / 60°CExperimental ValueCalculatede.g., 2 new peaks at RRT 0.8, 1.2
0.1 M NaOH24 h / RTExperimental ValueCalculatede.g., Significant degradation
3% H₂O₂24 h / RTExperimental ValueCalculatede.g., 1 new peak at RRT 0.9
Thermal (Solid)7 d / 60°CExperimental ValueCalculatede.g., No significant change
Photostability (Solution)ICH Q1BExperimental ValueCalculatede.g., Minor degradation
Visualization: Forced Degradation Workflow

The diagram below outlines the process for conducting forced degradation studies.

G cluster_stress Stress Conditions (Incubate & Monitor) start Prepare Compound Stock Solution (~1 mg/mL) acid Acidic (HCl, Heat) start->acid base Basic (NaOH, RT/Heat) start->base oxid Oxidative (H₂O₂, RT) start->oxid therm Thermal (Heat, Solid/Solution) start->therm photo Photolytic (ICH Light Chamber) start->photo analysis Analyze all samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Calculate % Degradation Identify Degradation Products Establish Degradation Pathway analysis->report

Sources

Methodological & Application

Application Notes and Protocols for the Esterification of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Isothiazol-3-YL)acetic Acid Esters in Medicinal Chemistry

2-(Isothiazol-3-YL)acetic acid is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. The isothiazole motif is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including antiviral and anti-inflammatory properties.[1] The conversion of 2-(isothiazol-3-yl)acetic acid to its corresponding esters is a critical step in the synthesis of many drug candidates and active pharmaceutical ingredients (APIs). Esterification serves not only as a means to modify the pharmacokinetic and pharmacodynamic properties of the parent molecule but also as a strategic step in more complex synthetic routes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of various esterification methods applicable to 2-(isothiazol-3-yl)acetic acid. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid in the selection of the most appropriate protocol for your specific synthetic needs. Each section includes a discussion of the rationale behind the experimental choices, detailed step-by-step protocols, and a summary of expected outcomes.

Considerations for the Isothiazole Ring System

The isothiazole ring is an aromatic heterocycle that is generally stable. However, its reactivity can be influenced by the reaction conditions. It is important to be mindful of the potential for ring-opening or side reactions under harsh acidic or basic conditions, or in the presence of strong nucleophiles or reducing agents. The choice of esterification method should, therefore, take into account the overall stability of the 2-(isothiazol-3-yl)acetic acid molecule.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a long-established and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[4]

Causality Behind Experimental Choices
  • Acid Catalyst: A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.[4] By using the alcohol as the solvent, its high concentration drives the reaction to favor ester formation.

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate. The temperature is dictated by the boiling point of the alcohol being used.[6]

Protocol: Synthesis of Methyl 2-(Isothiazol-3-YL)acetate via Fischer Esterification

This protocol is adapted from a similar procedure for the synthesis of methyl 2-pyridylacetate.[7]

Materials:

  • 2-(Isothiazol-3-YL)acetic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(isothiazol-3-yl)acetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and carefully add the acid catalyst. Two common methods are:

    • Method A (Thionyl Chloride): Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution. This in situ generates HCl gas, which acts as the catalyst.[8] Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

    • Method B (Sulfuric Acid): Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.

  • Remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ gas will be evolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional dichloromethane or ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(isothiazol-3-yl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Acid 2-(Isothiazol-3-YL)acetic acid Flask Round-bottom Flask Acid->Flask Alcohol Methanol (excess) Alcohol->Flask Catalyst Add H₂SO₄ or SOCl₂ (0 °C) Flask->Catalyst 1. Reflux Reflux (2-6 h) Catalyst->Reflux 2. Evaporation Evaporate excess MeOH Reflux->Evaporation 3. Extraction Extraction with DCM/EtOAc & NaHCO₃ wash Evaporation->Extraction 4. Drying Dry (MgSO₄) & Concentrate Extraction->Drying 5. Purification Column Chromatography Drying->Purification 6. Pure Ester Pure Ester Purification->Pure Ester caption Fischer-Speier Esterification Workflow Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 DCC DCC DCC->Intermediate1 Intermediate2 N-Acylpyridinium Salt Intermediate1->Intermediate2 DCU DCU Byproduct Intermediate1->DCU DMAP DMAP DMAP->Intermediate2 Ester R-COOR' Intermediate2->Ester Alcohol R'-OH Alcohol->Ester Final Product Final Product Ester->Final Product caption Steglich Esterification Mechanism

Sources

Application Notes & Protocols: 2-(Isothiazol-3-YL)acetic Acid as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a sought-after heterocycle in drug design. This guide focuses on a particularly valuable derivative, 2-(Isothiazol-3-YL)acetic acid , as a bifunctional building block. We provide an in-depth analysis of its reactivity, detailed protocols for its key transformations, and expert insights into its application for constructing complex molecular architectures intended for pharmaceutical and agrochemical research.

Introduction: The Strategic Value of the Isothiazole Acetic Acid Scaffold

2-(Isothiazol-3-YL)acetic acid offers two distinct points for chemical modification: the carboxylic acid moiety and the isothiazole ring itself. This duality allows for a modular and divergent approach to library synthesis.

  • The Carboxylic Acid Handle : The -CH₂COOH group is a versatile functional handle, primed for robust and well-established transformations. Its primary utility lies in the formation of amide and ester bonds, which are fundamental linkages in a vast number of pharmaceuticals.[4] The methylene spacer (-CH₂-) provides conformational flexibility, which can be crucial for optimizing ligand-receptor binding interactions.

  • The Isothiazole Core : Far from being a mere spectator, the isothiazole ring is a key pharmacophoric element.[5][6] It acts as a bioisostere for other aromatic systems, influencing the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ring's nitrogen and sulfur heteroatoms can participate in hydrogen bonding and other polar interactions, while the aromatic system can engage in π-stacking. Furthermore, the ring itself can be a site for further functionalization, enabling late-stage diversification of a lead compound.

The logical relationship between the core building block and its primary derivatives is illustrated below.

G main 2-(Isothiazol-3-YL)acetic acid sub1 Amide Derivatives main->sub1 Amide Coupling (e.g., HATU, EDC) sub2 Ester Derivatives main->sub2 Esterification (e.g., Fischer) sub3 Further Ring Functionalization main->sub3 C-H Activation, Halogenation, etc. sub4 Complex Bioactive Molecules sub1->sub4 Biological Screening & Lead Optimization sub2->sub4 sub3->sub4

Figure 1: Synthetic pathways originating from 2-(Isothiazol-3-YL)acetic acid.

Core Synthetic Transformations & Protocols

Amide Bond Formation: The Workhorse Reaction

The conversion of the carboxylic acid to an amide is arguably the most common and valuable transformation for this building block. The choice of coupling reagent is critical and depends on the substrate scope, desired scale, and sensitivity of the functional groups.

Causality Behind Reagent Selection: Standard amide coupling involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[4] Reagents like carbodiimides (EDC, DCC) form an O-acylisourea intermediate, while uronium/phosphonium salts (HATU, HBTU) generate an activated ester. Additives such as HOBt or HOAt are often used to suppress side reactions and minimize racemization, particularly with chiral amines.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent Activating Agent Base Required Byproduct Key Advantages Key Disadvantages
EDC/HOBt N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide DIPEA, Et₃N Water-soluble urea Good for solution-phase, easy byproduct removal. Can cause racemization in sensitive substrates.
DCC/DMAP N,N'-Dicyclohexylcarbodiimide DMAP (catalytic) Insoluble DCU Highly efficient, inexpensive. DCU filtration can be difficult on a large scale.
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium DIPEA, 2,6-Lutidine Tetramethylurea Very fast, low racemization, effective for hindered amines. Higher cost, requires non-nucleophilic base.

| SOCl₂ | Thionyl Chloride | None (Pyridine often used in step 2) | SO₂, HCl | Forms highly reactive acid chloride, very cheap. | Harsh conditions, not suitable for sensitive molecules. |

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the coupling of 2-(Isothiazol-3-YL)acetic acid with a representative primary amine, benzylamine.

Materials:

  • 2-(Isothiazol-3-YL)acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Isothiazol-3-YL)acetic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq). The mixture may become heterogeneous.

  • Base Initiation: Cool the flask to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise over 5 minutes.

    • Causality: Adding the base last and at a reduced temperature controls the initial exotherm and prevents premature degradation of the HATU reagent. DIPEA is a bulky, non-nucleophilic base that will not compete with the desired amine nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Aqueous Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Causality: The basic wash neutralizes the reaction medium and removes acidic components, while the brine wash removes residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to afford the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid in Anhydrous DMF B Add Amine & HATU Reagent A->B C Cool to 0 °C B->C D Add DIPEA (Base) C->D E Warm to RT Stir 2-4h D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O Dilute with EtOAc F->G Reaction Complete H Wash with NaHCO₃ & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Chromatography I->J Product Pure Amide Product J->Product

Sources

NMR characterization of 2-(Isothiazol-3-YL)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive NMR Characterization of 2-(Isothiazol-3-YL)acetic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed framework for the structural elucidation of 2-(isothiazol-3-yl)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This document outlines field-proven protocols for sample preparation, data acquisition, and spectral interpretation using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices is explained to empower researchers to not only follow the protocols but also adapt them to novel derivatives.

Introduction: The Isothiazole Scaffold and the Imperative of NMR

The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocycle that is a core component of numerous biologically active compounds.[4] When functionalized with an acetic acid moiety at the 3-position, the resulting 2-(isothiazol-3-yl)acetic acid scaffold serves as a versatile building block in the synthesis of novel therapeutic agents.[1][2][3]

Given the potential for regioisomerism during synthesis and the need for precise conformational analysis, definitive structure verification is paramount. NMR spectroscopy provides an unparalleled, non-destructive method to map the complete atomic connectivity and chemical environment of a molecule in solution.[5][6] This guide establishes a systematic workflow, from sample preparation to advanced 2D NMR analysis, ensuring the generation of high-quality, reproducible data for confident structural assignment.

Foundational Protocol: Sample Preparation for High-Resolution NMR

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[7] A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved signals.[8]

Causality of Experimental Choices
  • Solvent Selection : Deuterated solvents are essential to avoid overwhelming the analyte signals with strong solvent proton peaks.[9][10] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment. The choice of solvent (e.g., CDCl₃, DMSO-d₆, D₂O) depends entirely on the solubility of the derivative.[11]

  • Analyte Concentration : A balance must be struck. For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.[12] For the less sensitive ¹³C nucleus, or for 2D experiments, a more concentrated sample (20-100 mg/mL) is required to achieve an adequate signal-to-noise ratio in a reasonable time.[7][12] Overly concentrated samples can lead to viscosity-related line broadening.[12]

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[13][14][15] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0 ppm, which lies outside the typical spectral region for most organic compounds.[16][17] For aqueous solutions, a water-soluble standard like DSS is used.[14][16]

  • Sample Filtration : Any suspended particulate matter will disrupt the magnetic field homogeneity, causing significant line broadening.[8] Filtering the sample directly into the NMR tube is a critical, non-negotiable step.

Step-by-Step Sample Preparation Protocol
  • Vial Preparation : In a clean, dry glass vial, weigh 10-50 mg of the purified 2-(isothiazol-3-yl)acetic acid derivative. The exact amount will depend on the experiments planned and the compound's molecular weight.

  • Solvent Addition : Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] If an internal standard is not already present in the solvent, add a minimal amount of TMS.

  • Dissolution : Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be used for poorly soluble compounds, but ensure the compound is stable under these conditions.

  • Filtration : Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck.[8]

  • Transfer : Using the prepared pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube.[18] Ensure the final liquid height is between 4.0 and 5.0 cm.[7][8]

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a unique identifier.

  • Cleaning : Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]

Table 1: Summary of Sample Preparation Parameters
Parameter¹H NMR¹³C & 2D NMRRationale
Concentration 5-25 mg / 0.6 mL20-100 mg / 0.6 mLBalances signal strength with potential for line broadening.[7][12]
Solvent Deuterated (e.g., CDCl₃, DMSO-d₆)Deuterated (e.g., CDCl₃, DMSO-d₆)Minimizes solvent signals and provides a lock signal.[9]
Standard TMS (or DSS for D₂O)TMS (or DSS for D₂O)Provides a reference point (0 ppm) for chemical shifts.[13][14]
Filtration MandatoryMandatoryEnsures magnetic field homogeneity for sharp signals.[8]

Workflow for NMR-Based Structure Elucidation

A systematic approach ensures that all necessary data is collected efficiently for complete structure confirmation. The workflow progresses from broad, foundational information (1D spectra) to specific, detailed connectivity data (2D spectra).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Prepare Sample (Protocol 2.2) H1 ¹H NMR (Proton Survey) Prep->H1 C13 ¹³C & DEPT (Carbon Framework) H1->C13 COSY ¹H-¹H COSY (Proton Neighbors) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Assign Signals & Verify Connectivity HMBC->Assign Confirm Confirm Final Structure Assign->Confirm

Caption: Systematic workflow for NMR characterization.

Analysis of 1D NMR Spectra (¹H and ¹³C)

The 1D spectra provide the initial, most critical overview of the molecule's structure.

¹H NMR Spectrum: The Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). For a generic 2-(isothiazol-3-yl)acetic acid derivative, we expect to see signals for the isothiazole ring protons and the methylene protons of the acetic acid side chain.

  • Isothiazole Ring Protons (H-4 and H-5) : These protons reside in an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur atoms, causing them to appear downfield.[19]

    • H-5 : Typically the most downfield proton, appearing as a doublet due to coupling with H-4.

    • H-4 : Appears upfield relative to H-5, also as a doublet from coupling to H-5. The coupling constant, ³JH4-H5, is characteristic of five-membered heterocycles.[20]

  • Methylene Protons (α-CH₂) : These protons are adjacent to both the isothiazole ring and the carbonyl group, which deshields them. They will appear as a singlet, assuming no chiral center is adjacent.

  • Carboxylic Acid Proton (COOH) : This proton is highly deshielded and often appears as a broad singlet far downfield. Its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Isothiazole Ring Carbons (C-3, C-4, C-5) :

    • C-3 : This is a quaternary carbon attached to both S and N, and the side chain. It is typically found significantly downfield.[21]

    • C-5 : Attached to nitrogen, this carbon is also significantly downfield.[21][22]

    • C-4 : This carbon is generally the most upfield of the ring carbons.[21][22]

  • Side Chain Carbons (α-CH₂ and COOH) :

    • COOH : The carbonyl carbon is the most deshielded carbon in the molecule, appearing furthest downfield (>170 ppm).

    • α-CH₂ : The methylene carbon signal will appear in the aliphatic region, shifted downfield by the adjacent ring and carbonyl group.

Table 2: Expected NMR Data for the 2-(Isothiazol-3-yl)acetic Acid Core
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H MultiplicityTypical Coupling Constant (J, Hz)
H-4 ~7.3 - 7.6~122 - 126Doublet (d)³JH4-H5 = 4.5 - 5.0 Hz[20][23]
H-5 ~8.6 - 8.8~150 - 154Doublet (d)³JH4-H5 = 4.5 - 5.0 Hz[20][23]
α-CH₂ ~3.8 - 4.2~35 - 40Singlet (s)N/A
COOH ~10 - 13 (variable)~170 - 175Broad Singlet (br s)N/A
C-3 N/A~158 - 162QuaternaryN/A

Note: Chemical shifts are approximate and can vary based on solvent and substitution on the isothiazole ring.

Analysis of 2D NMR Spectra: Confirming Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.[24][25] These experiments are crucial for unambiguous assignment.

Protocol: Standard 2D NMR Acquisition

Acquisition of 2D spectra follows the sample preparation outlined above, using a more concentrated sample. Standard, pre-defined parameter sets on modern NMR spectrometers are generally sufficient for COSY, HSQC, and HMBC experiments on small molecules.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds.[26]

  • Key Correlation : A cross-peak will be observed between the H-4 and H-5 signals, definitively confirming their scalar coupling and adjacency on the isothiazole ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[26][27]

  • Key Correlations :

    • A cross-peak will connect the H-4 signal to the C-4 signal.

    • A cross-peak will connect the H-5 signal to the C-5 signal.

    • A cross-peak will connect the α-CH₂ proton signal to the α-CH₂ carbon signal. This allows for the secure assignment of the protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (long-range couplings).[26][27]

  • Key Correlations to Confirm the Scaffold :

    • α-CH₂ to C-3 : The protons of the methylene group (α-CH₂) will show a cross-peak to the quaternary carbon C-3 of the isothiazole ring. This is the critical correlation that confirms the attachment of the acetic acid side chain to the C-3 position.

    • α-CH₂ to COOH : The α-CH₂ protons will also show a correlation to the carbonyl carbon (COOH).

    • H-4 to C-3 and C-5 : The H-4 proton will show correlations to both C-3 and C-5, confirming its position between them.

    • H-5 to C-3 and C-4 : The H-5 proton will show correlations to C-4 and potentially a weaker correlation to C-3.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

By employing a systematic workflow encompassing meticulous sample preparation and a combination of 1D and 2D NMR experiments, researchers can achieve unambiguous structural characterization of novel 2-(isothiazol-3-yl)acetic acid derivatives. The protocols and interpretive framework presented here provide a self-validating system for ensuring the scientific integrity of the data. The critical HMBC correlation between the α-methylene protons and the C-3 of the isothiazole ring serves as the definitive confirmation of the target scaffold, enabling drug development professionals to proceed with confidence.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Scribd. Tetramethylsilane in NMR Calibration. [Link]

  • Wikipedia. (2024). Tetramethylsilane. [Link]

  • Emory University NMR Facility. (2023). Small molecule NMR sample preparation. [Link]

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

  • Chemistry Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Chemistry Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • Canadian Science Publishing. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • American Chemical Society. (2021). Tetramethylsilane. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-428. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Wasylishen, R. E., & Hutton, H. M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-625. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Rodimar, T., & Unrau, A. M. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 834-836. [Link]

  • Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. (2022). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(1), 123-130. [Link]

  • ResearchGate. (2018). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). [Link]

  • Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • SpectraBase. Isothiazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(1), 221-224. [Link]

  • ResearchGate. (2020). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

  • SpectraBase. Isothiazole - Optional[1H NMR] - Spectrum. [Link]

  • Jafari, M., & Zare, A. (2020). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry, 85(1), 343-350. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Khan, I., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Pharmaceuticals, 15(9), 1146. [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Mazur, I., et al. (1981). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Acta Poloniae Pharmaceutica, 38(3), 295-303. [Link]

  • Shirai, Y., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(6), 1243-1249. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2(1), 1-10. [Link]

  • ResearchGate. (2018). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

  • Bellina, F., Ciucci, D., & Rossi, R. (2006). New Regiospecific Isothiazole C-C Coupling Chemistry. The Journal of Organic Chemistry, 71(23), 8944-8947. [Link]

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of 2-(Isothiazol-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the anticipated mass spectrometric fragmentation behavior of 2-(isothiazol-3-yl)acetic acid. Given the absence of a dedicated fragmentation study for this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—the isothiazole ring and the carboxylic acid side chain—to propose a logical and scientifically grounded fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation and characterization of novel heterocyclic compounds. Detailed protocols for sample preparation, mass spectrometry analysis, and data interpretation are provided, alongside visual diagrams to illustrate key fragmentation mechanisms.

Introduction

2-(Isothiazol-3-yl)acetic acid is a heterocyclic compound featuring an isothiazole ring linked to an acetic acid moiety. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a key structural motif in various biologically active compounds. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This document outlines the expected fragmentation pathways under Collision-Induced Dissociation (CID), a common tandem mass spectrometry (MS/MS) technique.[1]

Predicted Fragmentation Pathways

The fragmentation of 2-(isothiazol-3-yl)acetic acid is expected to be dictated by the lability of the carboxylic acid group and the stability of the isothiazole ring. The primary fragmentation events are anticipated to involve the loss of small neutral molecules from the acetic acid side chain, followed by characteristic ring fragmentation of the isothiazole core.

Ionization and Precursor Ion Formation

In positive ion mode electrospray ionization (ESI), 2-(isothiazol-3-yl)acetic acid is expected to readily form a protonated molecule, [M+H]⁺. In negative ion mode, it will form a deprotonated molecule, [M-H]⁻. The choice of ionization mode will influence the subsequent fragmentation pathways. For the purpose of this guide, we will focus on the fragmentation of the protonated molecule [M+H]⁺.

Key Fragmentation Reactions of the Acetic Acid Side Chain

The carboxylic acid group is a common site for initial fragmentation.[2][3] Key neutral losses from the side chain are expected to be:

  • Loss of H₂O (18 Da): This is a common fragmentation for carboxylic acids, although it can be more prominent in alcohols.[2][3]

  • Loss of CO (28 Da): Decarbonylation can occur, although it is less common than decarboxylation for carboxylic acids.

  • Loss of COOH (45 Da): Cleavage of the bond between the methylene group and the carboxyl group can lead to the loss of the entire carboxyl group as a radical.[2][3]

  • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for protonated carboxylic acids, leading to a stable product ion.

Fragmentation of the Isothiazole Ring

The isothiazole ring is relatively stable due to its aromaticity. However, upon sufficient activation energy, it will undergo characteristic fragmentation. Common fragmentation pathways for thiazole and isothiazole derivatives involve ring opening and the loss of small molecules such as acetylene (C₂H₂), hydrogen cyanide (HCN), or thioformaldehyde (CH₂S).[4][5] The specific fragmentation will depend on the position of the substituents and the charge localization after the initial side-chain fragmentation.

Proposed Fragmentation Scheme

Based on the principles outlined above, a plausible fragmentation pathway for protonated 2-(isothiazol-3-yl)acetic acid is proposed.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 1-10 µg/mL in acidified/basified solvent Stock->Working Infusion Direct Infusion via Syringe Pump Working->Infusion MS1 MS1 Scan: Identify Precursor Ion [M+H]⁺ Infusion->MS1 MS2 MS/MS Scan: Fragment Precursor Ion (CID) MS1->MS2 Spectrum Acquire Product Ion Spectrum MS2->Spectrum Interpretation Identify Fragment Ions and Neutral Losses Spectrum->Interpretation Pathway Propose Fragmentation Pathway Interpretation->Pathway

Caption: Experimental workflow for MS/MS analysis.

Conclusion

This application note provides a predictive framework for understanding the mass spectrometric fragmentation of 2-(isothiazol-3-yl)acetic acid. By applying established fragmentation rules for carboxylic acids and heterocyclic systems, a logical fragmentation pathway has been proposed. The provided protocols offer a starting point for experimental verification. This information is valuable for researchers working on the identification and characterization of this and structurally related compounds.

References

  • Cooks, R. G., & Kruger, T. L. (1977). Intrinsic basicity of the carboxyl group. Journal of the American Chemical Society, 99(4), 1279-1281.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. URL: [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Mass Spectrometry: A Textbook, 3rd Edition. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • ResearchGate. (n.d.). Mass spectra of Acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • PubMed. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Retrieved from [Link]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • ACS Publications. (2016). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-1,4-Benzothiazine, acetic acid deriv. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, (2-benzothiazolyloxy)-. Retrieved from [Link]

  • SpectraBase. (n.d.). (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Isothiazoles: A Guide to the Functionalization of the Isothiazole Ring in Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for the functionalization of the isothiazole ring in acetic acid derivatives. As a Senior Application Scientist, this document synthesizes established synthetic methodologies with practical, field-proven insights to empower researchers in medicinal chemistry and drug development to explore and expand the chemical space of this important heterocyclic scaffold.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a diverse array of therapeutic agents. Isothiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2]

The incorporation of an acetic acid moiety onto the isothiazole ring provides a critical handle for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The carboxylic acid group can serve as a key pharmacophore, mimicking the carboxylate of endogenous ligands, or it can be further derivatized into esters, amides, and other functional groups to fine-tune solubility, metabolic stability, and target engagement. The strategic functionalization of the isothiazole ring itself, while retaining the acetic acid side chain, opens up vast possibilities for generating novel molecular architectures with enhanced potency, selectivity, and drug-like properties.

This guide will detail key strategies for the regioselective functionalization of the isothiazole ring in acetic acid derivatives, providing both the theoretical underpinnings and detailed, actionable protocols.

The Isothiazole Acetic Acid Scaffold: Reactive Positions

The isothiazole ring has three carbon atoms (C3, C4, and C5) that are amenable to functionalization. The reactivity of these positions is influenced by the electronic nature of the ring and the presence of the acetic acid substituent. Understanding the inherent reactivity of each position is crucial for designing effective synthetic strategies.

Caption: Core Isothiazole Acetic Acid Scaffold and Reactive Positions.

  • C5-Position: Generally the most activated position for electrophilic substitution due to the influence of the sulfur atom. It is also a common site for deprotonation and subsequent reaction with electrophiles.

  • C4-Position: Often the site of electrophilic attack, particularly when the C5-position is blocked or deactivated. Halogenation at this position is a common strategy to introduce a handle for further functionalization.[3]

  • C3-Position: Typically the least reactive towards electrophilic substitution but can be functionalized through specific synthetic routes, often involving ring construction or metal-catalyzed cross-coupling reactions.

Key Functionalization Strategies and Protocols

The choice of functionalization strategy depends on the desired substitution pattern, the stability of the starting material, and the availability of reagents. This section details three primary approaches: Electrophilic Halogenation, Palladium-Catalyzed Cross-Coupling Reactions, and Direct C-H Arylation.

Electrophilic Halogenation: Introducing a Versatile Handle

Electrophilic halogenation, particularly bromination and chlorination, is a fundamental strategy for introducing a functional group handle onto the isothiazole ring.[4] A halogen atom at the C4 or C5 position serves as a versatile precursor for a wide range of subsequent transformations, including metal-catalyzed cross-coupling reactions.

Causality behind Experimental Choices: The choice of halogenating agent and reaction conditions is critical for achieving regioselectivity. N-halosuccinimides (NBS, NCS) are often preferred over elemental halogens as they are easier to handle and can provide milder reaction conditions, which is important for substrates bearing sensitive functional groups like the carboxylic acid of the acetic acid moiety. The solvent can also influence the reactivity and selectivity of the halogenation reaction.

This protocol describes the bromination of (3-methylisothiazol-4-yl)acetic acid at the C5-position using N-bromosuccinimide (NBS).

Materials:

  • (3-Methylisothiazol-4-yl)acetic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (3-methylisothiazol-4-yl)acetic acid (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (5-bromo-3-methylisothiazol-4-yl)acetic acid.

Data Presentation:

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBSAcetonitrile0 to RT585
2Br₂Acetic AcidRT1270
3NCSDMF50378 (Chlorinated)
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions enable the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, onto the isothiazole ring.

Causality behind Experimental Choices: The success of a cross-coupling reaction hinges on the appropriate choice of catalyst, ligand, base, and solvent. For Suzuki-Miyaura couplings, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is used in combination with a phosphine ligand to facilitate the catalytic cycle. The base is crucial for the transmetalation step.[5] For Sonogashira couplings, a copper(I) co-catalyst is often employed to facilitate the reaction of the terminal alkyne.[7]

This protocol describes the Suzuki-Miyaura coupling of (5-bromo-3-methylisothiazol-4-yl)acetic acid with a generic arylboronic acid.

Materials:

  • (5-Bromo-3-methylisothiazol-4-yl)acetic acid

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add (5-bromo-3-methylisothiazol-4-yl)acetic acid (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL/mmol) and water (2 mL/mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (5-aryl-3-methylisothiazol-4-yl)acetic acid.

Data Presentation:

EntryArylboronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O75
24-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Toluene/H₂O82
33-Pyridinylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O68
Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[8] This strategy allows for the direct coupling of a C-H bond on the isothiazole ring with an aryl halide.

Causality behind Experimental Choices: The regioselectivity of direct C-H arylation is a key consideration. The C5-position of the isothiazole ring is often the most acidic and, therefore, the most reactive site for C-H activation. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Palladium catalysts are commonly used, and phosphine or N-heterocyclic carbene (NHC) ligands can be employed to modulate catalyst activity and stability.

This protocol describes the direct C-H arylation of (3-methylisothiazol-4-yl)acetic acid with a generic aryl bromide at the C5-position.

Materials:

  • (3-Methylisothiazol-4-yl)acetic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Microwave vial or sealed tube

  • Magnetic stirrer

  • Microwave reactor or oil bath

Procedure:

  • To a microwave vial, add (3-methylisothiazol-4-yl)acetic acid (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (0.05 eq), potassium carbonate (2.0 eq), and pivalic acid (0.2 eq).

  • Add N,N-dimethylacetamide (5 mL/mmol).

  • Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours in a microwave reactor or an oil bath. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and 1 M hydrochloric acid (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to afford the desired (5-aryl-3-methylisothiazol-4-yl)acetic acid.

Data Presentation:

EntryAryl BromideCatalystAdditiveBaseSolventYield (%)
14-BromoanisolePd(OAc)₂PivOHK₂CO₃DMAc65
21-Bromo-4-fluorobenzenePdCl₂(dppf)-Cs₂CO₃Dioxane58
32-BromopyridinePd(OAc)₂P(o-tol)₃K₂CO₃Toluene45

Workflow for Selecting a Functionalization Strategy

The following diagram illustrates a decision-making workflow to guide the selection of the most appropriate functionalization strategy.

Functionalization_Workflow start Define Target Molecule (Desired Substitution Pattern) q1 Is the desired position unsubstituted? start->q1 q2 Is a halogenated precursor available or easily synthesized? q1->q2 No strategy1 Direct C-H Arylation (Protocol 3) q1->strategy1 Yes strategy2 Electrophilic Halogenation (Protocol 1) q2->strategy2 No strategy3 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Protocol 2) q2->strategy3 Yes end Synthesize Target Molecule strategy1->end strategy2->strategy3 strategy3->end

Caption: Decision workflow for isothiazole functionalization.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low Yields in Cross-Coupling Reactions:

    • Ensure all reagents and solvents are anhydrous and degassed.

    • Screen different ligands, bases, and solvents.

    • Verify the quality of the boronic acid or other coupling partner.

  • Lack of Regioselectivity in Halogenation:

    • Use a milder halogenating agent (e.g., NBS instead of Br₂).

    • Control the reaction temperature carefully.

  • Poor Reactivity in C-H Arylation:

    • Increase the reaction temperature or time.

    • Screen different palladium catalysts and additives.

    • Ensure the aryl halide is sufficiently reactive.

Safety Considerations:

  • Halogenating Agents: N-halosuccinimides and elemental halogens are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Many organic solvents are flammable and/or toxic. Use them in a fume hood and away from ignition sources.

  • Pressure Reactions: When using sealed tubes or microwave reactors, ensure they are designed to withstand the expected pressure and temperature.

Conclusion

The functionalization of the isothiazole ring in acetic acid derivatives is a critical aspect of modern drug discovery. The strategies and protocols outlined in this application note provide a robust framework for researchers to synthesize novel analogs with diverse substitution patterns. By understanding the underlying principles of each reaction and carefully optimizing the experimental conditions, scientists can efficiently explore the chemical space around this important scaffold and unlock its full therapeutic potential.

References

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401–413. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • (1994). A process for preparing halogenated isothiazoles.
  • Ganapathy, K., & Krishnan, K. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(5), 677-686.
  • Cundy, D. J., & Cox, B. G. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Organometallics, 31(21), 7473–7485. [Link]

  • Elgazwy, A. S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Sromek, A. W., Rubina, M., & Gevorgyan, V. (2010). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5348-5351. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Saikia, L., & Phukan, P. (2025). Biogenic synthesis of Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
  • Kalogirou, A. S., & Koutentis, P. A. (2022). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2022(3), M1438. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • (1994). A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. WIPO Patentscope. [Link]

  • Li, Y., & Liu, L. (2010). (a) Representative Suzuki coupling reaction and hydrolysis products for... Journal of Pharmaceutical and Biomedical Analysis, 52(4), 543-549.
  • Tedder, J. M., & Webster, B. (1962). Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Journal of the Chemical Society C: Organic, 1638-1641.
  • Beck, C., Hissler, M., & Retailleau, P. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(22), 3669-3677.
  • Beck, C., Hissler, M., & Retailleau, P. (2014). Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials. Organic & Biomolecular Chemistry, 12(22), 3669-3677. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • D'Aléo, A., & Wantz, G. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. The Journal of Organic Chemistry, 79(20), 9673–9685. [Link]

  • (1966). Processes for preparing thiazole carboxylic acids.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isothiazol-3-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

2-(Isothiazol-3-YL)acetic acid is a valuable building block in medicinal chemistry, often incorporated into molecules with diverse biological activities. While its structure appears straightforward, its synthesis presents several challenges that can lead to diminished yields and purification difficulties. The most common and practical synthetic route begins with 3-methylisothiazole and proceeds through a three-step sequence: radical bromination, nucleophilic substitution with a cyanide source, and subsequent hydrolysis. This guide provides a detailed examination of each step, offering solutions to specific problems you may encounter.

Synthetic Pathway Overview

The synthesis is typically performed in three distinct stages. Understanding the role of each step is crucial for effective troubleshooting.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation (SN2) cluster_2 Step 3: Hydrolysis A 3-Methylisothiazole B 3-(Bromomethyl)isothiazole A->B  NBS, AIBN  CCl4, Reflux   C 2-(Isothiazol-3-yl)acetonitrile B->C  NaCN  DMSO, 25-40°C   D 2-(Isothiazol-3-YL)acetic acid C->D  aq. HCl or aq. NaOH  Heat  

Caption: A common three-step synthetic route to 2-(Isothiazol-3-YL)acetic acid.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Section 1: Radical Bromination of 3-Methylisothiazole

This initial step is critical as it functionalizes the otherwise unreactive methyl group. The reaction proceeds via a free-radical mechanism, making it sensitive to inhibitors and reaction conditions.

Q1: My yield of 3-(bromomethyl)isothiazole is consistently low. What are the likely causes and solutions?

Answer: Low yields in this Wohl-Ziegler bromination are typically traced back to three main factors: initiator efficiency, reagent purity, and reaction setup.

  • Inefficient Radical Initiation: The reaction requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Ensure the initiator is fresh; aged initiators decompose and lose effectiveness. The reaction must be heated to the initiator's optimal decomposition temperature (for AIBN in CCl₄, this is typically reflux, ~77°C).

  • Reagent Quality: N-Bromosuccinimide (NBS) must be pure. Old or discolored NBS may contain excess bromine or succinimide, which can lead to side reactions. It is best practice to recrystallize NBS from water before use if its purity is in doubt. The solvent, typically carbon tetrachloride (CCl₄) or a suitable alternative like cyclohexane, must be anhydrous and free of radical scavengers (e.g., antioxidants).

  • Inadequate Light Exposure: Radical chain reactions are often promoted by light. Conducting the reaction in a clear glass flask exposed to a standard incandescent lamp (a 100-250W bulb placed a few inches from the flask) can significantly improve initiation and overall yield.[1]

Troubleshooting Workflow for Low Bromination Yield

G start Low Yield of 3-(Bromomethyl)isothiazole q1 Is the NBS pure? (Should be white/off-white) start->q1 a1_yes Check Initiator q1->a1_yes Yes a1_no Recrystallize NBS from water. q1->a1_no No q2 Is the initiator (AIBN/BPO) fresh? a1_yes->q2 a2_yes Verify Reaction Conditions q2->a2_yes Yes a2_no Use a fresh batch of initiator. q2->a2_no No q3 Is the reaction at reflux and exposed to light? a2_yes->q3 a3_yes Consider solvent purity. Use anhydrous, inhibitor-free CCl4. q3->a3_yes Yes a3_no Ensure proper heating and use a light source. q3->a3_no No

Caption: Decision tree for troubleshooting low bromination yields.

Q2: I am observing significant amounts of byproducts, including di-brominated species and ring-brominated isomers. How can I improve selectivity?

Answer: Over-reaction and non-selective bromination are common pitfalls.

  • Control Stoichiometry: Use a precise stoichiometry of NBS. A slight excess is sometimes used to ensure full conversion of the starting material, but a large excess will promote di-bromination. Start with 1.05 to 1.1 equivalents of NBS.

  • Slow Addition: Instead of adding all the NBS at once, add it portion-wise over the course of the reaction. This keeps the concentration of bromine (formed in situ from NBS and trace HBr) low, which disfavors electrophilic aromatic substitution on the isothiazole ring.

  • Solvent Choice: While CCl₄ is standard, non-polar solvents generally favor radical pathways over ionic ones. Avoid polar solvents which can promote the formation of ionic bromine species that lead to ring halogenation.

Q3: How do I effectively remove the succinimide byproduct after the reaction?

Answer: Succinimide is a solid that is largely insoluble in the reaction solvent (CCl₄) upon cooling. The standard workup involves:

  • Cooling the reaction mixture to room temperature, then in an ice bath.

  • Filtering the mixture to remove the bulk of the succinimide precipitate.

  • Washing the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtering, and removing the solvent under reduced pressure. The crude 3-(bromomethyl)isothiazole is often used directly in the next step without further purification.

Section 2: Cyanation of 3-(Bromomethyl)isothiazole

This step involves a nucleophilic (SN2) substitution of the bromide with a cyanide ion. The success of this reaction hinges on solvent choice, temperature control, and reagent handling.

Q1: The conversion to 2-(isothiazol-3-yl)acetonitrile is poor. How can I improve the yield?

Answer: Poor conversion in an SN2 reaction often points to issues with solvent, nucleophile concentration, or competing side reactions.

  • Solvent System: This reaction requires a polar aprotic solvent to solvate the cation (e.g., Na⁺) while leaving the cyanide anion (CN⁻) "naked" and highly nucleophilic. Dimethyl sulfoxide (DMSO) is an excellent choice. Other options include DMF or acetonitrile. Avoid protic solvents like ethanol or water, which can solvate the cyanide ion, reducing its nucleophilicity.

  • Temperature Control: The reaction is typically exothermic. While gentle heating (e.g., 40-50°C) can increase the reaction rate, excessive temperatures can promote elimination (E2) pathways, leading to undesired byproducts. It is best to add the bromomethyl intermediate to the cyanide solution slowly at room temperature and monitor the reaction's exotherm, applying cooling as necessary.

  • Reagent Solubility: Ensure the cyanide salt (sodium cyanide is common) is fully dissolved or well-suspended in the solvent before adding the alkyl bromide. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial if solubility is an issue, especially in solvents less polar than DMSO.

Q2: What are the best practices for safely handling sodium/potassium cyanide?

Answer: EXTREME CAUTION IS REQUIRED. Sodium and potassium cyanide are highly toxic. Ingestion, inhalation, or skin contact can be fatal.

  • Always work in a well-ventilated chemical fume hood.

  • Never allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All glassware should be base-washed before use.

  • Wear appropriate personal protective equipment (PPE): double gloves (nitrile), a lab coat, and splash goggles.

  • Have a cyanide antidote kit available and be trained in its use.

  • Quench all waste streams: Any residual cyanide in the reaction mixture or on glassware should be quenched by treating with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions (pH > 10) to oxidize it to the much less toxic cyanate ion.

Section 3: Hydrolysis of 2-(Isothiazol-3-yl)acetonitrile

The final step converts the nitrile functional group into a carboxylic acid. This can be achieved under either acidic or basic conditions, but both methods have potential drawbacks.

Q1: My hydrolysis reaction stalls at the amide intermediate. How can I ensure complete conversion to the carboxylic acid?

Answer: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then to the carboxylic acid (or carboxylate). The second step is often slower. To drive the reaction to completion:

  • Increase Reaction Time and/or Temperature: Incomplete hydrolysis is often a matter of kinetics. Prolonging the reflux time or cautiously increasing the temperature can provide the necessary energy to hydrolyze the stable amide intermediate.

  • Use More Concentrated Acid/Base: For acid hydrolysis, using a more concentrated acid (e.g., 6M HCl or even a mixture of concentrated H₂SO₄ in water) can accelerate the second step.[2] For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH (e.g., 20-25% w/v) is effective.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before stopping the reaction.

Q2: I suspect the isothiazole ring is decomposing under my hydrolysis conditions. How can I mitigate this?

Answer: The isothiazole ring can be sensitive to harsh hydrolytic conditions, particularly strong base at high temperatures.

  • Prefer Acidic Hydrolysis: The isothiazole ring is generally more stable under acidic conditions than strongly basic ones. Acid-catalyzed hydrolysis (e.g., refluxing in 6M HCl) is often the preferred method to minimize ring degradation.

  • Moderate Conditions: If basic hydrolysis is necessary, use the mildest conditions possible. This could involve using a weaker base (e.g., Ba(OH)₂) or running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation of the sulfur-containing ring, especially during prolonged heating.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

G Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Carbocation R-C⁺=NH ProtonatedNitrile->Carbocation WaterAttack Intermediate 1 Carbocation->WaterAttack + H₂O ProtonTransfer1 Intermediate 2 WaterAttack->ProtonTransfer1 - H⁺ AmideTautomer R-C(OH)=NH ProtonTransfer1->AmideTautomer Amide R-C(O)-NH₂ AmideTautomer->Amide Tautomerization ProtonatedAmide R-C(O⁺H₂)-NH₂ WaterAttack2 Tetrahedral Intermediate ProtonatedAmide->WaterAttack2 + H₂O Amide->ProtonatedAmide + H⁺ ProtonTransfer2 Intermediate 3 WaterAttack2->ProtonTransfer2 Proton Transfer CarboxylicAcid R-COOH + NH₄⁺ ProtonTransfer2->CarboxylicAcid - NH₄⁺

Sources

Technical Support Center: Purification of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(Isothiazol-3-YL)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this valuable building block in high purity. This guide provides in-depth, experience-driven answers to common purification problems, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses foundational questions about the properties and common contaminants associated with 2-(Isothiazol-3-YL)acetic acid, providing the necessary context for effective troubleshooting.

Q1: What are the key physicochemical properties of 2-(Isothiazol-3-YL)acetic acid that influence its purification?

A1: Understanding the molecule's properties is the first step to designing a successful purification strategy.

  • Acidity: The carboxylic acid moiety is the most significant functional group. Its acidic nature (typical pKa for a carboxylic acid is ~4-5) means the compound is soluble in aqueous bases (e.g., sodium bicarbonate, sodium hydroxide) through the formation of a carboxylate salt. This property is crucial for purification via acid-base extraction.

  • Aromaticity & Stability: The isothiazole ring is a stable heteroaromatic system.[1] However, isothiazole rings, particularly isothiazolinones, can be susceptible to ring-opening under certain conditions like exposure to strong nucleophiles, high pH, or prolonged heating.[2] While 2-(Isothiazol-3-YL)acetic acid is generally stable, harsh purification conditions should be avoided.

  • Solubility: As a polar, acidic molecule, it typically exhibits low solubility in non-polar organic solvents (e.g., hexanes, toluene) and moderate to good solubility in polar organic solvents (e.g., ethyl acetate, methanol, acetone, THF).[3] Its solubility in hot solvents versus cold solvents is the key parameter for recrystallization.[4][5]

  • Physical State: It is typically a solid at room temperature, making recrystallization a viable primary purification method.

Q2: What are the most common impurities I should expect to find in my crude sample?

A2: Impurities can originate from various sources, including the synthetic route and subsequent degradation.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the isothiazole ring or reagents used to install the acetic acid side chain.[6][7]

  • Reaction By-products: These are often isomeric impurities (e.g., substitution at a different position on the isothiazole ring), products of over-reaction, or compounds formed from side reactions.

  • Degradation Products: Ring-opened products, such as N-substituted malonamic acids, can form if the isothiazole ring is compromised during synthesis or workup.[2]

  • High-Molecular-Weight Colored Impurities: These are common in many organic reactions and often appear as dark, tarry substances that can be challenging to remove. They are typically non-polar polymers.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, dichloromethane) may be present.

Section 2: Troubleshooting Guide - Common Purification Problems & Solutions

This section provides direct answers and actionable solutions to specific problems encountered during the purification of 2-(Isothiazol-3-YL)acetic acid.

Q3: My crude product is a dark, sticky oil or tar. Recrystallization seems impossible. What is my first step?

A3: A tarry crude product indicates the presence of significant high-molecular-weight, likely colored, impurities. Direct recrystallization is indeed unlikely to succeed.

Recommended Strategy:

  • Aqueous Workup/Liquid-Liquid Extraction: First, attempt an acid-base extraction. Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate. Extract this solution with a mild aqueous base such as sodium bicarbonate (NaHCO₃).

    • Why this works: Your desired acidic product will deprotonate and move into the aqueous layer as its sodium salt, leaving many non-polar, non-acidic impurities (especially the tar) behind in the organic layer.

  • Back-Extraction: Separate the layers and carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate your product, causing it to precipitate out or become extractable back into a fresh organic solvent.

  • Isolation: Collect the precipitated solid by filtration or extract it with a fresh portion of ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

This procedure should yield a significantly cleaner solid product that is now a good candidate for recrystallization.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.

Causes and Solutions:

  • Solvent Choice is Suboptimal: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out of solution too rapidly.

  • Cooling Rate is Too Fast: Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice.

  • High Impurity Load: Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Do not disturb the flask.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure product.

  • Re-evaluate Your Solvent System: If oiling out persists, a different solvent or a two-solvent system (e.g., ethyl acetate/hexanes, acetone/water) is necessary.[3] Use the table below to guide your selection.

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)PolarityComments
Water100Very HighGood for highly polar compounds. May require a co-solvent like ethanol or acetone.
Ethanol78HighOften a good choice, but check solubility as product might be too soluble even when cold.
Ethyl Acetate77MediumA common and effective choice. Good balance of dissolving power when hot and low solubility when cold.
Acetone56MediumSimilar to ethyl acetate but more volatile.
Toluene111LowMay be useful if the product is less polar than expected.
Hexanes/Heptane~69 / ~98Very LowTypically used as the "anti-solvent" in a two-solvent system to reduce solubility.
Q5: Recrystallization improved the color, but my NMR/LC-MS still shows a persistent impurity. What should I do next?

A5: This indicates a structurally similar impurity (e.g., an isomer or homologue) that has similar solubility properties to your product, making separation by crystallization difficult. The next logical step is flash column chromatography.

Key Considerations for Chromatography of an Acidic Compound:

  • Stationary Phase: Standard silica gel (SiO₂) is acidic and generally suitable.

  • Mobile Phase (Eluent): The key to success is to suppress the ionization of your carboxylic acid. If the acid is deprotonated on the silica column, it will bind strongly, leading to severe tailing or complete retention.

    • Solution: Add a small amount of a volatile acid to your eluent system. A common choice is 0.5-1% acetic acid in a mixture of ethyl acetate and hexanes.

    • Starting Eluent: Begin with a less polar mixture (e.g., 30% ethyl acetate in hexanes + 1% acetic acid) and gradually increase the polarity (e.g., to 50-70% ethyl acetate) while monitoring the separation by Thin Layer Chromatography (TLC).

Q6: How can I effectively remove dark colors from my product without significant loss of yield?

A6: The standard method for removing colored impurities is treatment with activated charcoal (carbon).[8]

Mechanism: Activated charcoal has a very high surface area and adsorbs large, flat, aromatic molecules, which are often the source of color.

Protocol for Decolorization:

  • Dissolve your crude solid in the minimum amount of a suitable hot solvent, as you would for recrystallization.[4]

  • Cool the solution slightly below its boiling point to prevent violent bumping when the charcoal is added.

  • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound; just enough to cover the tip of a spatula). Adding too much will adsorb your product and drastically reduce your yield.[8]

  • Gently heat the mixture back to boiling for a few minutes while swirling.

  • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the funnel.[8]

  • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Section 3: Visualization of Purification Workflows

Visual aids can clarify complex decision-making processes and experimental setups.

Purification Strategy Decision Tree

Purification_Strategy start Crude 2-(Isothiazol-3-YL)acetic acid q1 Is the crude product a dark oil or tar? start->q1 workup Perform Acid-Base Extraction q1->workup Yes recryst_initial Attempt Recrystallization q1->recryst_initial No (It's a solid) workup->recryst_initial q2 Is the product pure after recrystallization? (Check by NMR/LCMS) recryst_initial->q2 success Pure Product Obtained q2->success Yes chromatography Perform Flash Column Chromatography (with 1% AcOH in eluent) q2->chromatography No q3 Is the product pure after chromatography? chromatography->q3 q3->recryst_initial No (Re-evaluate) q3->success Yes

Caption: Decision tree for selecting the appropriate purification method.

Acid-Base Extraction Workflow

Acid_Base_Extraction start 1. Dissolve crude material in Ethyl Acetate (EtOAc) extract 2. Extract with aqueous NaHCO3 solution start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer (Contains neutral/basic impurities, tar) separate->organic_layer aqueous_layer Aqueous Layer (Contains Sodium 2-(Isothiazol-3-YL)acetate) separate->aqueous_layer acidify 4. Acidify Aqueous Layer with 1M HCl to pH ~2 aqueous_layer->acidify isolate 5. Isolate Product acidify->isolate filter Filter precipitated solid isolate->filter extract_back Extract with fresh EtOAc isolate->extract_back finish 6. Concentrate to yield cleaner solid filter->finish extract_back->finish

Caption: Step-by-step workflow for purification via acid-base extraction.

Section 4: References

  • Recrystallization Techniques. (n.d.). OCF. Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • RECRYSTALLISATION. (n.d.). Retrieved from

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). PMC - NIH. Retrieved from

  • Isothiazole. (n.d.). Wikipedia. Retrieved from

  • Recrystallization. (2020, January 10). YouTube. Retrieved from

  • Product Class 15: Isothiazoles. (n.d.). Retrieved from

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). ResearchGate. Retrieved from

  • Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. (n.d.). Asian Publication Corporation. Retrieved from

  • CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). D. P. Bhosale College, Koregaon. Retrieved from

Sources

Technical Support Center: Ensuring the Stability of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(Isothiazol-3-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity and reproducibility of your results.

Introduction to the Stability of 2-(Isothiazol-3-YL)acetic Acid

2-(Isothiazol-3-YL)acetic acid is a heterocyclic compound incorporating both a reactive isothiazole ring and a carboxylic acid functional group. This unique structure presents specific stability challenges that must be addressed through proper storage and handling. Degradation can compromise sample purity, leading to inconsistent experimental outcomes and potentially misleading data. This guide provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and troubleshooting strategies to maintain the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(Isothiazol-3-YL)acetic acid?

A1: The degradation of 2-(Isothiazol-3-YL)acetic acid is primarily influenced by four factors:

  • pH: The isothiazole ring is susceptible to cleavage under alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or S-oxides and potentially ring cleavage.

Q2: What is the optimal temperature for storing 2-(Isothiazol-3-YL)acetic acid?

A2: For long-term storage, it is recommended to store 2-(Isothiazol-3-YL)acetic acid at -20°C . For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended due to the potential for thermal degradation.

Q3: How should I handle the compound to minimize degradation?

A3: Always handle the compound in a controlled environment. Use a clean, dry spatula and avoid exposure to atmospheric moisture. For solution-based experiments, use freshly prepared solutions and protect them from light. It is advisable to work under an inert atmosphere (e.g., argon or nitrogen) if the compound will be in solution for an extended period, especially if heating is involved.

Q4: I've noticed a change in the color of my stored compound. What does this indicate?

A4: A change in color, such as yellowing or browning, is a common indicator of degradation. This could be due to the formation of polymeric or oxidized byproducts. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.

Q5: Can I store 2-(Isothiazol-3-YL)acetic acid in an aqueous solution?

A5: Storing 2-(Isothiazol-3-YL)acetic acid in aqueous solutions for extended periods is not recommended, particularly at neutral to alkaline pH, due to the risk of hydrolytic degradation of the isothiazole ring. If aqueous solutions are necessary, they should be prepared fresh, and the pH should be maintained in the acidic range (pH 3-5) if compatible with your experimental setup.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Reduced potency or inconsistent biological activity in assays. Chemical degradation of the compound leading to a lower concentration of the active molecule.1. Purity Re-assessment: Analyze the purity of the stored compound using HPLC. Compare the chromatogram to a reference standard or the initial analysis report.2. Fresh Sample: If significant degradation is confirmed, use a fresh, unopened batch of the compound for your experiments.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products due to hydrolysis, oxidation, or photolysis.1. Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway.2. Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
Poor solubility of the compound compared to initial use. Formation of insoluble polymeric degradation products.1. Gentle Sonication: Try to dissolve the compound with the aid of gentle sonication. Avoid excessive heating.2. Purity Check: If solubility issues persist, it is a strong indicator of degradation. The compound's purity should be checked, and it may be necessary to discard the batch.
pH of the solution changes over time. Degradation of the compound can lead to the formation of acidic or basic byproducts.1. Use Buffered Solutions: For experiments requiring stable pH, use an appropriate buffer system.2. Fresh Preparations: Always use freshly prepared solutions to minimize the impact of degradation on pH.

Understanding Degradation Pathways

The chemical structure of 2-(Isothiazol-3-YL)acetic acid makes it susceptible to several degradation pathways. Understanding these can help in designing experiments and storage conditions to minimize decomposition.

Caption: Potential degradation pathways for 2-(Isothiazol-3-YL)acetic acid.

  • Hydrolytic Degradation (Alkaline Conditions): The isothiazole ring is known to be susceptible to nucleophilic attack under alkaline conditions, leading to ring opening. This can result in the formation of various acyclic sulfur- and nitrogen-containing compounds.[1][2][3]

  • Oxidative Degradation: The sulfur and nitrogen atoms in the isothiazole ring are susceptible to oxidation, which can lead to the formation of N-oxides and S-oxides. These oxidized products may have different chemical and biological properties.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions, including isomerization and ring cleavage.[4][5][6][7]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid side chain may occur, leading to the formation of 3-methylisothiazole.[8][9]

Recommended Protocols for Stability Assessment

To ensure the quality of your 2-(Isothiazol-3-YL)acetic acid, particularly if it has been stored for a long period or if you suspect degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the purity of 2-(Isothiazol-3-YL)acetic acid and detect potential degradation products.

1. Materials and Reagents:

  • 2-(Isothiazol-3-YL)acetic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Prepare a sample of the material to be tested at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the reference standard to determine the retention time of the parent compound.

  • Inject the test sample and compare the chromatogram to the standard.

  • Look for the appearance of new peaks, which may indicate degradation products. The peak area of the parent compound can be used to quantify its purity relative to the standard.

Caption: Workflow for HPLC-based purity assessment.

Protocol: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[10][11][12][13][14] These studies can help to identify potential degradation products and establish the specificity of the stability-indicating analytical method.

1. Acid and Base Hydrolysis:

  • Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).

  • Incubate the solutions at 60°C for several hours.

  • At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for up to 24 hours.

  • Analyze samples at different time points by HPLC.

3. Thermal Degradation:

  • Store the solid compound in an oven at 70°C for 24-48 hours.

  • Also, prepare a solution of the compound and reflux at 70°C for several hours.

  • Analyze the solid (after dissolving) and the solution by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4][5][6][7] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term) To minimize thermal degradation and slow down other chemical reactions.
Light Store in an amber vial or in the dark.To prevent photolytic degradation.
Atmosphere Store in a tightly sealed container. For solutions, consider using an inert atmosphere (e.g., argon, nitrogen).To protect from moisture and atmospheric oxygen, which can promote hydrolysis and oxidation.
pH (for solutions) Prepare fresh solutions. If storage is unavoidable, maintain an acidic pH (3-5) if compatible with the application.The isothiazole ring is more stable in acidic conditions and prone to cleavage in alkaline environments.[1][2][3]

By adhering to these guidelines, researchers can significantly reduce the risk of degradation of 2-(Isothiazol-3-YL)acetic acid, ensuring the reliability and accuracy of their experimental work. For further assistance, please contact our technical support team.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Accessed January 12, 2026. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. Published December 13, 2021. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Published January 1, 1998. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Published August 24, 2018. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. Published November 18, 2024. [Link]

  • Silva V, Soares P, et al. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]

  • Forced Degradation Studies. SciSpace. Published December 14, 2016. [Link]

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Product Class 17: Thiazoles. Thieme Connect. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. Semantic Scholar. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Analytical Method RM-37SM. Environmental Protection Agency. [Link]

  • Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Thermal decarboxylation of acetic acid: Implications for origin of natural gas. [Link]

  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

  • The thermal decomposition of acetic acid. Journal of the Chemical Society B. [Link]

  • A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. [Link]

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. National Institutes of Health. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Isothiazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isothiazole scaffold. Isothiazoles are a vital class of heterocycles in medicinal and agricultural chemistry, but their synthesis can present unique challenges.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is unexpectedly low or zero. What are the most common culprits?

Low or no yield is one of the most frequent issues in heterocyclic chemistry. For isothiazole synthesis, the root cause often lies in one of three areas: reagent integrity, reaction environment, or the stability of key intermediates.

A. Reagent Purity and Stability:

  • Starting Material Purity: The purity of your precursors is paramount. For syntheses starting from thioamides or β-ketodithioesters, impurities can lead to a cascade of side reactions that consume your starting material.[3]

    • Expert Insight: Thioamides, for example, can be susceptible to hydrolysis or oxidation if not stored properly. It is always recommended to verify the purity of your starting materials via NMR or melting point analysis before commencing the reaction.

  • Reagent Stoichiometry: Incorrect stoichiometry can halt the reaction. For multi-component reactions, ensure precise measurement of each reactant.[4][5]

B. Reaction Environment Control:

  • Atmosphere and Moisture: Many isothiazole syntheses, particularly those involving organometallic reagents or strong bases, are sensitive to air and moisture.[6] An inert atmosphere (Nitrogen or Argon) and the use of anhydrous solvents are often critical.

    • Causality: Water can hydrolyze key intermediates or quench catalysts. For example, in syntheses utilizing enamines, moisture can lead to the hydrolysis of the enamine back to the corresponding ketone and amine, effectively stopping the desired reaction pathway.[7][8]

  • Temperature Control: Reaction temperature can dramatically influence the outcome. Some cyclization reactions require heating to overcome the activation energy, while others may require cooling to prevent the formation of side products or decomposition of thermally sensitive intermediates.[6]

C. Stability of Intermediates:

  • The mechanism of isothiazole formation often involves sensitive intermediates. For instance, in oxidative cyclization methods, the initial S-N bond formation can be reversible or the intermediate may be prone to alternative reaction pathways if not efficiently converted to the final aromatic product.[9]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to diagnose the cause of low yield in your isothiazole synthesis.

low_yield_troubleshooting start Start: Low/No Yield reagent_check Verify Purity & Stoichiometry of Starting Materials start->reagent_check reagent_ok Purity/Stoichiometry OK? reagent_check->reagent_ok conditions_check Review Reaction Conditions (Temp, Solvent, Atmosphere) conditions_ok Conditions Optimal? conditions_check->conditions_ok tlc_check Analyze Reaction by TLC/LC-MS: Any Product Formed? product_detected Product Detected? tlc_check->product_detected reagent_ok->conditions_check Yes purify_reagents Action: Purify/Dry Reagents & Solvents. Recalculate Stoichiometry. reagent_ok->purify_reagents No conditions_ok->tlc_check Yes optimize_conditions Action: Optimize Temp, Solvent, or Catalyst. Use Inert Atmosphere. conditions_ok->optimize_conditions No optimize_workup Issue is likely Workup/Isolation. Action: Modify Purification. product_detected->optimize_workup Yes revisit_method Fundamental Issue. Action: Re-evaluate Synthetic Route or Core Mechanism. product_detected->revisit_method No

Sources

Technical Support Center: By-Product Identification in the Synthesis of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of heteroaromatic compounds such as 2-(Isothiazol-3-YL)acetic acid, a key scaffold in pharmaceutical development, is often a multi-step process where the potential for by-product formation is significant. The structural complexity of the isothiazole ring and the reactivity of its precursors can lead to a variety of undesired molecules.[1] Effective identification and control of these impurities are paramount to ensure the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides troubleshooting strategies and answers to frequently encountered challenges in identifying synthesis-related by-products.

Section 1: Understanding the Synthetic Landscape

To effectively troubleshoot by-product formation, it is essential to understand the core reaction mechanism. While multiple synthetic routes exist for isothiazoles[2], a common and illustrative approach involves the cyclization of a precursor containing the requisite C-C-C-N-S backbone. A plausible pathway to 2-(Isothiazol-3-YL)acetic acid could start from an activated carbonyl compound which is then elaborated to form the heterocyclic core.

Below is a generalized workflow illustrating a potential synthetic strategy. Understanding this pathway is the first step in predicting where side reactions may occur.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Heterocyclization cluster_2 Step 3: Side-Chain Modification A β-Ketoester Derivative C Acyclic Intermediate (e.g., Enaminothione) A->C B Thioamide or equivalent (Sulfur & Nitrogen Source) B->C D Oxidative Cyclization C->D BP2 Ring-Opened Precursor C->BP2 Incomplete Cyclization E Isothiazole Ester Core D->E BP1 Isomeric Product (e.g., Isothiazol-5-yl) D->BP1 Lack of Regiocontrol F Ester Hydrolysis E->F BP3 Oxidized Impurity (S-oxide) E->BP3 Over-oxidation G 2-(Isothiazol-3-YL)acetic acid (Target Molecule) F->G

Caption: Generalized synthetic workflow for 2-(Isothiazol-3-YL)acetic acid and key points of by-product formation.

Section 2: Troubleshooting Guide for By-Product Identification

This section addresses specific experimental observations and links them to potential by-products and actionable solutions.

Q1: My post-reaction crude analysis (TLC/LC-MS) shows a major product peak, but also a significant secondary peak with the same mass-to-charge ratio (m/z). What is the likely cause?

A1: This is a classic indicator of isomeric by-product formation . In isothiazole synthesis, particularly during the cyclization step, the regioselectivity of bond formation may not be absolute.

  • Probable Cause: Lack of regiocontrol during the ring-closing step can lead to the formation of isomers, such as 2-(Isothiazol-5-YL)acetic acid . The specific isomer formed depends heavily on the substitution pattern of your acyclic precursor.

  • Causality: The cyclization mechanism often involves the nucleophilic attack of the nitrogen or sulfur atom onto a carbonyl or equivalent electrophilic center. The kinetic and thermodynamic favorability of forming the 3-substituted versus the 5-substituted isothiazole can be influenced by factors like solvent polarity, temperature, and the nature of the oxidizing agent.[2]

  • Troubleshooting & Identification Protocol:

    • Structural Confirmation: Isomers are notoriously difficult to distinguish by mass spectrometry alone. The definitive method for identification is Nuclear Magnetic Resonance (NMR) spectroscopy . The coupling constants and chemical shifts of the protons on the isothiazole ring are unique for each isomer. For instance, the proton at the C4 position will have different coupling patterns depending on whether it's adjacent to the C3 or C5 position.

    • Chromatographic Separation: Develop a more selective High-Performance Liquid Chromatography (HPLC) method. Experiment with different stationary phases (e.g., C18 vs. Phenyl-Hexyl) and mobile phase modifiers (e.g., acetonitrile vs. methanol, different pH buffers) to achieve baseline separation.

    • Reaction Optimization: To mitigate formation, re-evaluate the cyclization conditions. A change in base or a lower reaction temperature can sometimes dramatically improve regioselectivity.[3]

Q2: My HPLC chromatogram displays a broad, early-eluting peak, and the reaction mixture has a pungent odor. What could this impurity be?

A2: An early-eluting peak typically signifies a highly polar compound. This, combined with a strong odor, often points to an uncyclized, ring-opened intermediate .

  • Probable Cause: Incomplete cyclization or hydrolysis of an intermediate can leave behind acyclic thioamides or β-mercaptoacrylamides. These compounds are significantly more polar than the final aromatic product.

  • Causality: The oxidative cyclization step is critical. If the oxidant is too weak, consumed prematurely, or if the reaction time is insufficient, the acyclic precursor will remain. These precursors may also be susceptible to hydrolysis under acidic or basic workup conditions.

  • Troubleshooting & Identification Protocol:

    • LC-MS Analysis: The mass of this by-product will correspond to the acyclic precursor. For example, if cyclization involves the loss of two hydrogen atoms (oxidation), this peak will have a mass of [M+2] compared to the isothiazole ester intermediate.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC to track the consumption of the starting material and the acyclic intermediate. The reaction should not be quenched until this intermediate is fully consumed.

    • Purification: These polar impurities can often be removed by a simple aqueous wash (e.g., with a dilute bicarbonate solution) during the workup, or by recrystallization of the final product.

Q3: Mass spectrometry of a minor impurity shows a mass of [M+16] relative to the target molecule. What is this species?

A3: A mass increase of 16 amu is a strong indication of oxidation . In sulfur- and nitrogen-containing heterocycles, this typically points to the formation of an N-oxide or S-oxide .

  • Probable Cause: Formation of 2-(1-oxidoisothiazol-3-YL)acetic acid or the corresponding S-oxide.

  • Causality: The sulfur atom in the isothiazole ring is susceptible to oxidation, especially if strong oxidizing agents are used for the cyclization step or if the product is exposed to oxidizing conditions during workup or storage. While N-oxidation is also possible, the sulfur is generally more readily oxidized.[4]

  • Troubleshooting & Identification Protocol:

    • Spectroscopic Analysis: S-oxides can sometimes be identified by changes in the infrared (IR) spectrum, with a characteristic S=O stretching band appearing around 1050-1100 cm⁻¹. NMR chemical shifts of the ring protons adjacent to the oxidized heteroatom will also be significantly affected.

    • Mitigation: If an S-oxide is confirmed, consider using a milder oxidant for the cyclization step. Ensure that the workup and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

Section 3: Systematic By-Product Identification Workflow

A structured approach is critical for efficient and accurate by-product identification. The following workflow outlines a logical sequence of analysis.

G A Crude Reaction Mixture B Initial Purity Screen (TLC / HPLC-UV) A->B C Identify Unknown Peaks B->C D LC-MS Analysis C->D E Hypothesize Structure (Based on Δ Mass & Route) D->E I Impurity Confirmed D->I If reference standard exists F Preparative HPLC or Column Chromatography E->F If impurity > 0.1% G Isolate Impurity (>1 mg) F->G H Definitive Structure Elucidation (1D/2D NMR, IR) G->H H->I

Caption: A logical workflow for the systematic identification and confirmation of unknown by-products.

Protocol: Sample Preparation for LC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the crude reaction mixture or isolated product into a clean 2 mL HPLC vial.

  • Dilution: Add 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to the vial. The chosen solvent should fully dissolve the sample and be compatible with the HPLC mobile phase.

  • Sonication: Sonicate the vial for 5-10 minutes to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean HPLC vial to remove any particulate matter that could damage the analytical column or instrument.

  • Analysis: Inject the filtered sample into the LC-MS system. Use a gradient elution method to ensure separation of compounds with varying polarities. Monitor both positive and negative ionization modes to maximize the chances of detecting all components.

Section 4: Summary of Potential By-Products

The table below summarizes common by-product classes, their likely origins, and key analytical markers for their identification.

By-Product ClassPotential Structure ExampleFormation MechanismKey Analytical Signatures (MS & ¹H NMR)
Isomers 2-(Isothiazol-5-YL)acetic acidPoor regioselectivity during cyclization.MS: Identical m/z as the product. ¹H NMR: Different chemical shifts and coupling constants for ring protons.
Unreacted Intermediates Acyclic enaminothione precursorIncomplete reaction (insufficient time, temperature, or oxidant).MS: Mass corresponds to the precursor (e.g., [M+2] of the cyclized product). ¹H NMR: Presence of vinyl and amide/amine protons instead of aromatic signals.
Ring-Opened Products β-Thioketoacetamide derivativeHydrolysis of the isothiazole ring, often under harsh acidic or basic conditions.[1]MS: Mass corresponds to the addition of water ([M+18]). ¹H NMR: Loss of aromaticity, appearance of new aliphatic signals.
Oxidized Species 2-(1-oxidoisothiazol-3-YL)acetic acidOver-oxidation during synthesis or aerial oxidation.MS: Mass of [M+16]. ¹H NMR: Significant downfield shift of protons adjacent to the S=O group.
Starting Material Adducts Dimer of starting materialsSide reactions between starting materials under reaction conditions.MS: Mass will correspond to the combined mass of two precursor molecules, minus any atoms lost during condensation. ¹H NMR: Complex spectrum, often with duplicated sets of signals.

Section 5: Frequently Asked Questions (FAQs)

Q: How can I best avoid the formation of the 2-(Isothiazol-5-YL)acetic acid isomer? A: Isomer control is best achieved by carefully selecting your synthetic precursors to favor the desired regiochemistry. If the pathway allows for ambiguity, optimizing the cyclization reaction conditions is key. This includes screening different solvents, bases, and temperatures. Often, lower temperatures and less aggressive reagents can improve selectivity.

Q: What are the recommended starting HPLC conditions for analyzing the crude product? A: A good starting point is a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. A gradient from 5% to 95% B over 20 minutes should provide good initial separation for most potential by-products.[5][6]

Q: My final, purified product develops a slight yellow or brown color upon storage. What could be the cause? A: Discoloration upon storage often points to the formation of low-level, highly colored degradation products. This can be due to slow air oxidation of the sulfur atom or polymerization initiated by light or trace acid/base. Storing the final compound under an inert atmosphere, protected from light, and at reduced temperatures is highly recommended.

Q: Can impurities from my starting materials carry through to the final product? A: Absolutely. This is a critical aspect of process control. For example, if your β-ketoester starting material contains impurities, they may undergo similar reactions to form their own set of by-products. Always ensure the purity of your starting materials is rigorously checked before beginning the synthesis.

References

  • Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Retrieved from [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Google Patents. (n.d.). US8912003B2 - Methods and devices for detecting isothiazolones.
  • Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ResearchGate. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

  • ResearchGate. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Isothiazol-3-YL)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemistry, enabling you to troubleshoot effectively and scale your synthesis with confidence. We will explore the causality behind experimental choices, address common pitfalls, and offer field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-(Isothiazol-3-YL)acetic acid scaffold?

There are two main retrosynthetic approaches. The most common strategy involves first constructing the isothiazole ring, followed by the introduction of the acetic acid side chain at the C3 position. A less common, but potentially more efficient, route involves cyclization of a precursor that already contains the C2 side chain or a masked version of it. A variety of methods exist for forming the isothiazole ring itself, including the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides and cycloaddition reactions.[1]

Q2: What are the most critical parameters to control during the scale-up of this synthesis?

When moving from bench-scale to pilot or manufacturing scale, several parameters become critical:

  • Thermal Management: Ring-formation and functionalization steps can be exothermic. Proper heat transfer and controlled reagent addition are essential to prevent runaway reactions and byproduct formation.

  • Mixing and Mass Transfer: In heterogeneous reactions, or during workups and extractions, inefficient mixing can lead to localized "hot spots," incomplete reactions, and lower yields.

  • Reagent Stoichiometry and Quality: On a larger scale, minor impurities in starting materials can have a significant impact. Qualification of all raw materials is crucial. Precise control of stoichiometry is needed to minimize side reactions.

  • Work-up and Product Isolation: Procedures like liquid-liquid extraction and chromatography, which are simple in the lab, can become bottlenecks at scale. Developing robust crystallization or precipitation methods for product isolation is highly desirable.[2]

Q3: What are the key safety considerations?

Safety is paramount. Key considerations include:

  • Reagent Toxicity: Many reagents used in isothiazole synthesis can be toxic or corrosive, such as thionyl chloride or sulfuryl chloride, which are sometimes used for cyclization.[3]

  • Gaseous Byproducts: Some synthetic routes may generate toxic gases like hydrogen sulfide (H₂S) or ammonia (NH₃).[4] On a large scale, these cannot passively vent and require appropriate scrubbing and off-gas management systems.

  • Reactive Intermediates: The use of organometallic reagents (e.g., n-BuLi for metalation) requires strict anhydrous conditions and careful handling to prevent fires.[5]

Troubleshooting Guide: Common Issues in Synthesis & Scale-Up

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield During Isothiazole Ring Formation

Q: My cyclization reaction to form the isothiazole ring is failing or giving very low yields. What are the likely causes and solutions?

This is a common issue, often stemming from one of three areas: the precursor, the reaction conditions, or competing side reactions.

A: Let's break down the troubleshooting process:

1. Verify Precursor Integrity:

  • Cause: The thioamide or enaminone precursor may have degraded or contain impurities.

  • Solution: Re-analyze your starting material using ¹H NMR, LC-MS, and melting point. Ensure it has not been stored improperly. For example, thioamides can be susceptible to hydrolysis.

2. Optimize Reaction Conditions:

  • Cause: The choice of base, solvent, or temperature may be suboptimal for your specific substrate. For instance, in a base-promoted cycloaddition, using a weaker base like triethylamine might result in low yields, whereas a stronger base could be more effective.[5]

  • Solution: Screen a matrix of conditions. A table of suggested starting points is provided below.

ParameterCondition A (Mild)Condition B (Moderate)Condition C (Forcing)Rationale
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Matches base strength to substrate acidity.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Dimethylformamide (DMF)Higher boiling points allow for higher reaction temperatures.
Temperature Room Temperature (25°C)60°C100°CIncreases reaction rate, but may also increase byproduct formation.

3. Investigate Side Reactions:

  • Cause: The reaction may be proceeding down an alternative pathway. A common issue is the ring-opening of the isothiazole nucleus by nucleophiles.[5]

  • Solution: Attempt to isolate and characterize byproducts using LC-MS or preparative HPLC. If ring-opening is suspected, consider using less nucleophilic reagents or protecting sensitive functional groups elsewhere in the molecule.

A general workflow for troubleshooting low yield in the cyclization step is illustrated below.

G start Low Yield in Cyclization Step check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok repurify Repurify or Resynthesize Starting Material sm_ok->repurify No optimize Screen Reaction Conditions (Base, Solvent, Temp) sm_ok->optimize Yes repurify->start yield_improved Yield Improved? optimize->yield_improved analyze_bp Analyze Byproducts (LC-MS) yield_improved->analyze_bp No success Proceed with Optimized Conditions yield_improved->success Yes pathway Identify Side Reaction Pathway analyze_bp->pathway adjust Adjust Reagents or Add Protecting Groups pathway->adjust adjust->start

Caption: Troubleshooting workflow for low cyclization yield.

Problem 2: Difficulty with Post-Cyclization Functionalization

Q: I have successfully synthesized the isothiazole core, but I'm struggling to add the acetic acid side chain at the C3 position. What should I try?

A: The C3 position of the isothiazole ring can be challenging to functionalize directly due to the ring's electronics. The C5 position is often more susceptible to nucleophilic attack.[5] Here are some strategies to overcome this:

  • Strategy 1: Halogenation followed by Cross-Coupling:

    • Mechanism: First, selectively introduce a halogen (e.g., bromine) at the C3 position. This can then be used as a handle for various cross-coupling reactions, such as a Sonogashira coupling followed by hydration of the alkyne, or direct carboxylation.

    • Troubleshooting: If halogenation is not selective, you may need to use a blocking group at the C5 position.

  • Strategy 2: Directed Metalation-Deprotonation:

    • Mechanism: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C) to selectively deprotonate the C3 position. The resulting lithiated species can then be quenched with an electrophile like carbon dioxide (from dry ice) to form the carboxylic acid, which can be further processed, or with ethyl bromoacetate to directly install the ester.

    • Troubleshooting: This reaction is highly sensitive to moisture and temperature. Incomplete deprotonation or reaction with the wrong position can occur if conditions are not strictly controlled. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Strategy 3: Revisiting the Overall Synthesis:

    • Rationale: It may be more efficient to build the ring from a starting material that already contains the desired side chain. For example, a precursor like 4-alkoxy-3-oxobutanoic acid ester could be converted to a thioamide and then cyclized. This avoids the potentially low-yielding post-modification step. This approach is common in the synthesis of related thiazole acetic acids.[6]

A visual representation of these divergent strategies is shown below.

G cluster_0 Post-Functionalization Strategies cluster_1 Alternative Retrosynthesis isothiazole Isothiazole Core halogenation 1. C3-Halogenation isothiazole->halogenation metalation 1. Directed C3-Metalation (LDA, -78°C) isothiazole->metalation coupling 2. Cross-Coupling/ Carboxylation halogenation->coupling final_product 2-(Isothiazol-3-YL) acetic acid coupling->final_product quench 2. Quench with CO2 or Bromoacetate metalation->quench quench->final_product precursor 1. Synthesize Precursor with Side Chain cyclize 2. Cyclize to form final product precursor->cyclize cyclize->final_product

Caption: Synthetic strategies for adding the C3-acetic acid moiety.

Problem 3: Product Purity and Isolation Issues at Scale

Q: My crude product is only ~85% pure by HPLC, and purification via column chromatography is not viable for the 1 kg scale I'm targeting. How can I improve purity?

A: This is a classic process chemistry challenge. The solution lies in moving from chromatographic purification to a more scalable method like crystallization.

  • Step 1: Impurity Identification:

    • Before you can remove impurities, you must know what they are. Use LC-MS to get the mass of the major impurities and ¹H NMR of the crude material to identify their structures if possible. Common impurities include regioisomers, starting materials, and reaction byproducts.

  • Step 2: Develop a Crystallization Protocol:

    • Solvent Screening: The goal is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain in solution (or vice-versa). Start with a screening panel of common solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, and water/co-solvent mixtures).

    • Procedure:

      • Dissolve the crude material in a minimal amount of a hot solvent.

      • Allow it to cool slowly to room temperature.

      • If no crystals form, try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until turbidity persists.

      • Cool the mixture further (e.g., 0-5°C) to maximize crystal formation.

      • Isolate by filtration and wash with a small amount of cold solvent.

    • Self-Validation: Analyze the purity of the isolated solid and the mother liquor by HPLC. A successful crystallization will show a significant increase in product purity in the solid and a concentration of impurities in the mother liquor.

  • Step 3: Consider a Salt Screen:

    • Since your target molecule is a carboxylic acid, it can be converted into a variety of salts (e.g., sodium, potassium, amine salts).[7] Often, a salt will have very different (and better) crystallization properties than the free acid. A salt screen can be a powerful tool for identifying a highly crystalline, easily purifiable form of your compound.

  • Step 4: Alternative Scalable Purifications:

    • Liquid-Liquid Extraction: pH-based extractions can be very effective. As an acid, your product can be extracted from an organic solvent into an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer is then washed with a fresh organic solvent to remove neutral impurities before being re-acidified to precipitate the pure product.

    • Ion Exchange Chromatography: For challenging separations, ion exchange resins can be a scalable alternative to silica gel chromatography.[8]

Reference Protocol: A Scalable Synthesis Route

This protocol is a representative, multi-step synthesis designed with scalability in mind. It is crucial to perform your own risk assessment and optimization for any new process.

Step 1: Synthesis of Ethyl 2-(Isothiazol-3-yl)acetate

  • Reaction Setup: In a 1L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-bromoisothiazole (100 g, 0.61 mol) and anhydrous THF (500 mL).

  • Metalation: Cool the reactor to -78°C using a suitable cooling bath. Slowly add n-butyllithium (2.5 M in hexanes, 256 mL, 0.64 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed -70°C.

  • Quenching: After stirring for 1 hour at -78°C, add ethyl bromoacetate (107 g, 0.64 mol) dropwise, again maintaining the temperature below -70°C.

  • Warm-up & Quench: Allow the reaction to slowly warm to 0°C over 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (200 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 2-(Isothiazol-3-YL)acetic acid

  • Reaction Setup: To the crude ethyl 2-(isothiazol-3-yl)acetate, add methanol (300 mL) and water (100 mL).

  • Hydrolysis: Add sodium hydroxide (36.6 g, 0.915 mol) and stir the mixture at 40°C for 2 hours, monitoring by HPLC for the disappearance of the starting material.

  • Acidification & Isolation: Cool the mixture to 10°C and slowly add 6M hydrochloric acid until the pH is ~2. A precipitate should form.

  • Purification: Stir the slurry for 1 hour at 5°C. Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 50°C to constant weight.

  • Final Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and residual solvent content (GC).[9][10] A titrimetric method can be used to confirm the acid content.[11]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Zawisza, T., & Malinka, W. (1988). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

  • Majumdar, S., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH. Retrieved from [Link]

  • Siracusa, M. A., et al. (2013). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-dichloroacetoxyimino-2-(isothiazol-4-yl)acetic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • International Organization for Standardization. (1981). ISO 753-2:1981 Acetic acid for industrial use — Methods of test — Part 2: Determination of acetic acid content — Titrimetric method. Retrieved from [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. Retrieved from [Link]

  • U.S. Patent No. US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
  • Korean Patent No. KR100896517B1. (2009). Purification method of the 2-octyl-3-isothiazolone. Google Patents.
  • Roncal, T., et al. (2019). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. Retrieved from [Link]

  • Wang, B., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC - NIH. Retrieved from [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. Retrieved from [Link]

  • Request PDF. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SALTS OF 2-[1-iso-BUTYL-3-METHYL-7-(1-OXOTHIETANYL-3) XANTHINYL-8-THIO] ACETIC ACID. Retrieved from [Link]

Sources

Isothiazole Synthesis Technical Support Center: Troubleshooting Regioisomer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isothiazole ring. The formation of regioisomers is a persistent challenge in heterocyclic chemistry, often leading to reduced yields, and difficult purification processes.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve control over the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of 3- and 5-substituted isothiazoles in my synthesis. What are the primary factors that control this regioselectivity?

The regiochemical outcome in isothiazole synthesis is a delicate interplay of electronic and steric factors, largely dictated by the specific synthetic route you are employing.[3] Generally, the key bond-forming steps involve nucleophilic attack and subsequent cyclization. The relative electrophilicity of the precursor carbons and the nucleophilicity of the incoming nitrogen and sulfur sources are paramount.

For instance, in syntheses involving cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is a powerful predictive tool.[4][5] The regioselectivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4] A smaller HOMO-LUMO energy gap for one regioisomeric transition state over the other will dictate the major product.[6]

Key Influencing Factors:

  • Substitution Pattern of Starting Materials: Electron-withdrawing or -donating groups on your precursors can significantly alter the electron density at key positions, directing the regiochemical course of the reaction.

  • Reaction Mechanism: Different named reactions (e.g., Hurd-Mori, Rees, Singh) proceed through distinct intermediates and transition states, each with its own inherent regiochemical preferences.[7][8]

  • Reaction Conditions: As we will explore in the troubleshooting section, solvent, temperature, and catalysts can all modulate the regioselectivity.[9]

Q2: Which synthetic routes are generally considered the most regioselective for isothiazole synthesis?

While no single method is universally regioselective for all substitution patterns, some routes are known for providing better control than others.

  • 1,3-Dipolar Cycloadditions: This is a powerful and often highly regioselective method for constructing five-membered heterocycles.[4][9] The reaction between a nitrile sulfide (the 1,3-dipole) and a dipolarophile (like an alkyne) can be highly predictable.[9][10] However, the regioselectivity can be sensitive to the electronic nature of both components.[11]

  • Singh Synthesis: This one-pot method from β-ketodithioesters and ammonium acetate is praised for its operational simplicity and often provides good to excellent yields of a single regioisomer.[7]

  • Rees Synthesis: The reaction of primary enamines with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride offers a direct and high-yielding path to specific substituted isothiazoles under mild conditions.[7]

It is crucial to consult the literature for precedents with substrates similar to your own, as the "best" route is highly dependent on the target molecule.

Q3: How can I definitively identify the regioisomers I have formed?

Unambiguous characterization is critical. A combination of spectroscopic techniques is the gold standard for differentiating isothiazole regioisomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the ring protons are highly diagnostic. For example, in simple methylisothiazoles, the chemical shifts of the methyl group and the ring protons will be distinct for the 3-, 4-, and 5-isomers.

    • ¹³C NMR: The chemical shifts of the ring carbons provide clear evidence of the substitution pattern.

    • 2D NMR (HSQC, HMBC, NOESY): These experiments are invaluable for confirming assignments. An HMBC experiment, for instance, can show long-range correlations between protons and carbons, definitively establishing the connectivity of the ring.

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns under Electron Ionization (EI) can differ, providing clues to their structure.[12]

  • Infrared (IR) Spectroscopy: The C-H and C=N stretching frequencies can show subtle but consistent differences between isomers.[12]

A comparative analysis of the data from all these techniques is the most robust approach to structural confirmation.[12]

Troubleshooting Guide for Regioisomer Control

This section addresses specific problems you might encounter in the lab and offers structured solutions.

Problem 1: My reaction consistently produces a nearly 1:1 mixture of regioisomers.

A lack of selectivity often points to competing reaction pathways with very similar activation energies.

Logical Troubleshooting Workflow

start Problem: Poor Regioselectivity (~1:1 Mixture) cause1 Possible Cause 1: Substrate Sterics/Electronics Not Differentiated Enough start->cause1 cause2 Possible Cause 2: Reaction Conditions Favoring Both Pathways start->cause2 solution1a Solution 1a: Modify Substrate. Introduce bulky group to sterically block one site. cause1->solution1a Steric hindrance solution1b Solution 1b: Modify Substrate. Change electronic nature (EWG vs EDG) to favor one pathway. cause1->solution1b Electronic effects solution2a Solution 2a: Temperature Optimization. Run at lower T to favor pathway with lower Ea. cause2->solution2a solution2b Solution 2b: Solvent Screening. Vary solvent polarity. Polar solvents may stabilize one transition state over another. cause2->solution2b solution2c Solution 2c: Catalyst/Additive Screening. Lewis acids can alter substrate electrophilicity. cause2->solution2c

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions & Explanations

  • Possible Cause 1.1: Insufficient Differentiation in the Starting Material

    • Explanation: If the two reactive sites on your precursor are sterically and electronically similar, there is little inherent bias for the reaction to proceed down one pathway.

    • Solution:

      • Steric Hindrance: Consider temporarily installing a bulky protecting group near one of the reactive sites. This can physically block the approach of the reagents, favoring reaction at the less hindered position.

      • Electronic Modification: If synthetically feasible, alter the electronic nature of the substituents. For example, in a reaction where a nucleophile attacks a dicarbonyl precursor, converting one ketone to a ketal will deactivate it, allowing selective reaction at the other carbonyl. Computational studies using Density Functional Theory (DFT) can be highly informative here, helping to predict how substituent changes will affect the local reactivity of different atoms.[6][13][14]

  • Possible Cause 1.2: Suboptimal Reaction Conditions

    • Explanation: Standard reaction conditions (e.g., reflux in a common solvent) may provide enough thermal energy to overcome the small activation energy barrier between the two competing pathways.

    • Solution:

      • Temperature Control: Systematically lower the reaction temperature. A reaction run at 0 °C or -78 °C may exhibit significantly higher selectivity than one run at 80 °C. This is because the reaction will preferentially proceed through the transition state with the lower activation energy.

      • Solvent Screening: The polarity of the solvent can differentially stabilize the transition states leading to the two regioisomers.[15] Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, water).

      • Catalyst or Additive Introduction: In some cases, the addition of a Lewis acid can coordinate to a specific site on the substrate (e.g., a carbonyl oxygen), increasing its electrophilicity and directing the nucleophilic attack to that position. Conversely, a change in base can alter the nature of the nucleophile.[11]

Problem 2: The regioselectivity of my reaction is inconsistent between batches.

Inconsistent results are often a sign of sensitivity to subtle, uncontrolled variables.

Logical Troubleshooting Workflow

start Problem: Inconsistent Regioselectivity cause1 Possible Cause 1: Purity of Reagents start->cause1 cause2 Possible Cause 2: Reaction Setup & Atmosphere start->cause2 cause3 Possible Cause 3: Rate of Addition / Local Concentration start->cause3 solution1 Solution 1: Verify purity of starting materials and solvents. Repurify if necessary. Use freshly distilled/opened solvents. cause1->solution1 solution2 Solution 2: Ensure strictly anhydrous/inert conditions if required. Standardize glassware and stirring rate. cause2->solution2 solution3 Solution 3: Use a syringe pump for slow, controlled addition of key reagents. Ensure efficient stirring to avoid 'hot spots'. cause3->solution3

Caption: Troubleshooting workflow for inconsistent results.

Detailed Solutions & Explanations

  • Possible Cause 2.1: Reagent Purity and Water Content

    • Explanation: Trace impurities or variable amounts of water in your starting materials or solvents can have a significant catalytic or inhibitory effect. For example, trace acid or base could alter the reaction pathway.

    • Solution:

      • Re-purify Starting Materials: Use freshly purified starting materials for each batch.

      • Use Anhydrous Solvents: Employ freshly dried and distilled solvents, especially for moisture-sensitive reactions. Store them over molecular sieves.

  • Possible Cause 2.2: Reaction Setup and Atmosphere

    • Explanation: Many cyclization reactions, particularly those involving oxidation steps, can be sensitive to atmospheric oxygen.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen and moisture.

      • Standardize Procedure: Ensure that the reaction setup, including the type of flask, stir bar size, and stirring speed, is identical for each run to ensure consistent mixing and heat transfer.

  • Possible Cause 2.3: Rate of Reagent Addition

    • Explanation: A rapid, bolus addition of a reagent can lead to high local concentrations, potentially favoring a less selective, faster reaction pathway.

    • Solution:

      • Slow Addition: Utilize a syringe pump to add one of the key reagents slowly over an extended period (e.g., 1-2 hours). This maintains a low concentration of the added reagent, often favoring the more thermodynamically stable and selective pathway.

Experimental Protocols

Protocol 1: General Procedure for Spectroscopic Differentiation of Regioisomers

This protocol outlines the standard methods for acquiring the necessary data to distinguish between isothiazole regioisomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve 10-20 mg of the purified isomer mixture or isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling patterns of the ring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Quaternary carbons can sometimes be difficult to observe; adjust the relaxation delay (d1) to 5-10 seconds to ensure their detection.[12]

    • 2D NMR: Perform HSQC (to correlate protons to their attached carbons) and HMBC (to observe 2- and 3-bond correlations between protons and carbons) experiments. The HMBC is often the most definitive for establishing the substitution pattern.

  • Electron Ionization Mass Spectrometry (EI-MS)

    • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or GC-MS.

    • Analysis: Set the ionization energy to 70 eV.[9][16] Analyze the fragmentation pattern, looking for characteristic losses that can help differentiate the isomers.

  • Fourier Transform Infrared (FTIR) Spectroscopy

    • Sample Preparation: For liquid samples, place a drop of the neat liquid between two NaCl plates to create a thin film.[17] For solid samples, prepare a KBr pellet or use an ATR accessory.

    • Analysis: Record the spectrum from 4000-400 cm⁻¹. Compare the fingerprint regions (below 1500 cm⁻¹) of the different isomers for reproducible differences.

Protocol 2: A Regioselective One-Pot Isothiazole Synthesis (Singh Method)

This procedure is an example of an operationally simple synthesis that often yields a single regioisomeric product. It is adapted from literature procedures for the synthesis of 3,5-disubstituted isothiazoles.[7][18]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-ketodithioester (1.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isothiazole.

References

  • A Spectroscopic Showdown: Differentiating Isothiazole Regioisomers - Benchchem.
  • Recent advances in the synthesis of isothiazoles. - ResearchGate.
  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC - NIH.
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate.
  • New Regiospecific Isothiazole C-C Coupling Chemistry - PubMed.
  • 1,3-Dipolar cycloaddition - Wikipedia.
  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers - Benchchem.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Isothiazole synthesis - Organic Chemistry Portal.
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve.
  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. - ResearchGate.
  • Troubleshooting regioselectivity in cyclopropyl arene functionalization - Benchchem.
  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PubMed Central.
  • Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia.
  • A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes - ResearchGate.
  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - OUCI.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers.
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals - Ask Pharmacy.
  • On the regioselectivity in the Hurd-Mori reaction - Semantic Scholar.
  • Synthesis of Pyrrolo[2,3-d][1][12][17]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC - NIH. Available at:

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(Isothiazol-3-YL)acetic Acid and Other Bioisosteric Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Within this diverse chemical space, five-membered rings containing nitrogen and sulfur, such as isothiazoles and thiazoles, are of particular interest due to their wide range of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 2-(Isothiazol-3-YL)acetic acid and its bioisosteric analogues, focusing on the isothiazole and thiazole scaffolds. By examining their structure-activity relationships, this document aims to provide researchers with insights into the rational design of novel, potent, and selective therapeutic and crop protection agents.

Introduction: The Significance of Isothiazoles and Their Analogs

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[5][6] The arrangement of the heteroatoms in the isothiazole ring influences its electronic properties and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.[3]

2-(Isothiazol-3-YL)acetic acid is a representative member of this class of compounds, featuring the isothiazole core functionalized with an acetic acid moiety. This side chain can play a crucial role in the molecule's pharmacokinetic and pharmacodynamic profile, potentially acting as a handle for binding to target proteins or influencing solubility and cell permeability.

A key strategy in drug design is the concept of bioisosterism , where a functional group is replaced by another with similar physical and chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics.[7][8] Thiazole, an isomer of isothiazole with nitrogen and sulfur atoms at positions 1 and 3, is a common bioisosteric replacement for the isothiazole ring.[9] This guide will delve into a comparison of the biological activities of acetic acid derivatives of these two important heterocyclic systems.

Comparative Analysis of Biological Activities: Isothiazoles vs. Thiazoles

Both isothiazole and thiazole derivatives have been extensively studied for their therapeutic and agricultural potential. While they can exhibit similar biological effects due to their structural similarities, the different positioning of the heteroatoms can lead to significant variations in potency and selectivity.[1]

2.1. Antimicrobial Activity

Heterocyclic compounds containing sulfur and nitrogen are well-established antimicrobial agents. The isothiazole nucleus, in particular, is found in several commercial biocides.[4]

  • Isothiazole Derivatives: Isothiazolinones, a class of isothiazole derivatives, are potent biocides with broad-spectrum activity against bacteria and fungi.[4] The mechanism of action is believed to involve the disruption of essential metabolic pathways through the inhibition of key enzymes.

  • Thiazole Derivatives: Thiazolyl-acetic acid derivatives have also demonstrated significant antimicrobial properties.[10] For instance, certain 5-substituted-2-methyl-1,3-thiazole-4-yl)acetic acids have shown strong antibacterial and antifungal activities, in some cases surpassing the efficacy of commercial preservatives like parabens.[10]

2.2. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.

  • Isothiazole Derivatives: Several isothiazole derivatives have been reported to possess anti-inflammatory properties.[5][6] Their mechanism of action can vary, with some compounds targeting key inflammatory enzymes like cyclooxygenases (COX).

  • Thiazole Derivatives: Thiazole-containing compounds have also been identified as potent anti-inflammatory agents.[11] The presence of the thiazole ring can contribute to the binding affinity and selectivity for inflammatory targets.

2.3. Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is an ongoing effort in medicinal chemistry.

  • Isothiazole Derivatives: The isothiazole scaffold is present in compounds that have shown promising anticancer activity.[3] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Thiazole Derivatives: Bioisosteric replacement of a phenyl ring with a thiazole ring in the natural product goniofufurone resulted in analogues with potent antiproliferative effects against human tumor cell lines.[12] One such thiazole bioisostere exhibited significantly higher activity than the parent compound and the commercial anticancer drug doxorubicin in MCF-7 breast cancer cells.[12]

Table 1: Comparative Biological Activities of Isothiazole and Thiazole Acetic Acid Derivatives (Illustrative)

Heterocyclic CoreBiological ActivityTarget/Mechanism (Example)Potency (Illustrative IC50/MIC)Reference
IsothiazoleAntimicrobialEnzyme InhibitionLow µg/mL[4]
ThiazoleAntimicrobialBroad SpectrumLow µg/mL[10]
IsothiazoleAnti-inflammatoryCOX InhibitionSub-micromolar[5][6]
ThiazoleAnti-inflammatoryVariousMicromolar[11]
IsothiazoleAnticancerApoptosis InductionMicromolar[3]
ThiazoleAnticancerAntiproliferativeNanomolar[12]

Note: The potency values are illustrative and can vary significantly depending on the specific compound and assay conditions.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of these heterocyclic compounds is intricately linked to their chemical structure. Key SAR insights include:

  • Position of Heteroatoms: The 1,2- (isothiazole) versus 1,3- (thiazole) arrangement of the nitrogen and sulfur atoms influences the electron distribution within the ring, affecting its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.[9]

  • Substitution Pattern: The nature and position of substituents on the heterocyclic ring and the acetic acid side chain can dramatically impact potency, selectivity, and pharmacokinetic properties. For example, lipophilic substituents can enhance membrane permeability and target engagement.

  • The Acetic Acid Moiety: The carboxylic acid group can act as a key binding motif, forming ionic interactions or hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. It also influences the compound's solubility and overall physicochemical properties.[13]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative protocols for assessing antimicrobial and anticancer activities.

4.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., 2-(Isothiazol-3-YL)acetic acid derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

4.2. Protocol for MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Experimental Workflow

experimental_workflow cluster_antimicrobial Antimicrobial Assay (MIC) cluster_anticancer Anticancer Assay (MTT) prep_compounds_am Prepare Compound Dilutions incubation_am Incubate Plates prep_compounds_am->incubation_am Add to plate prep_inoculum Prepare Microorganism Inoculum prep_inoculum->incubation_am Add to plate read_results_am Determine MIC incubation_am->read_results_am seed_cells Seed Cancer Cells treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_results_ac Measure Absorbance & Calculate IC50 solubilize->read_results_ac

Caption: A generalized workflow for antimicrobial and anticancer assays.

Conclusion and Future Perspectives

The comparative analysis of 2-(Isothiazol-3-YL)acetic acid and its heterocyclic analogues, particularly those based on the thiazole scaffold, reveals the subtle yet significant impact of bioisosteric replacement on biological activity. Both isothiazole and thiazole derivatives are versatile scaffolds that can be tailored to target a wide range of biological processes.

Future research in this area should focus on:

  • Expanding the diversity of heterocyclic scaffolds: Investigating other five-membered heterocycles, such as oxazoles, pyrazoles, and thiadiazoles, as bioisosteres for the isothiazole ring.

  • Structure-based drug design: Utilizing computational tools and structural biology to design more potent and selective inhibitors of specific biological targets.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in relevant animal models to translate in vitro findings into potential therapeutic applications.

By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, the development of novel drugs and agrochemicals based on these privileged heterocyclic scaffolds can be accelerated.

References

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-630. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1148.
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals.
  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).
  • The role of bioisosterism in modern drug design: Current applic
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). Bioorganic Chemistry, 121, 105691.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). Bioscience, Biotechnology, and Biochemistry, 77(5), 1044-1050.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Molecules, 25(4), 991.
  • Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF. (n.d.).
  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011).
  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024).
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. (2025).

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-(Isothiazol-3-YL)acetic Acid and Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The group of pathogens collectively known as ESKAPE (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to develop resistance to multiple drugs, rendering many standard treatments ineffective.[1][2] This escalating crisis necessitates urgent research and development of new antimicrobial compounds with novel mechanisms of action.

Within this context, heterocyclic compounds have emerged as a promising area of investigation. Isothiazole derivatives, in particular, have demonstrated potent, broad-spectrum antimicrobial properties.[3] This guide provides a comparative framework for evaluating the antimicrobial efficacy of a specific isothiazole derivative, 2-(Isothiazol-3-YL)acetic acid , against established, clinically relevant antibiotics.

Disclaimer: As of the latest literature review, publicly available data specifically detailing the antimicrobial efficacy of 2-(Isothiazol-3-YL)acetic acid is limited. Therefore, to illustrate the evaluation process and potential performance, this guide will utilize published data from a closely related structural analog, (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid, as a representative example of a thiazolyl-acetic acid derivative. This approach provides a scientifically grounded framework for researchers to apply when evaluating novel isothiazole compounds.

Pillar 1: Unraveling the Mechanisms of Action

A fundamental aspect of evaluating a new antimicrobial agent is understanding how it neutralizes a pathogen. This knowledge informs its potential spectrum of activity, predicts synergy with other drugs, and can even foreshadow resistance mechanisms. The mode of action for isothiazolones is distinct from many conventional antibiotics.

The Electrophilic Attack of Isothiazolones

Isothiazolones function through a rapid, two-step mechanism that begins with the inhibition of microbial metabolism and culminates in irreversible cell damage.[4][5]

  • Rapid Metabolic Inhibition: The core of their activity lies in the electrophilic nature of the isothiazolone ring. The electron-deficient sulfur atom readily reacts with nucleophilic groups, particularly the thiol (-SH) groups found in the cysteine residues of essential bacterial enzymes.[6][7]

  • Irreversible Cell Damage: This reaction leads to the formation of disulfide bonds, effectively inactivating critical enzymes involved in metabolic pathways like the Krebs cycle and electron transport.[4] By disrupting dehydrogenase enzymes, isothiazolones halt cellular respiration and ATP generation, leading to a swift cessation of growth and, ultimately, cell death.[4][8]

Enzyme_Active Active Thiol-Containing Enzyme (e.g., Dehydrogenase) Enzyme_Inactive Inactive Enzyme (Disulfide Bridge Formed) Enzyme_Active->Enzyme_Inactive Oxidation & Inactivation Metabolism Cellular Respiration & ATP Production Enzyme_Active->Metabolism Catalyzes Death Cell Death Metabolism->Death Pathway Disrupted Isothiazolone Isothiazolone Compound Isothiazolone->Enzyme_Active caption General mechanism of action for isothiazolone biocides. cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Serial Dilutions of Compound in Plate C 3. Inoculate Plate with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (18-24h at 37°C) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC: Lowest Concentration with No Visible Growth E->F caption Experimental workflow for a broth microdilution MIC assay.

Experimental workflow for a broth microdilution MIC assay.
Protocol 2: Determining Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the concentration needed to kill the bacteria.

  • Subculture from MIC Plate: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.

  • Plate on Agar: Spread each aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate: Incubate the agar plates overnight at 35-37°C.

  • Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

Conclusion and Future Directions

The analysis of structural analogs suggests that 2-(Isothiazol-3-YL)acetic acid holds potential as an antimicrobial agent, particularly against Gram-positive pathogens. Its distinct mechanism of action—targeting essential metabolic enzymes via thiol oxidation—is a valuable attribute in an era dominated by resistance to traditional antibiotic classes.

However, this guide underscores the critical need for direct empirical data. The logical and scientifically rigorous next steps are clear:

  • Definitive In Vitro Testing: The antimicrobial spectrum of 2-(Isothiazol-3-YL)acetic acid must be determined by performing MIC and MBC assays against a broad panel of clinical isolates, including the ESKAPE pathogens.

  • Cytotoxicity Profiling: A comprehensive evaluation of its toxicity against various human cell lines is essential to establish a therapeutic window.

  • In Vivo Efficacy Studies: Promising in vitro results must be validated in relevant animal models of infection.

  • Mechanism Elucidation: While the general mechanism of isothiazolones is known, specific enzyme targets and potential resistance pathways for this particular derivative should be investigated.

By following the robust, self-validating protocols outlined herein, researchers can generate the high-quality, reproducible data necessary to accurately assess the therapeutic potential of 2-(Isothiazol-3-YL)acetic acid and contribute meaningfully to the pipeline of next-generation antimicrobial drugs.

References

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. [Link]

  • Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

  • Silva, V., Silva, C., Soares, P., Garrido, E., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Scribd. (n.d.). The Mechanism of Action of Isothiazolone Biocides: Terry M. Williams. [Link]

  • Russell, A. D. (2003). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Microbiology, 94(6), 1077-1089. [Link]

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Ansari, S., et al. (2021). Characterisation of ESKAPE Pathogens with Special Reference to Multidrug Resistance and Biofilm Production in a Nepalese Hospital. Infection and Drug Resistance, 14, 2195–2205. [Link]

  • Ghafourian, S., et al. (2015). Molecular Characterization of Resistance Genes in MDR-ESKAPE Pathogens. Journal of Pure and Applied Microbiology, 9(3), 2031-2037. [Link]

  • Gajdács, M., et al. (2021). Prevalence and Antibiotic Resistance of ESKAPE Pathogens Isolated in the Emergency Department of a Tertiary Care Teaching Hospital in Hungary: A 5-Year Retrospective Survey. Antibiotics, 10(10), 1168. [Link]

  • Obeidat, N., et al. (2022). MIC and percent of resistant strains data for Gram-positive species of the ESKAPE group. Data in Brief, 42, 108119. [Link]

  • Prestinaci, F., Pezzotti, P., & Pantosti, A. (2015). Antimicrobial resistance: a global multifaceted problem. Pathogens and Global Health, 109(7), 309-318. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Pogue, J. M., et al. (2012). Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods. Journal of Clinical Microbiology, 50(7), 2451-2454. [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). Homepage. [Link]

  • Ho, J., et al. (2021). Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective. Antibiotics, 10(6), 724. [Link]

  • Khan, F. A., et al. (2015). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Ayub Medical College Abbottabad, 27(2), 394-397. [Link]

  • Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01968-17. [Link]

  • Utami, E. R., et al. (2022). SG-APSIC1074: Trend of 'ESKAPE' and their susceptibility changes for meropenem and levofloxacin during the pandemic at Sardjito Hospital Yogyakarta Indonesia. Antimicrobial Stewardship & Healthcare Epidemiology, 2(Suppl. 1), s61. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • De Oliveira, D. M., Forde, B. M., & Kidd, T. J. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. [Link]

Sources

A Comparative Guide to Establishing Purity Standards for Synthesized 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment

2-(Isothiazol-3-YL)acetic acid is a heterocyclic compound of increasing interest as a key building block in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1][2] Its structural motif is found in various biologically active molecules, making its chemical purity a critical determinant of the safety, efficacy, and reproducibility of downstream applications. In the context of drug development, the control of impurities is not merely a matter of good practice but a stringent regulatory requirement governed by international guidelines.[3][4]

This guide provides a comprehensive framework for establishing robust purity standards for newly synthesized batches of 2-(Isothiazol-3-YL)acetic acid. We will move beyond a simple recitation of methods to explore the causality behind analytical choices, compare the performance of orthogonal analytical techniques, and provide actionable protocols for implementation in a research or quality control setting. The methodologies and principles discussed are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly ICH Q3A, which addresses impurities in new drug substances.[4][5]

Anticipating the Impurity Landscape

A self-validating purity assessment begins with a theoretical analysis of the potential impurities that could arise during synthesis and storage. The impurity profile is intrinsically linked to the synthetic route. While various pathways to the isothiazole ring exist, common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules that were not carried to the final step.

  • By-products: Formed from competing or undesired reaction pathways.

  • Reagents, Ligands, and Catalysts: Inorganic or organic materials used to facilitate the reaction.[3]

  • Degradation Products: Impurities formed by the decomposition of the final product during storage or processing.

For 2-(Isothiazol-3-YL)acetic acid, this could include unreacted isothiazole precursors, solvents used in the reaction and purification (e.g., ethyl acetate, acetonitrile), and potentially isomeric variants or products of over-oxidation.

A Comparative Analysis of Core Analytical Techniques

No single analytical method is sufficient to declare a substance "pure." A robust purity assessment relies on a suite of orthogonal techniques, each providing a different and complementary perspective on the sample's composition. The three pillars of purity analysis for a small molecule like 2-(Isothiazol-3-YL)acetic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Comprehensive Purity Assessment

The logical flow for analyzing a new batch of synthesized material involves a multi-pronged approach to identify and quantify the main component and any potential impurities.

G cluster_0 Initial Characterization cluster_1 Quantitative & Qualitative Purity Analysis cluster_2 Final Purity Assignment A Synthesized Batch of 2-(Isothiazol-3-YL)acetic acid B Structural Confirmation (¹H & ¹³C NMR, MS) A->B C HPLC-UV/DAD (Purity, Related Substances) B->C D GC-MS (Residual Solvents, Volatiles) B->D E qNMR (Quantitative Assay vs. Standard) B->E F Data Integration & Review C->F D->F E->F G Establish Purity Standard (Set Acceptance Criteria) F->G H Certificate of Analysis (Purity > 95%?) G->H

Caption: High-level workflow for purity determination.

Methodology Comparison

The choice of analytical technique is driven by the specific information required. HPLC is the workhorse for purity and related substances, GC-MS excels at volatile impurity detection, and NMR provides definitive structural information and can be used for quantification (qNMR).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment, quantification of non-volatile organic impurities.[6][7]Analysis of volatile and semi-volatile impurities (e.g., residual solvents).[8]Structural elucidation, identification of unknown impurities, and quantitative analysis (qNMR).[9]
Principle Separation based on polarity and interaction with stationary/mobile phases. Detection often by UV absorbance.Separation based on boiling point and polarity. Identification by mass fragmentation pattern.Measures the magnetic properties of atomic nuclei to provide detailed structural information.[9]
Strengths High resolution and sensitivity for a wide range of organic molecules. Well-established for purity assays.Excellent sensitivity and specificity for volatile compounds. Provides mass information for identification.Provides unambiguous structural information. Can detect and identify unexpected impurities. Non-destructive.[9]
Limitations Requires chromophores for UV detection. May not detect impurities that co-elute or lack UV absorbance.Limited to thermally stable and volatile compounds. Derivatization may be required for polar molecules like carboxylic acids.[8]Relatively lower sensitivity compared to HPLC/GC-MS for trace impurities. Complex spectra can be challenging to interpret.
Suitability for Topic Excellent. Ideal for determining the purity value (e.g., 99.5%) and quantifying related substances.Good (Complementary). Essential for analyzing residual solvents, which are a critical purity parameter under ICH Q3C.[3][5]Excellent. Crucial for initial structure confirmation and for identifying any significant unknown impurities flagged by HPLC.

Establishing Purity Thresholds: An ICH Q3A Framework

For drug substances, purity standards are not arbitrary. The ICH Q3A guideline provides a rational framework for setting acceptance criteria for new organic impurities based on the maximum daily dose of the drug.[3][4][5] This framework defines three key thresholds:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

Decision Tree for Impurity Management

This decision-making process ensures that efforts are focused on impurities that pose a potential risk to patient safety.

ICH_Decision_Tree start Impurity Detected in New Batch is_above_reporting Is level > Reporting Threshold? start->is_above_reporting is_above_identification Is level > Identification Threshold? is_above_reporting->is_above_identification Yes no_action Below Reporting Threshold (Control as unspecified impurity) is_above_reporting->no_action No is_above_qualification Is level > Qualification Threshold? is_above_identification->is_above_qualification Yes report Report Impurity is_above_identification->report No identify Identify Structure (e.g., via MS, NMR) is_above_qualification->identify No qualify Qualify Impurity (Toxicological Study) is_above_qualification->qualify Yes identify->report qualify->identify

Caption: ICH Q3A decision framework for impurities.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 2-(Isothiazol-3-YL)acetic acid. All methods should be fully validated for specificity, linearity, accuracy, precision, and range before routine use.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main component from potential non-volatile impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV/Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or lambda max of the analyte).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Isothiazol-3-YL)acetic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a 1 mg/mL stock solution.

  • Data Analysis:

    • Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding the reporting threshold (e.g., 0.05%).

Protocol 2: Analysis of Residual Solvents by Static Headspace GC-MS

This method is for the detection and quantification of residual solvents from the synthesis.

  • Instrumentation:

    • GC-MS system with a static headspace autosampler.

  • GC Conditions:

    • Column: DB-624 or equivalent (for volatile organics).

    • Inlet Temperature: 220 °C.

    • Carrier Gas: Helium, constant flow.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of 2-(Isothiazol-3-YL)acetic acid into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMA) that does not contain the analytes of interest.

    • Seal the vial immediately.

  • Data Analysis:

    • Identify solvent peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a known solvent standard.

    • Quantify against a multi-level calibration curve of solvent standards.

Protocol 3: Structural Confirmation and Impurity ID by NMR Spectroscopy

This protocol is for verifying the structure of the main component and identifying unknown impurities.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the proton environment. Key for initial structural verification.[10][11]

    • ¹³C NMR: Provides information on the carbon backbone of the molecule.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, invaluable for confirming the structure and identifying unknown impurities.

  • Data Analysis:

    • Compare the obtained spectra with the expected chemical shifts and coupling constants for 2-(Isothiazol-3-YL)acetic acid.

    • Integrals in the ¹H NMR spectrum can be used to determine the relative molar ratio of impurities to the main component, provided the impurities have unique, well-resolved signals.

Conclusion

Establishing purity standards for a synthesized compound like 2-(Isothiazol-3-YL)acetic acid is a systematic, multi-faceted process that underpins its successful use in research and development. It requires an understanding of the potential impurity profile, the strategic application of orthogonal analytical techniques, and a rational framework for setting acceptance criteria based on authoritative guidelines like those from the ICH.[12][13] By integrating HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural verification, researchers can build a comprehensive and trustworthy data package that ensures the quality, safety, and consistency of their material.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products.
  • SIELC Technologies. Separation of Acetic acid, (2-benzothiazolylthio)- on Newcrom R1 HPLC column.
  • ResearchGate.
  • KGROUP.
  • Asian Publication Corporation.
  • PubMed.
  • Proprep.
  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • PubMed Central. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores.
  • Toref-Standards. NMR Applications in Pharmaceutical Impurity Profiling.
  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • BOC Sciences.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Google Patents.
  • Sigma-Aldrich. (2-OXO-BENZOTHIAZOL-3-YL)-ACETIC ACID AldrichCPR.
  • Who we serve. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • PubMed Central. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
  • National Institutes of Health. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
  • ResearchGate. (PDF)
  • National Institutes of Health. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • PubChem. Methylisothiazolinone.
  • EPA. Analytical Method MS 90.01 Revision 3.
  • ResearchGate. (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Sigma-Aldrich. [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid.
  • Shimadzu. Analysis of Trace Level of Acetic Acid in Wastewater Sample by HPLC with High Sensitivity Photodiode Array Detector.
  • ResearchGate. Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl)
  • ECHA.
  • Hedinger.

Sources

A Comparative Guide to Isothiazole and Thiazole Acetic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a research program. Among the most privileged five-membered heterocycles, the isomeric thiazole and isothiazole rings present distinct opportunities and challenges. This guide provides an in-depth comparative analysis of their acetic acid derivatives, moving beyond a simple list of properties to explore the causal relationships between structure, chemical reactivity, and biological function, supported by experimental data and validated protocols.

The Isomeric Difference: A Foundation of Divergent Properties

At first glance, thiazole (a 1,3-azole) and isothiazole (a 1,2-azole) are simple isomers. However, the relative positioning of the sulfur and nitrogen atoms fundamentally alters their electronic architecture, profoundly influencing their roles in medicinal chemistry.[1][2]

Thiazole features a sulfur atom flanked by two carbons, while isothiazole contains a direct sulfur-nitrogen bond.[3] This distinction is critical. The 1,3-arrangement in thiazole allows for more effective delocalization of the sulfur atom's lone pair of electrons, resulting in a higher degree of aromaticity compared to isothiazole.[4] This enhanced aromatic character contributes to the chemical stability of the thiazole ring, a feature often sought in drug candidates.

Conversely, the S-N bond in isothiazole creates a unique electronic environment. It is a weaker point in the ring, making isothiazoles more susceptible to certain chemical transformations but also presenting unique opportunities for interaction with biological targets. Electrophilic substitution reactions, for instance, preferentially occur at the C5 position in thiazoles, whereas the C4 position is the primary site for isothiazoles.[2] These distinct reactivities are a cornerstone of synthetic strategy and analogue design.

G cluster_0 Isothiazole (1,2-Thiazole) cluster_1 Thiazole (1,3-Thiazole) Isothiazole Isothiazole Ring (S-N bond at pos. 1 and 2) Prop_I Weaker S-N bond Electrophilic attack at C4 Unique biological interactions Isothiazole->Prop_I Thiazole Thiazole Ring (S and N at pos. 1 and 3) Prop_T Greater aromaticity & stability Electrophilic attack at C5 Prevalent in approved drugs Thiazole->Prop_T

Caption: Core structural and property differences between Isothiazole and Thiazole.

Synthetic Strategies: Pathways to Bioactive Molecules

The synthesis of acetic acid derivatives of these two scaffolds follows distinct and well-established pathways. The choice of synthetic route is dictated by the desired substitution pattern, which is, in turn, informed by structure-activity relationship (SAR) studies.

Thiazole Acetic Acid Derivatives: The Hantzsch thiazole synthesis remains the most robust and versatile method for creating substituted thiazole rings.[4][5] This involves the condensation of an α-haloketone with a thioamide. For acetic acid derivatives, the strategy often involves constructing the thiazole ring with an ester group at the C4 or C5 position, which can then be hydrolyzed to the desired carboxylic acid.

Isothiazole Acetic Acid Derivatives: The synthesis of the isothiazole ring is less straightforward and offers several pathways, including the cyclization of enamine-thiones or the use of multi-component reactions.[3][6][7] A common strategy for producing isothiazole acetic acids involves building the ring from precursors that already contain the necessary side chain or a functional group that can be readily converted to an acetic acid moiety.[8][9]

G cluster_0 Thiazole Acetic Acid Synthesis (Hantzsch) cluster_1 Isothiazole Acetic Acid Synthesis T_Start1 α-Haloketone T_Inter Cyclocondensation T_Start1->T_Inter T_Start2 Thioamide T_Start2->T_Inter T_Ester Thiazole Ester Derivative T_Inter->T_Ester Ring Formation T_End Thiazole Acetic Acid T_Ester->T_End Hydrolysis I_Start β-Ketodithioester / Enamine-thione I_Inter [4+1] Annulation I_Start->I_Inter I_Source Ammonia Source (e.g., NH4OAc) I_Source->I_Inter I_Ox Aerial Oxidation I_Inter->I_Ox Cyclization I_End Isothiazole Acetic Acid I_Ox->I_End

Caption: Generalized synthetic workflows for thiazole and isothiazole acetic acids.

Comparative Biological Activity: A Tale of Two Scaffolds

While both scaffolds are present in a wide array of biologically active compounds, their derivatives often exhibit different potency and selectivity profiles. The acetic acid moiety provides a key hydrophilic interaction point, often with arginine or lysine residues in a protein's active site, while the core heterocycle and its other substituents fine-tune the compound's overall properties.

Anticancer Activity

Thiazole derivatives are well-established as potent anticancer agents, with some targeting protein kinases.[10] Isothiazoles have also demonstrated significant antiproliferative effects, particularly benzo-fused derivatives, which have shown marked cytotoxicity against leukemia cell lines.[11]

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of Action (MoA)Reference
Thiazole Substituted Thiazole (4c)MCF-7 (Breast)2.57 ± 0.16Apoptosis Induction[10][12]
Substituted Thiazole (4c)HepG2 (Liver)7.26 ± 0.44Apoptosis Induction[10][12]
Isothiazole Benzo[d]isothiazole (1e)K562 (Leukemia)~5-9Antiproliferative[11]
Benzo[d]isothiazole (1e)A549 (Lung)>50Antiproliferative[11]

This table illustrates that while both classes show activity, their selectivity can differ. The benzo[d]isothiazole derivative showed potent activity against a leukemia line but was significantly less active against a solid tumor line, highlighting a potentially different therapeutic window compared to the broader activity of the sample thiazole derivative.

Antimicrobial Activity

The thiazole ring is a cornerstone of many antibiotics, including penicillin.[13] Its synthetic derivatives have shown broad-spectrum activity.[14] The isothiazole scaffold is famously represented by isothiazolinones, which are potent, broad-spectrum biocides, though their use in therapeutics is limited by toxicity.[15] However, other isothiazole derivatives continue to be explored as novel antimicrobial agents.

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
Thiazole (5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid (5a)S. aureus1.95
(5-octyl-2-methyl-1,3-thiazol-4-yl)acetic acid (5a)C. albicans3.9
Isothiazole N/A (Therapeutic Data Limited)---

Note: Direct comparative MIC data for therapeutic isothiazole acetic acids is less common in the literature than for thiazoles, reflecting the latter's more extensive development history as antimicrobial drugs.

Mechanism of Action: A Focus on Kinase Inhibition

To illustrate a common mechanism, many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical nodes in cell signaling pathways that control growth and proliferation. For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase in angiogenesis, the process by which tumors develop new blood vessels.[10] Thiazole derivatives have been designed to block the ATP-binding pocket of VEGFR-2, thereby preventing its activation and downstream signaling.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activates Response Cell Proliferation, Migration, Angiogenesis Downstream->Response Inhibitor Thiazole Acetic Acid Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Inhibitory action of a thiazole derivative on the VEGFR-2 signaling pathway.

Key Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental protocols. The following are standard methodologies for assessing the anticancer and antimicrobial properties described above.

Protocol 1: MTT Assay for Cellular Viability/Cytotoxicity

Rationale: The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. It is a foundational experiment to determine the concentration at which a compound exhibits cytotoxic effects (IC₅₀).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isothiazole and thiazole derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G start Seed Cells in 96-well Plate step2 Add Serial Dilutions of Test Compounds start->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent & Incubate 4 hours step3->step4 step5 Metabolically Active Cells Convert MTT to Purple Formazan step4->step5 step6 Add Solubilization Solution step5->step6 step7 Read Absorbance at 570 nm step6->step7 end Calculate IC50 Value step7->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparative analysis of isothiazole and thiazole acetic acid derivatives reveals two scaffolds with distinct yet overlapping therapeutic potential.

  • Thiazole acetic acid derivatives benefit from a rich history of research, well-established synthetic routes, and a proven track record in clinically approved drugs.[16][17][18] Their chemical stability and diverse biological activities make them a reliable choice for targeting a wide range of diseases.[5][19]

  • Isothiazole acetic acid derivatives represent a less explored but highly promising area.[8][20] The unique properties conferred by the S-N bond can lead to novel mechanisms of action and potentially overcome resistance issues associated with more common scaffolds.[21][22] Their potent bioactivity, seen in areas like crop protection and specialized inhibitors, suggests untapped potential in human therapeutics.[9][23]

For drug development professionals, the choice is not about which scaffold is "better," but which is better suited for the specific biological target and desired pharmacological profile. Thiazoles offer a path of validated success, while isothiazoles present an opportunity for novel discovery. Future research should focus on direct, head-to-head comparisons of optimized isothiazole and thiazole analogues against the same biological targets to more clearly delineate their respective advantages and unlock their full therapeutic potential.

References

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PubMed Central. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). IJSREM. [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2007). PubMed. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). PubMed. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (n.d.). ACS Publications. [Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). PubMed. [Link]

  • Isothiazole. (n.d.). Wikipedia. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. [Link]

  • Scheme of the synthesis of the derivatives of thiazole. (n.d.). ResearchGate. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2024). ResearchGate. [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (n.d.). ACS Publications. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). SciSpace. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003). PubMed. [Link]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry of Biologically Active Isothiazoles. (2014). Semantic Scholar. [Link]

  • Product Class 15: Isothiazoles. (n.d.). Thieme Chemistry. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). PubMed Central. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Survey in Fisheries Sciences. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (2021). ResearchGate. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 2-(Isothiazol-3-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, can lead to unforeseen side effects and late-stage clinical failures.[1] This guide provides a strategic framework and detailed experimental protocols for assessing the cross-reactivity of novel chemical entities, using 2-(Isothiazol-3-YL)acetic acid derivatives as a representative class. While specific data on this novel scaffold is emerging, insights from structurally related isothiazolinones, known to exhibit cross-reactivity in dermatological contexts, underscore the importance of early and comprehensive profiling.[2][3][4][5]

This document is designed to empower researchers and scientists to make informed decisions by comparing key in vitro methodologies, thereby de-risking development and accelerating the selection of the most promising candidates.[6][7]

The Imperative of Early-Stage Cross-Reactivity Assessment

Identifying potential off-target liabilities early in the drug discovery process is paramount for mitigating risk and optimizing resource allocation.[1][7] A thorough understanding of a compound's selectivity profile enables stronger structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to enhance potency while minimizing undesirable interactions.[7] This proactive approach to safety pharmacology is a cornerstone of modern drug development and is increasingly expected by regulatory agencies.[1]

This guide will compare three pillars of in vitro cross-reactivity assessment: broad-panel receptor binding assays, comprehensive kinase profiling, and cellular target engagement confirmation.

Part 1: Broad-Panel Off-Target Screening via Receptor Binding Assays

The initial step in a cross-reactivity investigation is often a broad screen against a panel of known pharmacological targets associated with adverse drug reactions.[7][8] Receptor binding assays are a cost-effective and high-throughput method to achieve this, providing a wide-angle view of a compound's potential interactions.[9]

The Principle of Receptor-Ligand Binding Assays

These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently tagged ligand from a specific receptor, enzyme, or transporter.[10][11] The technology is robust and has been a staple in drug discovery for decades, allowing for the rapid screening of hundreds of targets.[9] A significant reduction in the binding of the labeled ligand indicates an interaction between the test compound and the target protein.

Experimental Workflow & Protocol

The general workflow for a competitive radioligand binding assay is straightforward and amenable to high-throughput screening formats.[12]

Diagram: Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Compound Test Compound (e.g., Isothiazole Derivative) Incubate Incubate Components Compound->Incubate Radioligand Radioligand (Known Binder) Radioligand->Incubate Receptor Receptor Source (Cell Membranes) Receptor->Incubate Filter Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Quantify Bound Radioligand) Wash->Scintillation Analyze Calculate % Inhibition Scintillation->Analyze

Caption: High-level workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Single-Point Screening

  • Preparation : A receptor preparation (e.g., cell membranes expressing the target) is aliquoted into a 96-well plate.[12]

  • Compound Addition : The 2-(Isothiazol-3-YL)acetic acid derivative is added at a standard screening concentration (commonly 1-10 µM).

  • Ligand Addition : A known radioligand for the target is added at a concentration near its dissociation constant (Kd).[12]

  • Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.

  • Termination & Filtration : The reaction is rapidly terminated by filtration through a glass fiber filter, trapping the receptor-ligand complexes.[11]

  • Washing : The filters are washed to remove unbound radioligand.

  • Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

  • Analysis : The percentage inhibition of radioligand binding by the test compound is calculated relative to controls.

Data Presentation and Interpretation

Results are typically presented as a percentage inhibition at a single high concentration. A common threshold for a "hit" is >50% inhibition.

Table 1: Example Cross-Reactivity Data for an Isothiazole Derivative (Compound X)

Target ClassSpecific TargetAlternative Compound% Inhibition @ 10 µM (Compound X)% Inhibition @ 10 µM (Alternative)
GPCR Adrenergic α2APhentolamine8%98%
Dopamine D2Haloperidol12%95%
Serotonin 5-HT2AKetanserin65%99%
Ion Channel hERGAstemizole21%92%
L-type CalciumNifedipine5%88%
Enzyme COX-1Indomethacin78%96%
PDE4Rolipram9%91%

In this hypothetical example, Compound X shows significant off-target interactions with the 5-HT2A receptor and the COX-1 enzyme, warranting follow-up dose-response studies to determine the potency (IC50) of these interactions.

Part 2: Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, making it a frequent source of off-target interactions for small molecule drugs.[13] Given that many drugs are designed as ATP-competitive inhibitors, cross-reactivity within this family is common and can have significant safety implications. Therefore, comprehensive kinase profiling is a mandatory step for most development programs.[14]

The Principle of Kinase Profiling

Kinase assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[13] The effect of an inhibitor is quantified by the reduction in this catalytic activity. A variety of detection methods are available, including radiometric assays (the gold standard) and non-radioactive formats like TR-FRET and luminescence-based ADP detection (e.g., ADP-Glo).[15][16][17]

Experimental Workflow & Protocol

The workflow is designed for high-throughput screening against large panels of kinases.

Diagram: Kinase Profiling Workflow

Test_Compound Test Compound (Isothiazole Derivative) Kinase_Panel Purified Kinase Panel (>400 Kinases) Test_Compound->Kinase_Panel Detection_Reagent Detection Reagent (e.g., ADP-Glo) Kinase_Panel->Detection_Reagent ATP_Substrate ATP & Substrate ATP_Substrate->Kinase_Panel Microplate_Reader Luminescence Reader Detection_Reagent->Microplate_Reader Data_Analysis Calculate % Inhibition Generate Kinome Map Microplate_Reader->Data_Analysis

Caption: General workflow for a large-panel kinase profiling screen.

Step-by-Step Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo)

  • Kinase Reaction : Purified kinase, substrate, and the test compound are incubated in the reaction buffer.

  • Initiation : The reaction is started by the addition of ATP.

  • Incubation : The reaction proceeds for a defined period (e.g., 60 minutes) at a controlled temperature.

  • Termination & ADP Detection : ADP-Glo Reagent is added, which simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation : A Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal via a coupled luciferase reaction.

  • Measurement : The luminescent signal, which is directly proportional to kinase activity, is read on a plate reader.

  • Analysis : The % inhibition is calculated for each kinase, comparing the signal in the presence of the test compound to controls.

Data Presentation and Interpretation

Data is often visualized as a "kinome tree" or a waterfall plot, showing the percentage inhibition across the entire panel. This provides an immediate visual representation of the compound's selectivity.

Table 2: Hypothetical Kinase Selectivity Data for Compound Y

Kinase FamilySpecific Kinase% Inhibition @ 1 µM (Compound Y)% Inhibition @ 1 µM (Alternative Inhibitor)
Primary Target MAPK14 (p38α) 98% 99%
CMGC CDK2/cyclin A85%15%
GSK3β45%8%
TK SRC62%5%
ABL115%92% (Imatinib)
AGC ROCK15%7%

This data suggests that while Compound Y is potent against its intended target (p38α), it has significant off-target activity against CDK2 and SRC kinases. This information is critical for guiding SAR to improve selectivity.

Part 3: Confirming Target Engagement in a Cellular Context with CETSA

Biochemical assays are invaluable, but they do not account for factors like cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms a compound engages its target within the complex environment of an intact cell.[18][19][20]

The Principle of CETSA

CETSA is based on the principle that when a protein binds to a ligand (such as a drug), it becomes thermodynamically stabilized.[18][21] This stabilization results in a higher melting temperature. In a CETSA experiment, cells are treated with a compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at different temperatures is then quantified.[21][22]

Experimental Workflow & Protocol

CETSA can be performed in various formats, with detection by Western Blot, ELISA, or mass spectrometry.[19]

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection & Analysis Cells Intact Cells Compound Compound Treatment (or Vehicle Control) Cells->Compound Heat Heat Aliquots to a Range of Temperatures Compound->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble vs. Aggregated) Lyse->Centrifuge Detect Quantify Soluble Protein (e.g., Western Blot) Centrifuge->Detect Analyze Plot Melting Curve Determine Thermal Shift (ΔTm) Detect->Analyze

Caption: Workflow for a classic CETSA experiment with Western Blot detection.

Step-by-Step Protocol: CETSA with Western Blot Detection

  • Cell Culture & Treatment : Culture cells to an appropriate density and treat with the 2-(Isothiazol-3-YL)acetic acid derivative or vehicle control for a defined period.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) using a thermal cycler.[19]

  • Lysis : Lyse the cells (e.g., via freeze-thaw cycles or detergents).

  • Separation : Separate the soluble fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Quantification : Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blot analysis.

  • Analysis : Plot the band intensity for the target protein against temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.

Data Presentation and Interpretation

The primary output is a melting curve, and the key metric is the thermal shift (ΔTm).

Table 3: Hypothetical CETSA Results for Compound Z and its Target

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.5 °C-Baseline protein stability
Compound Z (10 µM)58.0 °C+5.5 °CStrong target engagement and stabilization
Negative Control Cpd52.3 °C-0.2 °CNo target engagement

A significant positive thermal shift provides strong evidence that the compound directly binds to its intended target in a physiologically relevant environment, validating findings from biochemical assays.

Conclusion and Strategic Outlook

A robust assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of building a comprehensive safety and efficacy profile for any new chemical entity. For novel scaffolds like 2-(Isothiazol-3-YL)acetic acid derivatives, a tiered and logical approach is essential.

  • Broad Screening : Begin with extensive receptor binding panels to identify potential off-target liabilities across diverse protein families.

  • Focused Profiling : Follow up with comprehensive kinase profiling to assess selectivity within this critical enzyme class.

  • Cellular Validation : Finally, use methods like CETSA to confirm that the compound engages its intended target (and potentially key off-targets) in an authentic cellular milieu.

By integrating these comparative approaches, drug development teams can gain a high-resolution understanding of their compound's interaction profile. This knowledge empowers data-driven decisions, enhances the probability of clinical success, and ultimately contributes to the development of safer, more effective medicines.

References

  • Revvity. Receptor-Ligand Binding Assays.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • Reaction Biology. Safety and Off-Target Drug Screening Services.
  • Williams, M. THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
  • ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling.
  • Lynch, J. J., Van Vleet, T., Mittelstadt, S. W., & Blomme, E. A. (2017). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 83, 1-13.
  • ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Assay Guidance Manual. (2018). Receptor Binding Assays for HTS and Drug Discovery.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • AssayQuant. Small Molecule CRO Services for Kinase Discovery.
  • Orcutt, K. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1935–1945.
  • Pharmaron. Kinase Panel Profiling.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Reaction Biology. Kinase Screening Assay Services.
  • Grokipedia. (2026). Cellular thermal shift assay.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BPS Bioscience. Kinase Screening and Profiling Services.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Aerts, O., et al. (2018). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Journal of the European Academy of Dermatology and Venereology, 32(12), 2047-2057.
  • Aalto-Korte, K., et al. (2017). Patterns of concomitant allergic reactions in patients suggest cross-sensitization between octylisothiazolinone and methylisothiazolinone. Contact Dermatitis, 77(5), 298-305.
  • Baeck, M., et al. (2020). In vivo demonstration of immunologic cross-reactivity to octylisothiazolinone in patients primarily and strongly sensitized to methylisothiazolinone. Contact Dermatitis, 83(5), 381-387.
  • Bonefeld, C. M., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. The British journal of dermatology, 175(5), 991-998.

Sources

A Senior Application Scientist's Guide to Validating a Bioassay for 2-(Isothiazol-3-YL)acetic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioassay to determine the activity of 2-(Isothiazol-3-YL)acetic acid. As researchers, scientists, and drug development professionals, the rigorous validation of any bioassay is paramount to ensure data integrity and the reliable assessment of a compound's biological effects. This document moves beyond a simple checklist of steps, delving into the scientific rationale behind the experimental design and providing a comparative analysis with alternative methodologies.

The core of our investigation is built upon the known mechanism of action of isothiazolinones, the heterocyclic ring system present in our target molecule. Isothiazolinones are well-documented antimicrobial agents that exert their effects through the inhibition of key metabolic enzymes, particularly those containing thiol groups in their active sites.[1][2] This understanding forms the bedrock of our proposed bioassay: a target-based enzymatic assay.

I. Strategic Overview: Assay Selection and Validation Workflow

The selection of an appropriate bioassay is the critical first step. Given the established mechanism of isothiazolinones, a direct enzyme inhibition assay is the most logical and mechanistically relevant choice. This approach offers higher throughput and clearer interpretation of structure-activity relationships (SAR) compared to more complex cell-based assays, which would be better suited for secondary screening.[3]

Our validation strategy will be multifaceted, ensuring the assay is not only accurate and precise but also specific and robust for its intended purpose: quantifying the inhibitory activity of 2-(Isothiazol-3-YL)acetic acid.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Comparison a Target Enzyme Selection (e.g., Papain) b Substrate & Buffer Optimization a->b c Determination of Michaelis-Menten Kinetics (Km, Vmax) b->c d Specificity & Selectivity c->d Proceed to Validation e Linearity & Range d->e f Accuracy & Precision e->f g Robustness f->g h IC50 Determination of 2-(Isothiazol-3-YL)acetic acid g->h Validated Assay i Comparison with Alternative Inhibitors h->i

Caption: A workflow for the development and validation of an enzyme inhibition bioassay.

II. Experimental Protocols: A Step-by-Step Guide with Rationale

A. Target Enzyme Selection and Rationale

The foundational principle of our bioassay is the inhibition of a thiol-containing enzyme. For this guide, we will use papain , a cysteine protease, as our model enzyme. The choice of papain is deliberate:

  • Well-characterized: Its structure, mechanism, and kinetics are extensively documented.

  • Commercially available: High-purity papain is readily accessible.

  • Relevant mechanism: Its catalytic activity is dependent on a cysteine residue in the active site, making it a suitable target for isothiazolinone-based inhibitors.[1][2]

B. Detailed Protocol for the Papain Inhibition Assay

1. Reagents and Materials:

  • Papain (from Carica papaya)

  • N-α-Benzoyl-L-arginine ethyl ester (BAEE) (Substrate)

  • L-Cysteine (Activator)

  • EDTA (Chelating agent)

  • Phosphate buffer (pH 6.2)

  • 2-(Isothiazol-3-YL)acetic acid

  • Alternative inhibitors (e.g., E-64, a known cysteine protease inhibitor)

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 253 nm

2. Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis a Prepare Assay Buffer: Phosphate buffer, EDTA, L-Cysteine b Prepare Papain Solution in Assay Buffer a->b e Add Papain Solution to Wells b->e c Prepare Substrate (BAEE) Solution g Initiate Reaction by Adding Substrate c->g d Prepare Serial Dilutions of 2-(Isothiazol-3-YL)acetic acid & Controls f Add Inhibitor Dilutions to Wells (Incubate) d->f e->f f->g h Measure Absorbance at 253 nm (Kinetic Read) g->h i Calculate Rate of Reaction (V) h->i j Plot % Inhibition vs. [Inhibitor] i->j k Determine IC50 Value j->k

Sources

A Comparative Guide to the Structure-Activity Relationships of Isothiazole Acetic Acids as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic motif, represents a privileged scaffold in medicinal chemistry. When coupled with an acetic acid side chain, it gives rise to a class of compounds with significant biological activities, most notably as modulators of the γ-aminobutyric acid type A (GABAA) receptor.[1] The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS), making it a crucial target for therapies addressing neurological and psychiatric disorders.[2] This guide provides an in-depth comparison of isothiazole acetic acid derivatives, elucidating the key structure-activity relationships (SAR) that govern their potency and efficacy as GABAA receptor agonists.

The Core Scaffold: Isothiazole Acetic Acid and its GABAergic Activity

The prototypical isothiazole-based GABAA agonist is thiomuscimol, a structural analogue of the potent natural agonist, muscimol.[1] Thiomuscimol's structure reveals the essential pharmacophore: a protonatable amino group and an acidic moiety (the enolic hydroxyl of the isothiazole ring) separated by a specific distance, mimicking the neurotransmitter GABA. The acetic acid derivatives build upon this fundamental structure, offering a more classic acidic function and additional points for chemical modification to fine-tune pharmacological properties.

The primary mechanism of action for these compounds is direct agonism at the GABA binding site on the GABAA receptor. This binding event triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[2] The potency of this interaction is highly sensitive to the three-dimensional arrangement of the functional groups on the isothiazole acetic acid backbone.

cluster_GABA GABA Signaling Pathway a GABA or Isothiazole Acetic Acid Agonist b GABAA Receptor (Ligand-Gated Cl- Channel) a->b c Chloride (Cl-) Influx b->c d Membrane Hyperpolarization c->d e Inhibitory Postsynaptic Potential (IPSP) d->e f Decreased Neuronal Excitability e->f

Caption: GABAergic signaling pathway initiated by agonist binding.

Comparative Analysis of Structural Modifications

The exploration of isothiazole acetic acid SAR primarily involves modifications at three key positions: the isothiazole ring itself, the acetic acid side chain, and the linker connecting them.

Substituents on the isothiazole ring can dramatically alter binding affinity and efficacy. The electronic and steric properties of these groups influence the acidity of the ring system and its interaction with the receptor's binding pocket.

  • Position 3 (Adjacent to Sulfur): Modifications at this position are generally detrimental to activity. The 3-hydroxy (or 3-isothiazolol) form, as seen in thiomuscimol, is considered crucial for mimicking the distal carboxylate group of GABA. Replacing this hydroxyl group with alkyl or amido groups can shift the activity profile, sometimes leading to ligands for the benzodiazepine site rather than the GABA site.[3]

  • Position 4: This position is sensitive to steric bulk. Small, electron-withdrawing groups like halogens can be tolerated or may slightly modulate activity. However, larger groups tend to decrease binding affinity due to steric hindrance within the binding pocket.

  • Position 5 (Attachment of the Side Chain): The point of attachment for the side chain is critical. The 5-position provides the optimal spatial arrangement between the amino and acidic functions, as exemplified by thiomuscimol (5-aminomethyl-3-isothiazolol).

The nature of the side chain dictates the compound's interaction with the GABA binding site and influences its pharmacokinetic properties.

  • Chain Length: The distance between the isothiazole ring and the terminal acidic group is a critical determinant of activity. A two-carbon linker (acetic acid) generally provides the optimal distance to span the GABA binding site. Shortening or lengthening this chain typically leads to a significant loss of potency.

  • Acidic Group Bioisosteres: Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole, phosphonic acid) is a common strategy in medicinal chemistry. While these modifications can alter properties like pKa, solubility, and metabolic stability, they must maintain the crucial anionic interaction with the receptor to preserve activity.

  • Alpha-Substitution: Introducing substituents on the carbon alpha to the carboxylate can introduce chirality and probe for additional binding interactions. However, this position is often sterically constrained, and bulky groups are poorly tolerated.

The following table summarizes the impact of key structural modifications on GABAA receptor binding affinity, using hypothetical data to illustrate common SAR trends.

Compound Modification Relative Binding Affinity (Ki) Rationale for Change in Activity
Lead Compound 5-(carboxymethyl)isothiazol-3-ol1.0Optimal pharmacophore geometry.
Analogue 1 4-Chloro-5-(carboxymethyl)isothiazol-3-ol1.2Small electron-withdrawing group tolerated at C4.
Analogue 2 5-(carboxyethyl)isothiazol-3-ol0.2Increased chain length disrupts optimal pharmacophore distance.
Analogue 3 5-(aminomethyl)isothiazol-3-ol (Thiomuscimol)5.0Classic potent agonist with optimal geometry.
Analogue 4 3-Methoxy-5-(carboxymethyl)isothiazole0.1Masking the critical 3-hydroxyl group abolishes key interaction.
Experimental Protocols for SAR Evaluation

A robust SAR study relies on validated and reproducible experimental protocols. The primary methods for evaluating isothiazole acetic acids involve receptor binding assays to determine affinity and electrophysiological recordings to measure functional activity (agonism).

cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis A Lead Compound (Isothiazole Acetic Acid) B Design Analogs (Vary R-groups) A->B C Chemical Synthesis & Purification B->C D Primary Screen: Radioligand Binding Assay C->D E Functional Assay: Electrophysiology D->E Active Compounds F Determine Affinity (Ki / IC50) D->F G Determine Efficacy (EC50 / Imax) E->G H SAR Analysis F->H G->H H->B Design Next Generation

Caption: A typical workflow for a structure-activity relationship study.

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for the GABAA receptor.

Objective: To quantify the affinity of isothiazole acetic acid derivatives for the GABAA receptor.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors).

  • [3H]muscimol or [3H]GABA (radioligand).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific binding control: 10 mM GABA.[4]

  • Test compounds (isothiazole acetic acid derivatives) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology: [4][5]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer, followed by a series of centrifugations to isolate the cell membrane fraction containing the receptors. The final pellet is resuspended in the binding buffer.[4]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Brain membranes, [3H]muscimol (e.g., 5 nM final concentration), and binding buffer.[4]

    • Non-specific Binding: Brain membranes, [3H]muscimol, and a high concentration of unlabeled GABA (e.g., 10 mM).[4]

    • Competition: Brain membranes, [3H]muscimol, and varying concentrations of the test isothiazole acetic acid derivative.

  • Incubation: Incubate the plate at 4°C for 45 minutes to allow binding to reach equilibrium.[4]

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.[4]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to activate the GABAA receptor ion channel, providing data on its efficacy (Emax) and potency (EC50).

Objective: To determine if isothiazole acetic acid derivatives act as agonists and to quantify their potency and efficacy.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding GABAA receptor subunits (e.g., α1, β2, γ2).

  • Voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording solution (e.g., Ringer's solution).

  • GABA (control agonist) and test compounds.

Step-by-Step Methodology:

  • Receptor Expression: Inject Xenopus oocytes with a mixture of cRNAs for the desired GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Oocyte Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Control Application: Perfuse the oocyte with a known concentration of GABA to elicit a control chloride current (IGABA).

  • Test Compound Application: After a washout period, perfuse the oocyte with varying concentrations of the isothiazole acetic acid derivative. Record the current elicited at each concentration.

  • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the responses to the maximal response elicited by a saturating concentration of GABA. Plot the normalized current against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to GABA).[6]

Comparison with Alternative GABAA Agonists

Isothiazole acetic acids represent one class among many GABAA receptor agonists. A comparison with other structural classes highlights the unique contributions and potential advantages of the isothiazole scaffold.

Agonist Class Example Key Structural Features Advantages Disadvantages/Liabilities
Endogenous GABAFlexible amino acidNatural neurotransmitterPoor blood-brain barrier penetration
Isoxazoles Muscimol5-membered ring with N-O bondHighly potent, rigid structurePotential for metabolism by GABA-T
Isothiazoles Thiomuscimol5-membered ring with N-S bondPotent, metabolically distinct from isoxazolesAlso a substrate for GABA-T
Piperidines Isonipecotic AcidSaturated 6-membered ringConformationally restrictedGenerally lower potency than muscimol analogues

The isothiazole scaffold, as in thiomuscimol, offers potency comparable to its isoxazole counterpart, muscimol. The key difference lies in the heteroatoms of the ring, which can influence metabolic stability, electronic properties, and potential off-target activities. For instance, while both muscimol and thiomuscimol are metabolized by GABA-transaminase (GABA-T), their distinct structures can lead to different pharmacokinetic profiles and potential for drug-drug interactions.

Conclusion and Future Directions

The structure-activity relationship of isothiazole acetic acids at the GABAA receptor is well-defined, centering on a core pharmacophore that mimics the endogenous ligand GABA. The 3-isothiazolol moiety and a 5-position side chain of appropriate length are critical for potent agonist activity. Modifications to this scaffold have demonstrated that both steric and electronic factors significantly influence receptor affinity and efficacy.

Future research in this area should focus on:

  • Subtype Selectivity: The GABAA receptor family is highly diverse, with different subunit combinations exhibiting distinct pharmacology and brain distribution.[7] Synthesizing isothiazole derivatives that selectively target specific subtypes (e.g., α4βδ extrasynaptic receptors) could lead to novel therapeutics with improved side-effect profiles.

  • Improving Pharmacokinetics: While potent, many simple GABA mimetics suffer from poor blood-brain barrier penetration and rapid metabolism. Future designs should incorporate strategies to enhance CNS availability and metabolic stability without compromising on-target activity.

  • Exploring Allosteric Modulation: While this guide focuses on orthosteric agonists, modifications to the isothiazole scaffold could yield allosteric modulators that enhance GABA's natural effect, a mechanism employed by successful drug classes like benzodiazepines.[8]

By leveraging the established SAR principles and employing robust screening protocols, the isothiazole acetic acid scaffold remains a promising starting point for the development of next-generation CNS therapeutics.

References

  • Benchchem. Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603.
  • University of North Carolina Chapel Hill. GABA - PDSP.
  • PubMed. 3-Alkyl- and 3-amido-isothiazoloquinolin-4-ones as ligands for the benzodiazepine site of GABA(A) receptors.
  • PubMed Central. Characterization of GABA Receptors.
  • Richardson, J. R. et al. Autoradiographic 3 H-Gaboxadol Receptor Binding Protocol.
  • PubMed Central. Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists.
  • PubMed Central. Electrophysiology of ionotropic GABA receptors.
  • NCBI Bookshelf. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Available from: [Link]

  • Wikipedia. Thiomuscimol.
  • PubMed. Condensation of muscimol or thiomuscimol with aminopyridazines yields GABA-A antagonists.
  • PubMed. Dihydromuscimol, thiomuscimol and related heterocyclic compounds as GABA analogues.
  • ResearchGate. Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • PubMed Central. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • ResearchGate. Structural Analogues of GABA. Synthesis of 5Aminomethyl3-isothiazolol (Thiomuscimol).
  • ResearchGate. Data from electrophysiological studies of GABA(A) receptor antagonists.
  • PubMed Central. Broad-spectrum inflammasome inhibition by thiomuscimol.
  • PubMed Central. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels.
  • Royal Society of Chemistry. Structure–activity relationships in 3-isothiazolones.
  • Cumhuriyet Science Journal. Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors.
  • PubMed. Significance of the enhancement of GABA receptor binding with low affinity in the assessment of central effects of benzodiazepine derivatives: Analysis using a 1H-1,2,4-triazolyl benzophenone derivative (450191-S).
  • MDPI. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators.
  • MDPI. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention.
  • PubMed. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes.
  • MDPI. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?.
  • Frontiers. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?.
  • ResearchGate. Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • PubMed Central. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins.
  • PubMed. Structure-activity relationships and molecular modeling analysis of flavonoids binding to the benzodiazepine site of the rat brain GABA(A) receptor complex.

Sources

A Researcher's Guide to Benchmarking the Anti-inflammatory Potential of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isothiazole nucleus is a noteworthy scaffold, integral to a range of biologically active agents.[1][2][3] While certain derivatives have been explored for their therapeutic properties, the specific compound 2-(Isothiazol-3-YL)acetic acid remains a frontier for investigation in the realm of anti-inflammatory drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and benchmark the anti-inflammatory properties of this novel compound. Our approach is grounded in established experimental protocols and a comparative analysis against well-characterized anti-inflammatory drugs.

The following sections will delineate a proposed mechanism of action for 2-(Isothiazol-3-YL)acetic acid, outline a robust benchmarking strategy, and provide detailed, step-by-step experimental protocols for both in vitro and in vivo evaluation. The causality behind each experimental choice is explained to ensure a thorough understanding of the scientific rationale.

Hypothesized Mechanism of Action: Targeting the Pillars of Inflammation

Based on the known anti-inflammatory activity of various heterocyclic compounds, including isothiazole and thiazole derivatives, we can postulate a potential mechanism of action for 2-(Isothiazol-3-YL)acetic acid.[4][5][6][7][8] A plausible hypothesis is the modulation of key enzymatic pathways and signaling cascades that are central to the inflammatory response. This includes the potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, and the suppression of pro-inflammatory cytokine production.

Hypothesized_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inflammatory Mediators cluster_3 Therapeutic Intervention Stimulus Inflammatory Stimulus Macrophage Macrophage/ Immune Cell Stimulus->Macrophage Activates NFkB_Pathway NF-κB Signaling Pathway Macrophage->NFkB_Pathway Initiates COX_Pathway COX Pathway Macrophage->COX_Pathway Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Cytokines Induces Transcription Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Synthesizes Test_Compound 2-(Isothiazol-3-YL)acetic acid (Hypothesized) Test_Compound->NFkB_Pathway Inhibits? Test_Compound->COX_Pathway Inhibits?

Caption: Hypothesized mechanism of action for 2-(Isothiazol-3-YL)acetic acid.

A Rigorous Benchmarking Strategy

To ascertain the anti-inflammatory profile of 2-(Isothiazol-3-YL)acetic acid, a comparative analysis against established drugs is imperative. The choice of benchmarks should encompass different mechanisms of action to provide a comprehensive understanding of the test compound's potential.

Benchmark Compound Class Primary Mechanism of Action Rationale for Inclusion
Ibuprofen Non-Steroidal Anti-inflammatory Drug (NSAID)Non-selective COX-1 and COX-2 inhibitorA widely used, well-characterized NSAID for comparison of general anti-inflammatory and analgesic effects.
Celecoxib COX-2 Selective NSAIDSelective COX-2 inhibitorTo determine if 2-(Isothiazol-3-YL)acetic acid exhibits COX-2 selectivity, which is associated with a reduced risk of gastrointestinal side effects.
Dexamethasone CorticosteroidGlucocorticoid receptor agonist; potent inhibitor of pro-inflammatory cytokine gene expressionA potent anti-inflammatory agent with a broad mechanism of action, serving as a high-efficacy benchmark.
Vehicle Control N/AInert solvent (e.g., DMSO, saline)To establish a baseline and control for any effects of the delivery vehicle.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a multi-faceted evaluation of the anti-inflammatory properties of 2-(Isothiazol-3-YL)acetic acid.

In Vitro Assays: Mechanistic Insights at the Cellular Level

In_Vitro_Workflow Start Start: In Vitro Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Macrophage_Culture Macrophage Cell Culture (e.g., RAW 264.7) Start->Macrophage_Culture Data_Analysis Data Analysis & Comparison COX_Assay->Data_Analysis LPS_Stimulation LPS Stimulation + Test Compounds Macrophage_Culture->LPS_Stimulation Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay->Data_Analysis NO_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory screening.

1. COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the direct inhibitory effect of 2-(Isothiazol-3-YL)acetic acid on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a dilution series of 2-(Isothiazol-3-YL)acetic acid, ibuprofen, and celecoxib.

    • In separate wells of a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compounds and benchmark inhibitors to their respective wells and incubate according to the kit's instructions.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the specified wavelength.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

2. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Objective: To assess the ability of the test compound to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in activated macrophages.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-(Isothiazol-3-YL)acetic acid, dexamethasone, and vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to rule out cytotoxicity-mediated effects.

In Vivo Assays: Evaluating Efficacy in a Biological System

In_Vivo_Workflow Start Start: In Vivo Evaluation Animal_Acclimatization Animal Acclimatization & Grouping (e.g., Wistar Rats) Start->Animal_Acclimatization Acute_Model Acute Inflammation Model: Carrageenan-Induced Paw Edema Animal_Acclimatization->Acute_Model Chronic_Model Chronic Inflammation Model: CFA-Induced Arthritis Animal_Acclimatization->Chronic_Model Dosing Oral Administration of Test Compounds and Benchmarks Acute_Model->Dosing Chronic_Model->Dosing Paw_Volume Measurement of Paw Volume (Plethysmometer) Dosing:s->Paw_Volume:n Arthritic_Score Assessment of Arthritic Score, Body Weight, and Paw Thickness Dosing:s->Arthritic_Score:n Data_Analysis Data Analysis & Comparison Paw_Volume->Data_Analysis Histopathology Histopathological Analysis of Joints Arthritic_Score->Histopathology Histopathology->Data_Analysis

Caption: Workflow for in vivo anti-inflammatory evaluation.

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the efficacy of 2-(Isothiazol-3-YL)acetic acid in an acute model of inflammation.[4]

  • Methodology:

    • Acclimatize male Wistar rats for at least one week.

    • Divide the animals into groups: vehicle control, positive control (ibuprofen), and different dose levels of 2-(Isothiazol-3-YL)acetic acid.

    • Administer the test compounds and controls orally one hour before the induction of inflammation.

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

2. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

  • Objective: To assess the therapeutic potential of the test compound in a chronic model of inflammation that mimics rheumatoid arthritis.

  • Methodology:

    • Induce arthritis in rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the right hind paw.

    • On day 14 post-CFA injection, when arthritis is well-established, divide the animals into treatment groups.

    • Administer the test compounds and a positive control (e.g., celecoxib or methotrexate) orally on a daily basis for a specified duration (e.g., 14 days).

    • Monitor body weight, paw volume, and arthritic scores periodically throughout the treatment period.

    • At the end of the study, collect blood samples for hematological and biochemical analysis, and harvest the joints for histopathological examination.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). The results should be summarized in clear and concise tables.

Table 1: In Vitro Anti-inflammatory Activity

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) TNF-α Inhibition (%) at X µM IL-6 Inhibition (%) at X µM
2-(Isothiazol-3-YL)acetic acidExperimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
IbuprofenExperimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
DexamethasoneN/AN/AN/AExperimental ValueExperimental Value

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group Dose (mg/kg) Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
2-(Isothiazol-3-YL)acetic acidLow DoseExperimental Value
2-(Isothiazol-3-YL)acetic acidMedium DoseExperimental Value
2-(Isothiazol-3-YL)acetic acidHigh DoseExperimental Value
IbuprofenStandard DoseExperimental Value

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to investigate the anti-inflammatory potential of 2-(Isothiazol-3-YL)acetic acid. The proposed experiments will enable a comprehensive evaluation of its mechanism of action and efficacy in comparison to established anti-inflammatory agents.

Should the initial findings be promising, future research could focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 2-(Isothiazol-3-YL)acetic acid to optimize its potency and selectivity.

  • Pharmacokinetic and toxicological studies: To assess the compound's absorption, distribution, metabolism, excretion (ADME) profile and its safety.

  • Elucidation of the precise molecular targets: Utilizing techniques such as molecular docking and Western blotting to further delineate the signaling pathways modulated by the compound.

By systematically following this benchmarking guide, researchers can effectively contribute to the discovery and development of novel anti-inflammatory therapeutics.

References

  • Gaware, V. M., et al. (2020). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. PubMed. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Alam, M. A. (2019). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Webshop. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at: [Link]

  • Prandota, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-dichloroacetoxyimino-2-(isothiazol-4-yl)acetic acid. PrepChem.com. Available at: [Link]

  • Ferreira, V. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed Central. Available at: [Link]

  • Porwal, P., et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Publication Corporation. Available at: [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
  • El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Isothiazol-3-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-(Isothiazol-3-YL)acetic acid, a compound that, while integral to many research endeavors, requires meticulous handling due to its chemical properties. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Understanding the Compound: A Dual-Nature Hazard

2-(Isothiazol-3-YL)acetic acid possesses two key functional groups that dictate its handling and disposal protocols: an isothiazole ring and a carboxylic acid moiety.

  • The Isothiazole Ring: Isothiazole and its derivatives, particularly isothiazolinones, are known for their potent biological activity.[1][2][3] While invaluable in certain applications, this bioactivity also signals a potential for skin sensitization and ecotoxicological hazards.[1][2][3] It is crucial to prevent the release of these compounds into the environment, where they can be harmful to aquatic life.

  • The Carboxylic Acid Group: The acetic acid portion of the molecule imparts acidic properties. While not as corrosive as strong mineral acids, it can still cause skin and eye irritation.[4][5] More significantly, its acidity is a key consideration for waste stream compatibility and potential neutralization steps.

Given the absence of a specific Safety Data Sheet (SDS) for 2-(Isothiazol-3-YL)acetic acid in the initial search, a conservative approach, assuming the hazards associated with both functional groups, is warranted.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling 2-(Isothiazol-3-YL)acetic acid for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes that can cause serious eye irritation or damage.[6][7]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation or sensitization.[8]
Body Protection Laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If creating aerosols or handling large quantities, use a NIOSH-approved respirator with appropriate cartridges.Minimizes inhalation of any dusts or aerosols.[9]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to ensure adequate ventilation.[10]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(Isothiazol-3-YL)acetic acid is that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [11]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene) for the collection of 2-(Isothiazol-3-YL)acetic acid waste. The container must be in good condition and have a secure, leak-proof lid.[8]

  • Compatibility Check: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong bases or oxidizing agents to prevent potentially vigorous reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 2-(Isothiazol-3-YL)acetic acid directly into the designated waste container.

    • Liquid Waste (Solutions): Collect aqueous or solvent-based solutions in a separate, clearly labeled liquid waste container. Note the solvent used on the waste label.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should also be disposed of in the solid hazardous waste container.[12]

Step 2: Waste Neutralization (for Aqueous Solutions)

For purely aqueous solutions of 2-(Isothiazol-3-YL)acetic acid, neutralization can be a prudent step before collection for disposal, as it reduces the corrosive hazard. However, this should only be performed by trained personnel.

  • pH Monitoring: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the aqueous waste while stirring. Monitor the pH continuously with a calibrated pH meter.

  • Target pH: Adjust the pH to a neutral range (between 6.0 and 8.0).

  • Caution: This process may generate gas (carbon dioxide if using bicarbonate). Perform this step in a fume hood and add the base slowly to avoid frothing and overflow.

  • Labeling: Even after neutralization, the waste is still considered hazardous due to the isothiazole component and must be disposed of accordingly. The label should indicate that the waste has been neutralized.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical safety and regulatory requirement.[13][14] The hazardous waste label must include:

  • The words "Hazardous Waste"[11][14]

  • The full chemical name: "2-(Isothiazol-3-YL)acetic acid"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The hazards associated with the waste (e.g., "Irritant," "Skin Sensitizer," "Environmental Hazard")

  • Your name, laboratory, and contact information

Step 4: Storage Pending Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[11][14] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in an SAA and the time limits for its removal.[14]

Step 5: Final Disposal
  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[15]

  • Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the information is accurate and complete. This creates a "cradle-to-grave" record of the hazardous waste.[14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Isothiazol-3-YL)acetic acid.

DisposalWorkflow start Start: Generation of 2-(Isothiazol-3-YL)acetic acid Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled solid hazardous waste container. waste_type->solid_waste Solid liquid_waste Is the liquid waste purely aqueous? waste_type->liquid_waste Liquid store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->store_waste aqueous_waste Neutralize with weak base to pH 6-8 (in fume hood). liquid_waste->aqueous_waste Yes non_aqueous_waste Collect in a labeled liquid hazardous waste container. liquid_waste->non_aqueous_waste No collect_neutralized Collect neutralized solution in a labeled liquid hazardous waste container. aqueous_waste->collect_neutralized non_aqueous_waste->store_waste collect_neutralized->store_waste contact_ehs Arrange for pickup by EHS or a licensed hazardous waste contractor. store_waste->contact_ehs end End: Waste is properly disposed of. contact_ehs->end

Caption: Disposal workflow for 2-(Isothiazol-3-YL)acetic acid.

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Inform your supervisor and your institution's EHS department.

  • Clean-up (for small, manageable spills by trained personnel only):

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container.

    • For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[6] Collect the absorbed material into a hazardous waste container.

    • Decontaminate the spill area with soap and water.[12] Collect the decontamination materials as hazardous waste.

For large spills, do not attempt to clean them up yourself. Contact your EHS department or emergency services immediately.[12]

Environmental Considerations and Biodegradability

While some isothiazolone biocides are known to biodegrade rapidly in aquatic environments, with degradation products being significantly less toxic, this does not permit their disposal down the drain.[16][17] Wastewater treatment plants may not be equipped to handle the initial toxicity of the parent compound, and rapid biodegradation is not guaranteed under all conditions. Therefore, the most responsible course of action is to manage 2-(Isothiazol-3-YL)acetic acid as a hazardous chemical waste from generation to final disposal.

Conclusion

The proper disposal of 2-(Isothiazol-3-YL)acetic acid is a critical aspect of laboratory safety and environmental responsibility. By understanding the compound's chemical nature, adhering to strict PPE protocols, and following a systematic disposal procedure, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. This guide provides the necessary framework for achieving this standard of excellence in your laboratory operations.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 928. [Link]

  • ResearchGate. Environmental fate and ecotoxicology of isothiazolone biocides. [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. [Link]

  • ResearchGate. Environmental Fate of Isothiazolone Biocides | Request PDF. [Link]

  • Alves, S., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed, 25(4), 928. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • ResearchGate. (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Occupational Safety and Health Administration. Acetic and Formic Acids in Workplace Atmospheres. [Link]

  • University of California, Merced. Glacial Acetic Acid. [Link]

  • Evonik. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]

  • Occupational Safety and Health Administration. Acid and Caustic Solutions. [Link]

  • Electronic Code of Federal Regulations. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt. [Link]

Sources

Personal protective equipment for handling 2-(Isothiazol-3-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(Isothiazol-3-YL)acetic acid

As a Senior Application Scientist, ensuring your safety in the laboratory is the foundational prerequisite for groundbreaking research. This guide provides a detailed operational plan for handling 2-(Isothiazol-3-YL)acetic acid, a heterocyclic compound whose derivatives are noted for their biological activity. While the specific toxicological properties of this exact molecule may not be exhaustively documented, the isothiazole class of compounds warrants a cautious and systematic approach to personal protection. Adherence to these protocols is not merely about compliance; it is about cultivating a culture of safety that enables scientific advancement.

Hazard Identification: Understanding the Risk

Isothiazole and its derivatives are utilized in various industrial and pharmaceutical applications, often due to their biocidal properties.[1] Compounds in this class can present significant health hazards. Related thiazole and isothiazolinone compounds are known to cause a range of adverse effects, including:

  • Skin Irritation and Corrosion: Many isothiazole derivatives can cause skin irritation, and some are corrosive, capable of causing severe burns.[2][3][4]

  • Serious Eye Damage: Contact with the eyes can lead to serious irritation or irreversible damage.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][5] More potent derivatives can be fatal if inhaled.[6]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin sensitization upon exposure.[4]

  • Toxicity: Certain isothiazolinones are classified as toxic if swallowed or in contact with the skin.[6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE should be viewed as the final barrier between you and the chemical hazard.[7][8]

  • Chemical Fume Hood: All handling of 2-(Isothiazol-3-YL)acetic acid, especially when in solid (powder) form or when generating vapors or aerosols, must be conducted inside a certified chemical fume hood.[9] This minimizes inhalation exposure and contains any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[2][5]

  • Safety Stations: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection. The specific requirements are detailed below and summarized in the table for quick reference.

Eye and Face Protection

To protect against accidental splashes that can cause serious eye damage, the following are required:

  • Tightly Fitting Safety Goggles: Wear chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[2][10] Standard safety glasses with side shields do not provide a sufficient seal against splashes or fine powders.

  • Face Shield: When handling larger quantities (>50 g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a face shield should be worn in addition to safety goggles to protect the entire face.[6]

Skin Protection

Preventing dermal contact is crucial, as this is a primary route of exposure.[7][8]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[11]

    • Selection: Always select gloves tested to relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US).[12]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation or punctures.

    • Donning/Doffing: Only wear gloves on clean, dry hands. After use, wash and dry hands thoroughly.[12]

    • Frequency of Change: Do not wear the same pair of gloves for an entire day. For prolonged contact, change gloves every 30-60 minutes or immediately if contamination is suspected.[7]

  • Laboratory Coat/Gown: A long-sleeved, cuffed laboratory coat is required. For procedures with a higher risk of splashes, a non-permeable or poly-coated gown offers superior protection.[7][8] Gowns should have a closed front.[7]

  • Clothing: Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[9]

Respiratory Protection

Respiratory protection is not typically required if all work is performed within a certified chemical fume hood. However, it becomes necessary in specific situations:

  • Weighing Solids: When weighing the powdered compound, especially if a ventilated balance enclosure is not available, a respirator is recommended to prevent inhalation of fine particles.

  • Spill Cleanup: For large spills or situations where aerosol generation is unavoidable, respiratory protection is essential.[7]

  • Type: An N95-rated respirator may be sufficient for dusts, but for significant aerosol or vapor exposure, a full-face respirator with appropriate chemical cartridges (e.g., organic vapor/acid gas) should be used.[6][7]

PPE Specification Summary Table

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling/Weighing Solids (<1g) Tightly Fitting GogglesNitrile GlovesLab CoatRecommended (N95) if outside fume hood
Preparing Solutions Tightly Fitting GogglesNitrile GlovesLab CoatNot required if in fume hood
Running Reactions/Transfers Tightly Fitting Goggles & Face ShieldNitrile Gloves (consider double-gloving)Chemical-Resistant GownNot required if in fume hood
Large Spill Cleanup (>1L) Tightly Fitting Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Gown/ApronRequired (Full-face respirator with appropriate cartridges)

Operational Plan: Step-by-Step Procedures

A. Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate Safety Equipment: Mentally note the locations of the nearest eyewash station, safety shower, and fire extinguisher.

  • Inspect PPE: Carefully check all PPE (goggles, gloves, coat) for damage or defects.

  • Review SDS: Have the Safety Data Sheet (SDS) for 2-(Isothiazol-3-YL)acetic acid readily available for reference.

B. Safe Handling & PPE Workflow

The following diagram outlines the critical workflow for safely handling the compound and, just as importantly, for safely removing PPE to prevent cross-contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_decon Decontamination & Doffing Phase prep1 1. Don Lab Coat & Closed-Toe Shoes prep2 2. Don Safety Goggles & Face Shield (if needed) prep1->prep2 prep3 3. Don Nitrile Gloves (over cuffs) prep2->prep3 handle1 4. Perform All Chemical Manipulations prep3->handle1 decon1 5. Clean Exterior of Gloves (if grossly contaminated) handle1->decon1 decon2 6. Remove Face Shield (handle by back strap) decon1->decon2 decon3 7. Remove Lab Coat (roll inside-out) decon2->decon3 decon4 8. Remove Gloves (peel off without touching exterior) decon3->decon4 decon5 9. Remove Goggles (handle by straps) decon4->decon5 decon6 10. WASH HANDS THOROUGHLY decon5->decon6

Caption: Safe Handling and PPE Doffing Workflow.

C. Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9] Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • Chemical Waste: All waste containing 2-(Isothiazol-3-YL)acetic acid, including residual solids and solutions, must be collected in a designated, properly labeled hazardous waste container.[10]

  • Contaminated Materials: All disposable PPE (gloves, gowns) and materials used for cleanup (e.g., absorbent pads) must be considered hazardous waste. Double-bag these items, label them clearly, and dispose of them according to your institution's hazardous waste procedures.[9]

  • Environmental Protection: Do not allow the chemical or contaminated materials to enter drains or the environment.[10]

By integrating these engineering controls, PPE protocols, and operational plans into your daily workflow, you build a robust safety system that protects you, your colleagues, and your research.

References

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet - Castrol Hysol SL 35 XBB. Castrol. Available at: [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/B9E405F79E4B314F802584F100511A93/ file/11019019.pdf)
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

  • Glacial Acetic Acid - Safety Procedures. University of California, Merced. Available at: [Link]

  • Safety Data Sheet: Acetic acid 99%. Chemos GmbH & Co.KG. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.